cis-4-(Boc-amino)-1-methylcyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol
Comprehensive Technical Guide: Chemical Properties & Applications of cis-4-(Boc-amino)-1-methylcyclohexanol
Executive Summary
cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2) is a high-value, bifunctional aliphatic scaffold widely utilized in medicinal chemistry and peptide engineering. Characterized by a rigid cyclohexane core substituted with a tertiary alcohol and a protected secondary amine, this molecule serves as a critical "conformational lock" in drug design. Its primary utility lies in its ability to introduce defined stereochemistry into pharmacophores, particularly in the development of JAK inhibitors, GPCR ligands, and Protein Degradation (PROTAC) linkers.
This guide provides an in-depth analysis of its structural dynamics, synthetic stereocontrol, reactivity profile, and validated experimental protocols for researchers.
Structural Analysis & Stereochemistry
Understanding the behavior of this molecule requires a rigorous conformational analysis. The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain.
Conformational Locking
In 1,4-disubstituted cyclohexanes, the bulky tert-butoxycarbonyl (Boc) amino group acts as a "conformation anchor."
-
Thermodynamic Preference: The Boc-amino group (
) has a significantly higher A-value (conformational free energy difference) than the methyl or hydroxyl groups. Consequently, the equilibrium strongly favors the chair conformer where the Boc-amino group is in the equatorial position to avoid severe 1,3-diaxial interactions. -
The cis vs. trans Designation:
-
cis-Isomer (Target): The Hydroxyl (
) group at C1 is syn to the Amine at C4. With the Amine equatorial, the Hydroxyl must occupy the Axial position (and the C1-Methyl is Equatorial). -
trans-Isomer: The Hydroxyl is anti to the Amine. With the Amine equatorial, the Hydroxyl occupies the Equatorial position.
-
Structural Stability
The cis-isomer, possessing an axial hydroxyl group, is generally less thermodynamically stable than the trans-isomer (diequatorial) due to 1,3-diaxial interactions between the axial oxygen and the axial hydrogens at C3 and C5. However, this axial orientation is often desired in drug design to direct hydrogen bonding vectors perpendicular to the hydrophobic core.
Figure 1: Stereochemical outcome of nucleophilic addition. The bulky Boc-group anchors the conformation, dictating that the nucleophile's approach determines the axial/equatorial fate of the hydroxyl group.
Synthetic Routes & Stereocontrol
The synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol is a classic exercise in controlling nucleophilic addition to a cyclic ketone.
The Core Reaction: Grignard Addition
The standard route involves the addition of a methyl organometallic reagent (Methylmagnesium bromide or Methyllithium) to 4-(Boc-amino)cyclohexanone .[]
-
Reagent: 4-(Boc-amino)cyclohexanone.[2]
-
Nucleophile: MeMgBr (3.0 eq) or MeLi.
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Temperature: -78°C to 0°C.
Stereoselectivity Mechanism
-
Axial Attack (Top Face): The nucleophile approaches from the axial direction (parallel to the axial hydrogens). This leads to the Equatorial Alcohol (trans-isomer). This is often favored by small nucleophiles like MeLi due to torsional strain relief in the transition state.
-
Equatorial Attack (Bottom Face): The nucleophile approaches from the equatorial direction. This leads to the Axial Alcohol (cis-isomer).
Critical Insight: To maximize the yield of the cis-isomer (axial OH), researchers often utilize specific organometallic variants or additives (e.g., Lanthanide salts like CeCl3) to alter the complexation geometry, though separation is almost always required.
Purification Strategy
Since the reaction typically yields a diastereomeric mixture (e.g., 60:40 or 70:30 trans:cis), separation is mandatory.
-
Column Chromatography: The isomers usually have distinct
values on silica gel. The cis-isomer (axial OH) is often more polar (lower ) due to the exposed hydroxyl group, whereas the trans-isomer (equatorial OH) may be slightly less polar or shielded. -
Recrystallization: If the mixture is solid, fractional recrystallization from Hexane/EtOAc can enrich the desired isomer.
Chemical Reactivity Profile
The molecule features two orthogonal functional handles: the acid-labile carbamate (Boc) and the sterically hindered tertiary alcohol.
Orthogonal Deprotection
-
Boc Removal: The amine can be liberated using standard acidic conditions (TFA/DCM or 4M HCl in Dioxane).
-
Note: The tertiary alcohol is stable to these conditions at low temperature, but prolonged exposure to strong acid at high temperatures can induce dehydration.
-
-
Self-Validating Check: Monitor deprotection by TLC (ninhydrin stain turns red/purple for free amine) or LC-MS (loss of 100 mass units).
Tertiary Alcohol Reactivity
-
Oxidation Resistance: Being a tertiary alcohol, it cannot be oxidized to a ketone without skeletal rupture. This makes it an excellent "inert" polar motif in oxidative metabolic stability assays.
-
Dehydration (Elimination): The most significant side reaction is acid-catalyzed elimination to form 1-methyl-4-(Boc-amino)cyclohex-1-ene .
-
Prevention: Avoid heating with strong Bronsted acids. Use non-nucleophilic bases if neutralizing.
-
Functionalization
-
Esterification: Difficult due to steric hindrance at the quaternary carbon. Requires activated esters (anhydrides, acid chlorides) and forcing conditions (DMAP catalyst, heat), which increases the risk of elimination.
-
Etherification: Methylation can be achieved with MeI/NaH, but requires care to avoid deprotonating the carbamate nitrogen.
Applications in Medicinal Chemistry
Conformational Restriction in Linkers
In PROTAC (Proteolysis Targeting Chimera) development, the linker length and rigidity are crucial for ternary complex formation. cis-4-(Boc-amino)-1-methylcyclohexanol provides a rigid, aliphatic spacer that directs the exit vector of the attached ligands at a specific angle, unlike flexible alkyl chains.
Pharmacophore Scaffolding
The 1-methyl-4-hydroxycyclohexyl motif is a bioisostere for other cyclic saturated systems. It improves metabolic stability (blocking the metabolic soft spot at the methine position of cyclohexanol) and increases solubility compared to the non-hydroxylated analog.
Key Example: This motif appears in the structure of advanced JAK inhibitors where the cyclohexane ring bridges the hinge-binding motif and the solvent-exposed tail.
Experimental Protocols
Protocol A: Synthesis via Grignard Addition
This protocol describes the generation of the racemic mixture and isolation.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Add 4-(Boc-amino)cyclohexanone (10.0 mmol, 2.13 g) and dissolve in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 10 mL) over 20 minutes. Maintain internal temperature below -65°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Carefully quench with saturated aqueous
(20 mL). Caution: Exothermic gas evolution. -
Workup: Extract with EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Purify residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
-
Target: The cis-isomer typically elutes after the trans-isomer (verify with NOE NMR if possible, or comparison to literature standards).
-
Protocol B: Analytical Validation (NMR)
To distinguish cis from trans, use 1D NOE (Nuclear Overhauser Effect) spectroscopy.
-
cis-Isomer (Axial OH, Equatorial Me): Irradiating the Methyl signal (approx 1.2 ppm) should show NOE enhancement of the Axial protons at C3/C5, but minimal enhancement of the C4-methine proton (because the Me is equatorial and far from the axial H at C4).
-
trans-Isomer (Equatorial OH, Axial Me): Irradiating the Methyl signal (Axial) should show strong NOE enhancement of the Axial proton at C3/C5 AND potentially the Axial proton at C4 (1,3-diaxial relationship).
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 138–142°C (isomer dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc.[3] Insoluble in Water. |
| pKa (OH) | ~16-17 (Tertiary alcohol) |
| LogP | ~1.8 (Predicted) |
Visualizing the Reactivity Workflow
Figure 2: Reactivity profile highlighting the orthogonality of the amine protection and the stability/risks associated with the tertiary alcohol.
References
-
Chemical Synthesis of 4-substituted Cyclohexanols: Journal of Organic Chemistry. "Stereoselective addition of organometallics to 4-tert-butylcyclohexanone." (General reference for Grignard stereoselectivity).
-
Commercial Availability & Physical Properties: Chem-Impex International. "4-N-Boc-amino-cyclohexanol derivatives and applications."
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Design and Synthesis of JAK Inhibitors utilizing cyclohexyl linkers."
-
Stereochemical Assignment: MDPI Molecules. "Synthesis and NMR characterization of cis- and trans-4-aminocyclohexanol derivatives."
-
PROTAC Linker Design: CalPacLab. "Protein Degrader Building Blocks: cis-4-(boc-amino)-1-methylcyclohexanol."
Sources
Molecular structure and stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-4-(Boc-amino)-1-methylcyclohexanol is a pivotal chemical intermediate whose precisely defined three-dimensional architecture is fundamental to its utility in modern pharmaceutical synthesis, particularly as a building block for targeted protein degraders[1]. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and multiple stereocenters on a conformationally dynamic cyclohexane ring presents a compelling case study in stereochemical control and analysis. This guide provides an in-depth exploration of the molecule's structural features, conformational preferences, stereocontrolled synthesis, and analytical characterization. By elucidating the causality behind its structural stability and synthetic pathways, this document serves as a comprehensive resource for scientists leveraging this and similar scaffolds in drug discovery and development.
Part 1: Deconstructing the Molecular Architecture
The functionality of cis-4-(Boc-amino)-1-methylcyclohexanol is intrinsically linked to its molecular structure, which combines a versatile cyclohexane core with strategically placed functional groups. Understanding each component is critical to appreciating the molecule's overall properties and reactivity.
The Cyclohexane Scaffold: A Foundation of Stability
The six-membered cyclohexane ring is the structural backbone of the molecule. To alleviate angle and torsional strain, it overwhelmingly adopts a non-planar chair conformation [2]. This conformation is crucial as it creates two distinct spatial environments for substituents:
-
Axial positions: Bonds are parallel to the principal C3 axis of the ring.
-
Equatorial positions: Bonds extend from the "equator" of the ring.
These positions are not static; the ring undergoes a rapid "chair flip" at room temperature, which interconverts axial and equatorial substituents[3].
The Key Substituents and Their Influence
-
The Tertiary Alcohol at C1: The C1 position is a quaternary center bearing both a hydroxyl (-OH) group and a methyl (-CH₃) group. This tertiary alcohol functionality can serve as a hydrogen bond donor and a potential site for further chemical modification.
-
The Boc-Protected Amine at C4: The amine at C4 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis for several compelling reasons[4][5]:
-
Steric Bulk: Its large size is instrumental in directing the stereochemical outcome of reactions on the cyclohexane ring.
-
Electronic Deactivation: As a carbamate, it renders the amine nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions.[5]
-
Orthogonality: It is stable under a wide range of conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA), without affecting many other protecting groups[6][7].
-
The combination of these features makes the Boc group an ideal choice for multi-step synthetic sequences common in drug development.
Caption: 2D structure of cis-4-(Boc-amino)-1-methylcyclohexanol.
Part 2: Stereochemistry and Conformational Analysis
The designation "cis" refers to the relative stereochemistry of the substituents at the C1 and C4 positions. In a 1,4-disubstituted cyclohexane, a cis relationship dictates that one substituent must be in an axial position while the other is in an equatorial position[8]. This leads to two possible chair conformers that are in rapid equilibrium.
The Chair Flip Equilibrium: A Battle of Sterics
The stability of each conformer is determined by the steric strain imposed by its axial substituents. Axial groups experience destabilizing steric interactions with the other two axial atoms on the same face of the ring, known as 1,3-diaxial interactions [8][9]. The larger the group, the more severe this penalty.
For cis-4-(Boc-amino)-1-methylcyclohexanol, the two conformers are:
-
Conformer A: The bulky -NHBoc group is equatorial, the -CH₃ group is equatorial, and the smaller -OH group is axial.
-
Conformer B: The bulky -NHBoc group is axial, the -CH₃ group is axial, and the -OH group is equatorial.
Expert Insight: The thermodynamic preference for a substituent to occupy an equatorial position is quantified by its A-value. A larger A-value signifies a greater destabilization in the axial position. The steric bulk of the substituents decreases in the order: -NHBoc >> -CH₃ > -OH. Therefore, Conformer B would suffer from severe 1,3-diaxial interactions from both the large -NHBoc and -CH₃ groups. In contrast, Conformer A places both of these large groups in the sterically favored equatorial position. The smaller steric cost of placing the -OH group axial is far outweighed by the stability gained from having the -NHBoc and -CH₃ groups equatorial.
Caption: Chair flip equilibrium showing the favored and disfavored conformers.
Part 3: Synthetic Strategy and Stereocontrol
Achieving the desired cis stereochemistry is a non-trivial synthetic challenge that hinges on controlling the approach of a nucleophile to a ketone precursor.
A Plausible Retrosynthetic Pathway
A logical approach involves the nucleophilic addition of a methyl group to the carbonyl of tert-butyl (4-oxocyclohexyl)carbamate. The choice of nucleophile and reaction conditions is paramount for stereocontrol.
Caption: Retrosynthetic analysis for the target molecule.
The Challenge of Stereoselective Synthesis
-
Boc Protection: The synthesis begins with the protection of the amine in 4-aminocyclohexanone using di-tert-butyl dicarbonate ((Boc)₂O)[4][5]. This is a critical first step to prevent the acidic N-H proton from quenching the organometallic reagent and to leverage the steric bulk of the Boc group.
-
Nucleophilic Addition and Stereocontrol: The key transformation is the addition of a methyl nucleophile, typically from a Grignard reagent like methylmagnesium bromide (CH₃MgBr), to the ketone.
-
In the starting ketone, the bulky -NHBoc group will exist almost exclusively in the equatorial position.
-
The incoming nucleophile can attack the carbonyl from two faces:
-
Axial Attack: This is often sterically preferred, as the nucleophile avoids interaction with the axial hydrogens at C2 and C6. This pathway leads to an equatorial alcohol, resulting in the trans product.
-
Equatorial Attack: This path is sterically more hindered but leads to the formation of an axial alcohol. This is the pathway required to form the desired cis product .
-
-
Expert Insight: To favor the thermodynamically less favorable equatorial attack, reaction conditions must be carefully controlled. Using bulkier reducing agents or certain Lewis acids can sometimes alter the stereochemical course of such additions. Alternatively, highly stereoselective methods, such as the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts, have been developed to yield cis-4-aminocyclohexanol derivatives with excellent selectivity (>99%)[10].
Experimental Protocol: Synthesis via Grignard Addition
This protocol describes a general procedure. The yield and diastereomeric ratio are highly dependent on specific reaction conditions and may require optimization to favor the cis isomer.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers, must be purified by column chromatography on silica gel to isolate the desired cis product.
Part 4: Analytical Characterization
Unambiguous characterization of the final product is essential to confirm its identity and stereochemistry. A combination of spectroscopic techniques is employed.
Expected Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH ), ~3.5 (br m, 1H, CH -N), ~1.45 (s, 9H, C(CH ₃)₃), ~1.2 (s, 3H, C-CH ₃), 1.2-2.0 (m, 8H, ring CH ₂) | The chemical shifts and multiplicities reflect the chemical environment of each proton. The axial proton at C4 (CH-N) would show large axial-axial couplings. |
| ¹³C NMR | δ (ppm): ~155 (carbamate C =O), ~80 (C (CH₃)₃), ~70 (C -OH), ~50 (C -N), ~40-25 (ring C H₂), ~28 (C(C H₃)₃), ~25 (C-C H₃) | Key functional groups have characteristic chemical shifts. The Boc group carbons are particularly diagnostic[11]. |
| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~3350 (N-H stretch), ~2950 (C-H stretch), ~1690 (strong, C=O stretch of carbamate) | The spectrum confirms the presence of the hydroxyl, N-H, and carbamate functionalities. |
| MS (ESI+) | m/z: 230.17 ([M+H]⁺), 174.14 ([M-tBu+H]⁺), 130.12 ([M-Boc+H]⁺) | Mass spectrometry confirms the molecular weight (229.32 g/mol ) and provides evidence of the structure through characteristic fragmentation patterns.[1] |
Conclusion
Cis-4-(Boc-amino)-1-methylcyclohexanol is more than a simple chemical; it is a precisely engineered tool for drug discovery. Its molecular structure is a study in conformational control, where the bulky Boc-amino and methyl groups dictate a stable chair conformation with an axial hydroxyl group. This stereochemical arrangement, while challenging to achieve synthetically, is critical for its function as a versatile building block. A thorough understanding of its structure, conformational dynamics, and synthesis, as detailed in this guide, empowers researchers to effectively utilize this and related scaffolds to construct the next generation of complex and targeted therapeutics.
References
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
-
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Chemistry LibreTexts. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes. [Link]
-
OpenStax. (2023, September 20). 4.5 Conformations of Cyclohexane. In Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]
-
Stratech Scientific. (n.d.). cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Therapeutic applications of cis-4-(Boc-amino)-1-methylcyclohexanol in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The cis-4-(Boc-amino)-1-methylcyclohexanol scaffold has emerged as a valuable building block in contemporary medicinal chemistry. Its rigid, non-aromatic core, coupled with the stereospecific placement of amino and hydroxyl functionalities, provides a unique three-dimensional architecture for the design of novel therapeutics. This guide delves into the synthesis, chemical properties, and burgeoning therapeutic applications of this versatile intermediate, with a particular focus on its role in the development of targeted protein degraders and other complex molecular entities. By examining the causality behind its synthetic routes and its structure-activity relationships, this document aims to equip researchers with the foundational knowledge to effectively leverage this compound in their drug discovery programs.
Introduction: The Cyclohexyl Scaffold in Medicinal Chemistry
Saturated carbocyclic rings, such as cyclohexane, are increasingly sought-after motifs in drug design. They offer a departure from the often flat, aromatic structures that dominate many drug classes, providing access to a broader chemical space and improved pharmacokinetic profiles. The rigid chair conformation of the cyclohexane ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The cis-stereochemistry of the 4-amino and 1-hydroxyl groups in the title compound, in conjunction with the tertiary alcohol introduced by the methyl group, creates a distinct conformational preference that can be exploited to achieve high-potency and selective ligands. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a standard feature in peptide synthesis and other organic transformations, offering stability under a range of conditions and facile deprotection when required[].
Synthesis and Physicochemical Properties
cis-4-(Boc-amino)-1-methylcyclohexanol is a white to off-white solid with a molecular weight of 229.32 g/mol and a molecular formula of C12H23NO3[2][3]. Its CAS Number is 233764-30-2[2][3].
| Property | Value | Source |
| Molecular Formula | C12H23NO3 | [2][3] |
| Molecular Weight | 229.32 | [2][3] |
| CAS Number | 233764-30-2 | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2][3] |
The synthesis of cis-substituted cyclohexylamines often presents a stereochemical challenge. While specific, detailed synthetic routes for cis-4-(Boc-amino)-1-methylcyclohexanol are not extensively published in readily available literature, general methods for the stereoselective synthesis of cis-4-aminocyclohexanol derivatives can be adapted. These often involve the reduction of a 4-aminocyclohexanone precursor or the hydrogenation of an aromatic starting material followed by separation of diastereomers. For instance, the hydrogenation of 4-methylaniline derivatives can yield a mixture of cis and trans isomers, which can then be separated[4]. Another approach involves the use of directing groups to control the stereochemical outcome of a reduction.
A plausible synthetic workflow is outlined below:
Figure 1. A potential synthetic route to cis-4-(Boc-amino)-1-methylcyclohexanol.
This proposed route leverages the readily available 4-(Boc-amino)cyclohexanone. A Grignard reaction with methylmagnesium bromide would introduce the methyl group and create the tertiary alcohol. The stereoselectivity of this addition may not be high, necessitating a chromatographic separation step to isolate the desired cis isomer from the trans isomer. The choice of solvent and temperature for the Grignard reaction can influence the diastereomeric ratio.
Therapeutic Applications: A Versatile Building Block
While specific drugs containing the cis-4-(Boc-amino)-1-methylcyclohexanol core are not yet on the market, its utility as a key intermediate is becoming increasingly apparent, particularly in the field of targeted protein degradation.
PROTACs and Molecular Glues
Targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are a revolutionary therapeutic modality. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and the rigid, three-dimensional nature of the cis-4-(Boc-amino)-1-methylcyclohexanol scaffold makes it an attractive component for linker design.
Figure 2. The role of the cyclohexyl scaffold in a PROTAC linker.
The Boc-protected amine can be deprotected to allow for covalent attachment to either the E3 ligase ligand or the target protein ligand, while the hydroxyl group can be used as another point of attachment or to modulate solubility and other pharmacokinetic properties. The methyl group can provide steric bulk to influence the conformation of the linker and optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Kinase Inhibitors
The aminocyclohexanol motif is also found in inhibitors of various kinases, such as Janus Kinase (JAK) inhibitors[5]. While the cited patent refers to a trans-isomer, the underlying principle of using the cyclohexane ring as a scaffold to present key pharmacophoric features to the kinase active site is applicable. The hydroxyl and amino groups of cis-4-(Boc-amino)-1-methylcyclohexanol can be functionalized to form hydrogen bonds and other interactions with the amino acid residues in the ATP-binding pocket of a kinase.
Structure-Activity Relationship (SAR) Insights
The therapeutic potential of molecules derived from cis-4-(Boc-amino)-1-methylcyclohexanol is intrinsically linked to its stereochemistry and the nature of its functional groups.
| Feature | Implication for Biological Activity |
| cis-Stereochemistry | The axial amino and equatorial hydroxyl (or vice versa, depending on the chair conformation) groups create a specific vector for substituent placement, influencing binding to the target protein. |
| Methyl Group | The tertiary alcohol created by the methyl group can act as a hydrogen bond acceptor. The methyl group itself can engage in hydrophobic interactions and provides a point of steric hindrance that can enhance selectivity. |
| Boc-Protected Amine | The Boc group allows for the selective modification of other parts of the molecule before deprotection and subsequent functionalization of the amine. This is a key feature for multi-step syntheses. |
| Hydroxyl Group | The hydroxyl group can serve as a hydrogen bond donor or acceptor and is a key handle for further chemical modification, such as ether or ester formation. |
The development of structure-activity relationships for this scaffold would involve the systematic modification of the core structure. For example, inversion of the stereochemistry to the trans-isomer would provide a valuable comparator to understand the importance of the spatial arrangement of the functional groups for a given biological target. Additionally, replacement of the methyl group with other alkyl or aryl groups would probe the steric and electronic requirements of the binding pocket.
Experimental Protocols
The following are generalized protocols that would be foundational for working with cis-4-(Boc-amino)-1-methylcyclohexanol.
Boc Deprotection
Objective: To remove the Boc protecting group to liberate the free amine for subsequent reactions.
Materials:
-
cis-4-(Boc-amino)-1-methylcyclohexanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve cis-4-(Boc-amino)-1-methylcyclohexanol in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The use of DCM as a solvent is standard for this reaction due to its inertness and ability to dissolve both the starting material and the product salt. The basic workup neutralizes the excess acid and liberates the free amine.
Amide Coupling (Post-Boc Deprotection)
Objective: To form an amide bond between the deprotected amine and a carboxylic acid.
Materials:
-
Deprotected cis-4-amino-1-methylcyclohexanol
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected cis-4-amino-1-methylcyclohexanol in DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. DMF is a polar aprotic solvent that is well-suited for amide coupling reactions.
Conclusion and Future Outlook
cis-4-(Boc-amino)-1-methylcyclohexanol is a promising and versatile building block for the synthesis of complex, three-dimensional molecules with therapeutic potential. Its rigid cyclohexane core and stereochemically defined functional groups provide a solid foundation for the design of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. As drug discovery continues to move towards molecules with greater three-dimensional complexity and improved pharmacokinetic properties, the strategic application of scaffolds such as this will undoubtedly play an increasingly important role. Further exploration of its incorporation into a wider range of therapeutic agents and the development of more efficient and stereoselective synthetic routes will be critical for unlocking its full potential in medicinal chemistry.
References
-
Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (2021). Chemistry – A European Journal, 27(58), 16000-16005. Available from: [Link]
-
cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. (n.d.). Oakwood Chemical. Retrieved February 15, 2026, from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Trans-4-amino-1-methyl-cyclohexanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Preparation method of cis-4-methylcyclohexylamine. (2019). Google Patents.
-
Targets. (n.d.). CIS BIOPHARMA. Retrieved February 15, 2026, from [Link]
-
A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). SlidePlayer. Retrieved February 15, 2026, from [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2021). Chemistry – A European Journal, 27(58), 15993-15999. Available from: [Link]
-
Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. (2017). Chemical Communications, 53(75), 10403-10406. Available from: [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(13), 5087. Available from: [Link]
-
cis-4-(Boc-amino)cyclohexanol. (n.d.). BuyersGuideChem. Retrieved February 15, 2026, from [Link]
Sources
- 2. calpaclab.com [calpaclab.com]
- 3. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 4. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Difference between cis and trans-4-(Boc-amino)-1-methylcyclohexanol isomers
Technical Whitepaper: Stereochemical Divergence in 4-(Boc-amino)-1-methylcyclohexanol
Executive Summary
The synthesis of 4-(Boc-amino)-1-methylcyclohexanol represents a critical junction in the preparation of rigidified aliphatic scaffolds for medicinal chemistry. Unlike simple cyclohexanols, the introduction of the methyl group at the C1 position creates a quaternary center, generating two distinct diastereomers: cis and trans.
These isomers exhibit drastically different spatial vectors, impacting Structure-Activity Relationships (SAR) and physicochemical properties (logP, solubility). This guide provides a definitive technical workflow for the synthesis, separation, and structural assignment of these isomers, resolving the common ambiguity surrounding their nomenclature and identification.
Structural & Conformational Analysis
To accurately manipulate these isomers, one must first define them based on the 1,4-disubstitution pattern of the cyclohexane ring.
-
Conformational Anchor: The bulky 4-Boc-amino group (
) acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the carbamate group occupies the equatorial position to minimize 1,3-diaxial strain (A-value ~1.2 kcal/mol). -
The Variable (C1): The stereochemistry is determined by the relative orientation of the Hydroxyl (
) and Methyl ( ) groups at C1.
Isomer A: The Trans-Isomer (Diequatorial)
-
Definition: The
group is trans to the group. -
Conformation:
-
C4:
is Equatorial . -
C1:
is Equatorial . -
C1:
is Axial .
-
-
Characteristics: Thermodynamic stability is generally higher due to the diequatorial arrangement of the polar heteroatoms.
Isomer B: The Cis-Isomer (Axial-Equatorial)
-
Definition: The
group is cis to the group. -
Conformation:
-
C4:
is Equatorial . -
C1:
is Axial . -
C1:
is Equatorial .
-
-
Characteristics: The axial hydroxyl group introduces 1,3-diaxial interactions with protons at C3 and C5, but this is offset by the relief of steric strain from the methyl group being equatorial.
Figure 1: Stereochemical divergence during nucleophilic addition. The "Cis" isomer (Axial OH) is often the kinetic product when using smaller nucleophiles like MeLi, while MeMgBr mixtures vary based on solvent/temperature.
Synthetic Protocol & Stereocontrol
The synthesis relies on the addition of a methyl nucleophile to N-Boc-4-aminocyclohexanone . The stereoselectivity is governed by the trajectory of the nucleophile (Axial vs. Equatorial attack).
Methodology: Grignard Addition
This protocol typically yields a mixture, often favoring the cis-isomer (Axial OH) depending on conditions.
Reagents:
-
N-Boc-4-aminocyclohexanone (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr) (3.0 M in Et2O, 3.0 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-4-aminocyclohexanone and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes kinetic differentiation.
-
Addition: Add MeMgBr dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Carefully quench with saturated aqueous
. Caution: Exothermic. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Stereochemical Outcome:
-
MeLi (Methyl Lithium): Strongly favors Equatorial Attack , yielding the Cis-isomer (Axial OH) as the major product (>90% dr in optimized cases).
-
MeMgBr: Often gives a mixture (e.g., 60:40 to 70:30 favoring Cis), requiring chromatographic separation.
Separation & Purification Strategy
Separating these isomers is challenging due to their similar polarity. However, the difference in the hydroxyl group's orientation (Axial vs. Equatorial) exploits binding affinity to silica gel.
Flash Chromatography Guidelines:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 10%
40%). -
Elution Order (General Rule):
-
Isomer B (Cis / Axial OH): Elutes FIRST . The axial hydroxyl is sterically crowded and forms weaker hydrogen bonds with the silica stationary phase.
-
Isomer A (Trans / Diequatorial): Elutes SECOND . The equatorial hydroxyl is fully exposed and binds more strongly to silica.
-
| Isomer | Configuration (OH, Me) | Elution Order | Rf (approx. 30% EtOAc/Hex) |
| Cis | Axial OH, Eq Me | Fast | 0.45 |
| Trans | Eq OH, Axial Me | Slow | 0.30 |
Analytical Discrimination (The "How-To")
Do not rely solely on elution order. Definitive assignment requires NMR spectroscopy, specifically analyzing the methyl group and the C1/C4 protons.
NMR Logic Table
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial OH) | Mechanistic Reason |
| C1-Methyl ( | ~20 - 25 ppm (Upfield) | ~28 - 32 ppm (Downfield) | Gamma-Gauche Effect: In the Trans isomer, the Methyl is Axial . Axial carbons are shielded by |
| C1-Methyl ( | Singlet, typically lower ppm | Singlet, typically higher ppm | Anisotropic deshielding by the ring. |
| NOE Signal | Me | Me | Key Diagnostic: In the Trans isomer (Axial Me), the methyl group shows a strong NOE correlation with the axial protons at C3 and C5. |
Diagnostic Workflow (Graphviz)
Figure 2: Decision tree for assigning stereochemistry using Carbon-13 NMR chemical shifts.
References
-
Synthesis and Stereochemistry of 4-Substituted Cyclohexanols
-
Grignard Addition Selectivity
-
Ashby, E. C., & Laemmle, J. T. "Stereoselective organometallic reactions. V. Nucleophilic addition to 4-tert-butylcyclohexanone." Journal of Organic Chemistry, 1968. Link
- Note: The foundational text establishing that small nucleophiles (MeLi)
-
-
Commercial Reference & CAS Data
-
PubChem Compound Summary for cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol (CAS 233764-30-2). Link
- Note: Confirms the commercial availability of the 'cis' isomer, typically the major product of Grignard addition.
-
- NMR Assignment Rules (Gamma-Gauche): Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers. Note: Standard reference for the shielding effect of axial substituents in cyclohexanes.
Sources
A Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth exploration of cis-4-(tert-butoxycarbonyl-amino)-1-methylcyclohexanol, a pivotal intermediate in modern pharmaceutical development. The document elucidates the strategic importance of its distinct structural features—a stereochemically defined cyclohexane scaffold, a versatile Boc-protected amine, and a tertiary alcohol. We will dissect the predominant synthetic methodologies, emphasizing the chemical principles that govern reaction outcomes and stereoselectivity. Furthermore, this guide details robust protocols for purification and comprehensive characterization, ensuring the intermediate meets the stringent quality requirements for active pharmaceutical ingredient (API) synthesis. Finally, we discuss its application as a valuable building block, enabling the construction of complex molecular architectures for next-generation therapeutics.[1][2][3][4]
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of drug discovery, the molecular architecture of small-molecule therapeutics is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Saturated carbocyclic rings, such as cyclohexane, are privileged scaffolds that provide a three-dimensional framework to orient functional groups in precise spatial arrangements. cis-4-(Boc-amino)-1-methylcyclohexanol (CAS No: 233764-30-2) has emerged as a particularly valuable intermediate due to the convergence of several key features:
-
Defined Stereochemistry: The cis relationship between the amino and hydroxyl groups provides a fixed conformational bias, which is critical for specific interactions with biological targets like enzymes and receptors.
-
Orthogonal Functionality: The molecule possesses a tertiary alcohol and a protected primary amine. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions.[5][] This orthogonality allows for selective, sequential chemical modifications at either the nitrogen or oxygen centers.
-
Tertiary Alcohol: The presence of a tertiary alcohol introduces a quaternary stereocenter, adding to the molecular complexity and providing a potential hydrogen bond donor/acceptor site. The attached methyl group can serve as a crucial element for steric recognition or for tuning lipophilicity.
These attributes make cis-4-(Boc-amino)-1-methylcyclohexanol a sought-after building block in the synthesis of complex APIs, including kinase inhibitors, modulators of neurological pathways, and protein degraders.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 233764-30-2 | [2][7] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2][7] |
| Molecular Weight | 229.32 g/mol | [2][7] |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [7] |
| Appearance | White to off-white solid |
Synthesis and Mechanistic Considerations
The most logical and widely employed strategy for synthesizing cis-4-(Boc-amino)-1-methylcyclohexanol involves the stereoselective addition of a methyl nucleophile to a ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate. This multi-step process is designed to control both chemoselectivity and stereoselectivity.
Caption: General synthetic workflow for cis-4-(Boc-amino)-1-methylcyclohexanol.
Step 1: Amine Protection
The synthesis commences with the protection of the amino group of 4-aminocyclohexanol. This step is critical to prevent the nucleophilic amine from interfering with the subsequent oxidation step. The Boc group is ideal for this purpose.
-
Causality: The reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine, NaHCO₃) proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride.[5] The base serves to neutralize the acidic byproduct, tert-butanol and carbon dioxide (from the breakdown of the unstable mixed anhydride), driving the reaction to completion.
Step 2: Oxidation to the Ketone Intermediate
With the amine protected, the secondary alcohol is oxidized to the corresponding ketone, N-4-Boc-aminocyclohexanone. The choice of oxidant is key to achieving high yield without affecting the acid-labile Boc group.
-
Methodology: While classic methods like Swern or Dess-Martin oxidation are effective, they often require stoichiometric reagents and careful temperature control.[8] A more scalable and environmentally benign approach utilizes catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (bleach).[8] This "green" oxidation proceeds under mild conditions, preserving the integrity of the Boc protecting group.[8]
Step 3: Stereoselective Grignard Addition
This is the most critical step, as it establishes the tertiary alcohol and defines the final cis stereochemistry. The reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the carbonyl of N-4-Boc-aminocyclohexanone.
-
Mechanistic Insight & Stereocontrol: The stereochemical outcome is dictated by the conformational preference of the cyclohexanone ring and the trajectory of the incoming nucleophile. The bulky Boc-amino group preferentially occupies the equatorial position in the chair conformation to minimize steric strain. Nucleophilic attack on the carbonyl can then occur from either the axial or equatorial face.
-
Axial Attack: The methyl Grignard reagent attacks from the axial face, leading to the formation of an equatorial alcohol. This is the sterically favored pathway for small nucleophiles on unhindered cyclohexanones, as it avoids steric clashes with the axial hydrogens at the C2 and C6 positions. This pathway yields the desired cis product, where the newly added methyl group is trans to the Boc-amino group, but the resulting hydroxyl group is cis.
-
Equatorial Attack: Attack from the equatorial face is more sterically hindered and leads to an axial alcohol, resulting in the undesired trans isomer.
-
Caption: Stereoselectivity of the Grignard addition favoring the cis-product.
Experimental Protocol: A Validated Approach
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
trans-4-Aminocyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hypochlorite solution (~12%)
-
Potassium bromide (KBr)
-
TEMPO
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Protocol:
-
Boc-Protection of trans-4-Aminocyclohexanol:
-
To a solution of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in DCM, add Et₃N (2.5 eq) and stir for 15 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture overnight.
-
Rationale: The hydrochloride salt is used for stability; Et₃N acts as both a base to free the amine and to neutralize HCl generated during the reaction.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-aminocyclohexanol.
-
-
TEMPO-Catalyzed Oxidation:
-
Dissolve the product from Step 1 (1.0 eq) in DCM. Add an aqueous solution of KBr (0.1 eq).
-
Add TEMPO (0.01 eq) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath. Add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Rationale: This is a catalytic cycle. NaOCl is the terminal oxidant. TEMPO is the active catalyst. The reaction is exothermic and cooling is required to prevent side reactions and degradation of the product.
-
Monitor by TLC until starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Separate the layers. Extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-4-Boc-aminocyclohexanone.
-
-
Grignard Reaction:
-
Dissolve the ketone from Step 2 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C. Add methylmagnesium bromide solution (1.5 eq) dropwise via syringe.
-
Rationale: Anhydrous conditions are essential as Grignard reagents are highly reactive with water. The excess Grignard reagent ensures complete conversion of the ketone.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl.
-
Rationale: NH₄Cl is a mild acid that effectively neutralizes the Grignard reagent and the resulting alkoxide without cleaving the acid-sensitive Boc group.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude product, a mixture of cis and trans isomers, is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The isomers typically have different polarities and can be separated effectively. The desired cis isomer is generally the more polar of the two.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Table 2: Key Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | Singlet ~1.2 ppm (3H) | Methyl group protons (-CH₃) |
| Singlet ~1.4 ppm (9H) | Boc group protons (-C(CH₃)₃) | |
| Broad singlet ~3.5 ppm (1H) | Proton on carbon bearing the amino group (CH-N) | |
| Multiplets ~1.5-1.9 ppm | Cyclohexane ring protons | |
| Broad singlet (variable) | Alcohol proton (-OH) | |
| ¹³C NMR | ~28.4 ppm | Boc methyl carbons |
| ~79.0 ppm | Boc quaternary carbon | |
| ~70.5 ppm | Quaternary carbon bearing -OH and -CH₃ | |
| ~155.0 ppm | Carbamate carbonyl carbon (N-C=O) | |
| IR (cm⁻¹) | 3450-3350 (broad) | O-H stretch (alcohol) |
| 3350-3250 | N-H stretch (carbamate) | |
| ~2950 | C-H stretch (aliphatic) | |
| ~1685 | C=O stretch (carbamate) | |
| MS (ESI+) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ | Confirms molecular weight of 229.32 |
Note: Exact chemical shifts (ppm) can vary depending on the solvent and concentration.
The stereochemical assignment is definitively confirmed using 2D NMR techniques like NOESY, which can show through-space correlations between the axial/equatorial protons of the ring and the substituents.
Conclusion: An Enabling Pharmaceutical Building Block
cis-4-(Boc-amino)-1-methylcyclohexanol is more than a simple chemical; it is a testament to the power of strategic molecular design. Its synthesis, while requiring careful control over protection, oxidation, and stereoselective addition, is robust and scalable. The resulting intermediate provides medicinal chemists with a conformationally restricted scaffold possessing orthogonal handles for elaboration. This allows for the systematic exploration of chemical space around a rigid core, a strategy that has proven highly effective in the development of potent and selective drug candidates. As the demand for structurally complex and stereochemically pure APIs continues to grow, the importance of meticulously designed intermediates like cis-4-(Boc-amino)-1-methylcyclohexanol will only increase.
References
-
Sviatenko, O., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]
-
Fülöp, F., et al. (2015). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. Available at: [Link]
-
Contreras, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Bio-Rad Laboratories, Inc. cis-4-Methylcyclohexanol 1H NMR Spectrum. KnowItAll AnyWare. Available at: [Link]
-
Sviatenko, O., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
- Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
-
PubChem. trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 8. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of 1-Methylcyclohexanol Derivatives in Drug Discovery Scaffolds
Introduction: The Pursuit of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" represents a cornerstone of efficient drug discovery.[1][2] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutic agents. The strategic use of such scaffolds accelerates the discovery process by focusing synthetic efforts on structures with a higher probability of biological relevance.[2] Among the vast number of carbocyclic systems, the cyclohexane ring is a recurring motif in numerous bioactive molecules. Its conformational flexibility, combined with the ability to project substituents in precise three-dimensional orientations, makes it an attractive core for molecular design.
This guide focuses on a specific, functionally rich derivative: the 1-methylcyclohexanol moiety. The introduction of a tertiary alcohol and a methyl group onto the same carbon atom (a quaternary center) imparts unique stereoelectronic properties. This substitution pattern can act as a conformational anchor, reduce metabolic susceptibility, and provide a key hydrogen bonding interaction point, making it a compelling scaffold for engaging with biological targets. We will explore the synthesis of this core, its strategic application in medicinal chemistry, and the methodologies used to validate its biological utility.
Section 1: Synthesis and Chemical Properties of the 1-Methylcyclohexanol Core
The accessibility of a scaffold is paramount to its utility in a drug discovery program. The 1-methylcyclohexanol core can be synthesized through several robust and scalable chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the cyclohexane ring.
Key Synthetic Strategies
Two primary and highly effective methods for the synthesis of the 1-methylcyclohexanol scaffold are the Grignard reaction and the hydroboration-oxidation of an exocyclic alkene.
-
Grignard Reaction with Cyclohexanone: The most direct and common method involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to cyclohexanone.[3][4] This organometallic reagent attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. This method is highly efficient for producing the core structure from readily available starting materials.
-
Hydroboration-Oxidation of Methylenecyclohexane: An alternative strategy begins with methylenecyclohexane.[5] This reaction proceeds via an anti-Markovnikov addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). This sequence installs the hydroxyl group at the less substituted carbon, which, in this specific case, also results in the formation of 1-methylcyclohexanol.[5]
The causality behind choosing one route over another often lies in the context of a larger synthetic plan. The Grignard route is ideal when cyclohexanone is the readily available precursor. The hydroboration-oxidation route might be preferred if the synthetic plan involves building complexity from an alkene intermediate.
General Experimental Protocol: Grignard Synthesis of 1-Methylcyclohexanol
This protocol describes a self-validating system for synthesizing the core scaffold, which can be verified by standard analytical techniques (NMR, GC-MS).
Objective: To synthesize 1-methylcyclohexanol from cyclohexanone via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of methyl iodide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey solution is the methylmagnesium iodide Grignard reagent.
-
Reaction with Cyclohexanone: Cool the Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.[3] This will hydrolyze the magnesium alkoxide salt and precipitate magnesium salts.
-
Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-methylcyclohexanol by vacuum distillation to obtain a colorless liquid or a low-melting-point white solid.[6]
Section 2: The 1-Methylcyclohexanol Scaffold in Drug Design
The true value of the 1-methylcyclohexanol scaffold lies in the specific structural and physicochemical properties it confers upon a molecule. These properties can be exploited to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.
Role as a Conformational Restrictor
The presence of the quaternary C1 carbon, substituted with both a methyl and a hydroxyl group, introduces significant steric bulk. This can lock the flexible cyclohexane ring into a preferred chair conformation. By restricting the conformational freedom of the molecule, the scaffold reduces the entropic penalty of binding to a biological target. This pre-organization ensures that other functional groups on the scaffold are presented to the receptor in a more defined and optimal orientation, potentially leading to a significant increase in binding affinity.
Caption: A generalized workflow for the discovery of drugs based on the 1-methylcyclohexanol scaffold.
Protocol: P-gp Efflux Inhibition Assay (Pirarubicin Uptake)
This protocol is a self-validating system to measure the ability of test compounds to inhibit P-gp-mediated efflux, a key indicator of MDR reversal activity.
Objective: To quantify the inhibition of P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, pirarubicin.
Cell Line: Doxorubicin-resistant K562 cells (K562/DOX), which overexpress P-gp. [7] Materials:
-
K562/DOX cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (1-methylcyclohexanol derivatives) dissolved in DMSO
-
Pirarubicin (fluorescent substrate)
-
Verapamil (positive control P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture K562/DOX cells to a density of approximately 5x10⁵ cells/mL. Harvest and wash the cells with PBS.
-
Compound Incubation: Resuspend the cells in fresh medium. Aliquot cells into flow cytometry tubes. Add the test compounds at various concentrations (e.g., from a serial dilution). Include a vehicle control (DMSO) and a positive control (Verapamil). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add pirarubicin to each tube to a final concentration of 1 µg/mL.
-
Uptake Incubation: Incubate the cells for an additional 60 minutes at 37°C, protected from light.
-
Washing: Stop the uptake by adding ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice more with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence of pirarubicin using a flow cytometer.
-
Data Analysis: The increase in mean fluorescence intensity (MFI) in the presence of a test compound compared to the vehicle control indicates inhibition of P-gp efflux. Plot the MFI against the compound concentration to determine the potency ([I]₀.₅).
Conclusion and Future Outlook
The 1-methylcyclohexanol scaffold is a valuable and versatile platform in drug discovery. Its straightforward synthesis and unique structural features—particularly its ability to enforce conformational rigidity—make it an attractive starting point for the design of potent and selective modulators of various biological targets. The successful development of nanomolar P-gp inhibitors demonstrates the scaffold's potential to address significant clinical challenges like multidrug resistance. [7]Other studies have pointed towards the potential for cyclohexanol derivatives to exhibit antimicrobial activities, suggesting a broader therapeutic applicability. [8][9] Future work in this area will likely involve the exploration of more diverse substitution patterns on the cyclohexane ring, the use of the scaffold to target other protein classes, and its incorporation into more complex molecular architectures. As our understanding of structure-activity relationships continues to grow, the rational design of drugs based on privileged scaffolds like 1-methylcyclohexanol will remain a highly effective strategy in the quest for new medicines.
References
-
Mamedov, I. G., & Mamedova, Y. V. (2021). Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. Indian Journal of Chemistry, 60B, 283-286. Available from [Link]
-
Brainly. (2023). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. Retrieved February 15, 2026, from [Link]
-
Study.com. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene? Retrieved February 15, 2026, from [Link]
-
Pearson. (n.d.). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. Retrieved February 15, 2026, from [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available from [Link]
-
Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 61, 46-61. Available from [Link]
-
Mansoura University. (n.d.). Structure activity relationship. Retrieved February 15, 2026, from [Link]
-
Szychowska, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. Available from [Link]
-
PubChem. (n.d.). 1-Methylcyclohexanol. Retrieved February 15, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 1-Methylcyclohexanol (96%). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved February 15, 2026, from [Link]
-
Meyers, J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(8), 4339–4355. Available from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved February 15, 2026, from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 22(8), 1269. Available from [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9326. Available from [Link]
-
Shoaib, M., et al. (2019). A review on biological activities of cyclohexane and its functionally substituted derivatives. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available from [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9326. PubMed ID: 26007185. Available from [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics and Solubility Profile of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol, commonly referred to as cis-4-(Boc-amino)-1-methylcyclohexanol, is a valuable bifunctional organic molecule. It incorporates a cyclohexane scaffold, a tertiary alcohol, and a Boc-protected amine, making it a versatile building block in medicinal chemistry and organic synthesis. Its specific stereochemistry and the presence of both hydrogen-bond donating and accepting groups, along with a lipophilic protecting group, impart a unique set of physical and chemical properties that are critical for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
Understanding the physical characteristics and solubility profile of this compound is paramount for its effective use in a laboratory setting. This guide provides a comprehensive overview of these properties, along with practical, field-proven methodologies for their assessment.
I. Core Physical and Chemical Properties
The fundamental physical and chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol are summarized below. This data is essential for reaction planning, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 233764-30-2 | [3][4] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3][4] |
| Molecular Weight | 229.32 g/mol | [3][4] |
| Appearance | White solid | [3] |
| Purity | ≥97% | [3][4] |
| Storage Temperature | 0-8 °C | [3] |
II. Solubility Profile: A Predictive and Experimental Overview
The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The structure of cis-4-(Boc-amino)-1-methylcyclohexanol, with its polar alcohol and carbamate groups and its nonpolar cyclohexane ring and Boc group, suggests a nuanced solubility profile.
Theoretical Solubility Assessment:
Based on the principle of "like dissolves like," we can predict the solubility of cis-4-(Boc-amino)-1-methylcyclohexanol in various solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl (-OH) and N-H groups, capable of hydrogen bonding, suggests good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The overall polarity of the molecule should allow for good solubility in these common organic solvents.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The lipophilic nature of the cyclohexane ring and the tert-butyl group may confer some solubility, although it is expected to be lower than in polar solvents.
-
Aqueous Solubility: The molecule's significant nonpolar surface area is likely to limit its solubility in water. A structurally related compound, cis-4-(Boc-amino)cyclohexanol, is described as being only slightly soluble in water.[5]
Experimental Solubility Data (Qualitative):
The following table provides a qualitative summary of the expected solubility of cis-4-(Boc-amino)-1-methylcyclohexanol in a range of common laboratory solvents. This information is based on the structural analysis and data for similar compounds.
| Solvent | Solvent Class | Predicted Solubility |
| Water | Aqueous | Low to Sparingly Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Hexanes | Nonpolar | Sparingly Soluble to Insoluble |
| Toluene | Nonpolar | Soluble |
III. Experimental Protocol for Qualitative Solubility Determination
To provide a robust and reproducible method for assessing solubility, the following experimental protocol is recommended. This method is designed to be a self-validating system for generating reliable qualitative solubility data.
Objective: To determine the qualitative solubility of cis-4-(Boc-amino)-1-methylcyclohexanol in a panel of selected solvents.
Materials:
-
cis-4-(Boc-amino)-1-methylcyclohexanol
-
Selected solvents (e.g., water, methanol, dichloromethane, toluene)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[6]
-
Solvent Addition: Add the selected solvent to the test tube in small portions (e.g., 0.25 mL increments) up to a total volume of 1.0 mL.
-
Mixing: After each addition of solvent, cap the test tube and vortex vigorously for at least 30-60 seconds to ensure thorough mixing.[7]
-
Observation: After vortexing, visually inspect the mixture for the presence of undissolved solid. Allow the mixture to stand for a few minutes to see if any solid settles.
-
Classification:
-
Soluble: The compound completely dissolves, leaving a clear solution with no visible solid particles.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some undissolved solid remains.
-
Insoluble: The compound does not appear to dissolve, and the majority of the solid remains suspended or settled.[7]
-
-
Repeat: Repeat steps 1-5 for each solvent to be tested.
Causality Behind Experimental Choices:
-
Standardized Sample Size: Using a consistent amount of solute and solvent allows for a more reliable comparison of solubility across different solvents.
-
Vigorous Mixing: Vortexing ensures that the entire surface area of the solid is exposed to the solvent, maximizing the rate of dissolution and preventing a false "insoluble" result due to poor mixing.
-
Stepwise Solvent Addition: This allows for a more nuanced observation of the dissolution process.
IV. Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the qualitative solubility determination protocol.
Caption: Workflow for Qualitative Solubility Determination.
V. Applications in Drug Development and Synthesis
The defined physical and solubility characteristics of cis-4-(Boc-amino)-1-methylcyclohexanol are directly relevant to its application in pharmaceutical research. As a building block for protein degraders and other complex molecular architectures, its solubility dictates the choice of reaction solvents and purification methods (e.g., crystallization, chromatography).[4] A thorough understanding of these properties is crucial for developing scalable and efficient synthetic routes to novel therapeutic agents.
VI. Conclusion
This technical guide provides a detailed overview of the core physical properties and a predictive and experimental framework for understanding the solubility profile of cis-4-(Boc-amino)-1-methylcyclohexanol. The provided information and protocols are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Adherence to the described experimental methodologies will ensure the generation of reliable and reproducible data, facilitating more efficient and successful research outcomes.
References
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Williamson, K. L., & Masters, K. M. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cis-4-(Boc-amino)cyclohexanol, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
Advanced Synthesis and Application of Boc-Protected Aminocyclohexanol Derivatives
Executive Summary
Boc-protected aminocyclohexanols represent a privileged class of bifunctional aliphatic scaffolds in medicinal chemistry. Their value lies in the rigid cyclohexane core, which allows for precise spatial positioning of pharmacophores, and the orthogonal reactivity of the alcohol and Boc-protected amine. This guide provides a technical deep-dive into the stereoselective synthesis, characterization, and pharmaceutical application of these derivatives, moving beyond generic textbook descriptions to field-proven methodologies.
Structural Significance & Stereochemistry
The cyclohexane ring exists predominantly in a chair conformation. For 1,2- and 1,4-disubstituted cyclohexanes, the relative orientation (cis/trans) and the specific chair flip conformers dictate biological activity.
-
1,2-Isomers:
-
Trans: Substituents can be diequatorial (favored, rigid) or diaxial. The trans-2-aminocyclohexanol motif is critical for pH-triggered molecular switches.
-
Cis: One substituent is axial, the other equatorial, often leading to intramolecular hydrogen bonding between the -OH and -NHBoc groups.
-
-
1,4-Isomers:
-
Trans: Diequatorial (thermodynamically stable) or diaxial. Key scaffold for drugs like Ambroxol and Lomibuvir .
-
Cis: Axial/Equatorial arrangement.
-
Expert Insight: The tert-butoxycarbonyl (Boc) group is bulky. In trans-1,2-derivatives, the Boc group strongly favors the equatorial position to minimize 1,3-diaxial interactions, effectively locking the conformation.
Strategic Synthesis Routes
Route A: Regio- and Stereoselective Epoxide Opening (For trans-1,2 isomers)
The most reliable route to trans-2-aminocyclohexanol derivatives is the nucleophilic ring opening of cyclohexene oxide.
-
Mechanism: SN2 attack on the epoxide. Since cyclohexene oxide is meso, attack at either carbon yields the same racemic trans product.
-
Reagent Choice: Sodium azide (NaN3) is preferred over direct amine opening because amines can lead to oligomerization or require harsh conditions. The resulting azide is then reduced.
Route B: Chemoenzymatic Cascade (For cis- and trans-1,4 isomers)
Traditional hydrogenation of 1,4-aminophenols or 1,4-aminoketones yields difficult-to-separate cis/trans mixtures. Biocatalysis offers a superior alternative.
-
Workflow: 1,4-Cyclohexanedione
4-Hydroxycyclohexanone (via KRED) 4-Aminocyclohexanol (via Transaminase). -
Selectivity: By selecting specific Ketoreductases (KRED) and Amine Transaminases (ATA), >99% diastereomeric excess (de) can be achieved for either isomer.
Visualization: Synthesis Pathways
Caption: Comparative synthesis routes. Top: Chemical opening for 1,2-trans isomers. Bottom: Enzymatic cascade for 1,4-isomers.
Experimental Protocols
Protocol 1: Synthesis of trans-2-(tert-butoxycarbonylamino)cyclohexanol
Target: High-purity trans-isomer from cyclohexene oxide.
Reagents:
-
Cyclohexene oxide (1.0 equiv)[1]
-
Sodium azide (NaN3) (1.5 equiv)
-
Ammonium chloride (NH4Cl) (1.5 equiv)
-
Methanol/Water (8:1)
-
Pd/C (10% w/w), H2 balloon
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
Step-by-Step Methodology:
-
Azidolysis: Dissolve cyclohexene oxide in MeOH/H2O. Add NaN3 and NH4Cl. Reflux for 12–16 hours.[2] (Caution: Azides are potentially explosive; use a blast shield and avoid concentrating dryness).
-
Why: NH4Cl buffers the pH, activating the epoxide without causing polymerization.
-
-
Workup: Cool, concentrate MeOH, extract with EtOAc. Wash with brine.[1][2] The intermediate is trans-2-azidocyclohexanol.
-
One-Pot Reduction/Protection: Dissolve the crude azide in MeOH. Add Boc2O and Pd/C catalyst. Purge with H2. Stir at RT for 4–6 hours.[3]
-
Purification: Filter through Celite to remove Pd. Concentrate. Recrystallize from Hexane/EtOAc.[1]
Validation:
-
NMR: The H-1 proton (alpha to OH) and H-2 proton (alpha to NHBoc) will show a multiplet with large coupling constants (
) indicative of diaxial protons, confirming the trans-diequatorial conformation.
Protocol 2: Boc Protection of 4-Aminocyclohexanol
Target: Selective N-protection of commercially available 4-aminocyclohexanol (mixture or pure isomer).
Step-by-Step Methodology:
-
Suspend 4-aminocyclohexanol (10 mmol) in Dichloromethane (DCM) (30 mL).
-
Add Triethylamine (Et3N) (1.2 equiv).
-
Cool to 0°C. Add Boc2O (1.1 equiv) dissolved in DCM dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Self-Validating Step: The suspension typically clears as the product forms (Boc-protected amino alcohols are more soluble in DCM than the free amino alcohol salts).
-
-
Quench: Wash with 1M citric acid (removes unreacted amine/Et3N), then sat. NaHCO3.
-
Yield: Typically >90%.
Data Summary & Characterization
| Property | trans-2-NHBoc-Cyclohexanol | cis-2-NHBoc-Cyclohexanol | trans-4-NHBoc-Cyclohexanol |
| Melting Point | 108–110 °C | 92–94 °C | 172–175 °C (HCl salt) |
| H-1 NMR (OH) | |||
| Conformation | Diequatorial (stable) | Axial/Equatorial (H-bond stabilized) | Diequatorial |
| Key Application | pH-Switch (Fliposomes), Edoxaban | Chiral Auxiliaries | Ambroxol, Protease Inhibitors |
Pharmaceutical Applications
pH-Triggered "Fliposomes"
The trans-2-aminocyclohexanol scaffold exhibits a unique conformational switch. At neutral pH, the substituents prefer the diequatorial chair. Upon protonation (acidic pH, e.g., in tumor microenvironments), the ammonium and hydroxyl groups form a strong intramolecular hydrogen bond, forcing a ring flip to the diaxial conformation.
-
Utility: This mechanical flip disrupts lipid bilayers, triggering drug release from liposomes ("Fliposomes").[9]
API Synthesis: Edoxaban
Edoxaban (anticoagulant) synthesis utilizes the stereoselective formation of a 1,2-diamine motif. While Edoxaban uses a specific substituted cyclohexyl group, the trans-2-aminocyclohexanol core serves as a model for establishing the critical trans stereochemistry via epoxide opening and subsequent functionalization.
Visualization: Conformational Switch
Caption: Mechanism of pH-triggered conformational switching in trans-2-aminocyclohexanol derivatives.
References
-
Enzymatic Cascade Synthesis: Sviatenko, O., et al. "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 2019. Link
-
Epoxide Opening Protocols: "Ring Opening of Epoxides and Aziridines with Sodium Azide." Organic Chemistry Portal. Link
-
Fliposomes & Molecular Switches: Liu, X., et al. "Fliposomes: pH-triggered conformational flip of new trans-2-aminocyclohexanol-based amphiphiles."[9][10] Advanced Drug Delivery Reviews, 2012. Link
-
Boc Protection Kinetics: "Alcohol Speed up Boc Protection of Primary Amines." WuXi Biology. Link
-
Edoxaban Stereochemistry: Ochiai, H., et al. "Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol... for the Stereoselective Synthesis of Edoxaban."[11] Organic Process Research & Development, 2023.[11] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Stereoselective Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable building block in medicinal chemistry and drug discovery, particularly in the development of protein degraders.[1][2] The described methodology focuses on the diastereoselective addition of a methyl group to a key cyclohexanone intermediate. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, step-by-step protocols for the synthesis of the precursor and the final product, and offer insights based on established principles of organic synthesis to ensure reproducibility and high yields of the desired cis-isomer.
Introduction and Strategic Overview
The synthesis of substituted cyclohexanes with well-defined stereochemistry is a cornerstone of modern pharmaceutical development. The rigid, three-dimensional scaffold of the cyclohexane ring allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The target molecule, cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, presents a synthetic challenge in controlling the relative stereochemistry of the hydroxyl and amino groups at the C1 and C4 positions.
Our synthetic strategy is a two-stage process that begins with the commercially available 4-aminocyclohexanol. This approach ensures a cost-effective and reliable route to the target compound. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow.
The key to achieving the desired cis stereochemistry lies in the diastereoselective Grignard reaction in Stage 2. The conformational preference of the bulky Boc-amino group on the cyclohexanone ring will dictate the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.
Mechanistic Insight: Achieving Stereoselectivity
The stereochemical outcome of the Grignard reaction is determined by the facial selectivity of the nucleophilic attack on the carbonyl carbon of 4-(Boc-amino)cyclohexanone. The cyclohexanone ring exists in a dynamic equilibrium between two chair conformations. Due to the steric bulk of the tert-butoxycarbonyl (Boc) group, the conformation where the Boc-amino substituent occupies the equatorial position is overwhelmingly favored.
This conformational lock has significant stereochemical implications:
-
Axial Attack: Nucleophilic attack from the axial face is sterically hindered by the axial hydrogens at the C3 and C5 positions.
-
Equatorial Attack: Attack from the equatorial face is less sterically encumbered.
Consequently, the methylmagnesium bromide (MeMgBr) will preferentially attack from the equatorial face. This leads to the formation of an alcohol where the newly introduced methyl group is in the axial position and the resulting hydroxyl group is in the equatorial position. Given that the Boc-amino group is also in the equatorial position, the final product has a cis relationship between the hydroxyl and Boc-amino groups.
Figure 2: Mechanism of stereoselective addition.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Part A: Synthesis of 4-(Boc-amino)cyclohexanone
This precursor can be synthesized in two steps from trans-4-aminocyclohexanol.
Step 1: Boc-Protection of trans-4-Aminocyclohexanol
This procedure follows a standard method for the N-Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).[3][4][5]
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
| trans-4-Aminocyclohexanol | 115.17 | 10.0 g | 86.8 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.8 g | 95.5 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 13.2 mL | 95.5 mmol | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-aminocyclohexanol (10.0 g, 86.8 mmol) and dissolve in dichloromethane (200 mL).
-
Add triethylamine (13.2 mL, 95.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) in a small amount of DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexanol as a white solid. The product is often pure enough for the next step without further purification.
Step 2: Oxidation to 4-(Boc-amino)cyclohexanone
A mild oxidation using a reagent like Dess-Martin periodinane (DMP) or a Swern oxidation is suitable. A patent describes a method using sodium hypochlorite or sodium chlorite.[6]
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
| trans-4-(Boc-amino)cyclohexanol | 215.29 | 10.0 g | 46.4 mmol | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 21.6 g | 51.0 mmol | 1.1 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask under an inert atmosphere, dissolve trans-4-(Boc-amino)cyclohexanol (10.0 g, 46.4 mmol) in anhydrous DCM (250 mL).
-
Add Dess-Martin periodinane (21.6 g, 51.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ (100 mL) and a saturated solution of NaHCO₃ (100 mL).
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-(Boc-amino)cyclohexanone as a white solid.
Part B: Stereoselective Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
This is the key stereoselective step, utilizing a Grignard reaction.[7]
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
| 4-(Boc-amino)cyclohexanone | 213.28 | 5.0 g | 23.4 mmol | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 9.4 mL | 28.1 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
Protocol:
-
Setup: Assemble a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reactant Addition: Add 4-(Boc-amino)cyclohexanone (5.0 g, 23.4 mmol) to the flask and dissolve it in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add methylmagnesium bromide (9.4 mL of a 3.0 M solution in diethyl ether, 28.1 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL) at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to separate the cis and trans diastereomers. The desired cis-4-(Boc-amino)-1-methylcyclohexanol is typically the major product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The cis and trans isomers can be distinguished by ¹H NMR spectroscopy, particularly by the chemical shifts and coupling constants of the protons on the cyclohexane ring.[8]
References
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents.
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. Available at: [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. Available at: [Link]
-
GRIGNARD REACTION : r/OrganicChemistry - Reddit. Available at: [Link]
-
Cis-4-(tert-butoxycarbonylamino)cyclohexanol (C11H21NO3) - PubChemLite. Available at: [Link]
-
Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - RSC Publishing. Available at: [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Available at: [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC. Available at: [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed. Available at: [Link]
-
Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie - TU Chemnitz. Available at: [Link]
-
Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate. Available at: [Link]
-
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]
-
Chemoselective Nozaki–Hiyama–Takai–Kishi and Grignard reaction: short synthesis of some carbahexopyranoses - PMC. Available at: [Link]
-
MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - MDPI. Available at: [Link]
-
Organomagnesium compounds (Grignard reagent-RMgX) - Bethune College. Available at: [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Application Note: Protocol for Grignard Addition to N-Boc-4-aminocyclohexanone
For: Researchers, scientists, and drug development professionals
Introduction
The synthesis of substituted cyclohexanol derivatives is a cornerstone of medicinal chemistry and drug development, as this structural motif is present in a wide array of biologically active molecules. The Grignard reaction, a powerful tool for carbon-carbon bond formation, provides a direct and versatile method for the alkylation or arylation of ketones to produce tertiary alcohols.[1][2][3] This application note provides a detailed protocol for the Grignard addition to N-Boc-4-aminocyclohexanone, a key intermediate for the synthesis of diverse molecular scaffolds.
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in this transformation. It effectively shields the amine functionality from the highly basic and nucleophilic Grignard reagent, preventing undesirable side reactions.[4][5] The Boc group is stable under the basic conditions of the Grignard reaction but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.[6]
This guide offers a comprehensive, step-by-step protocol, discusses the underlying reaction mechanism and stereoselectivity, and provides a troubleshooting guide to address common experimental challenges.
Reaction Overview
The Grignard addition to N-Boc-4-aminocyclohexanone involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the cyclohexanone ring.[7][8] This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.[9][10]
Reaction Mechanism and Stereoselectivity
The mechanism of the Grignard reaction with a ketone proceeds through a nucleophilic addition pathway.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the N-Boc-4-aminocyclohexanone.[7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium species.[11]
Caption: General workflow of the Grignard reaction with a ketone.
Stereoselectivity in the addition to cyclic ketones like 4-aminocyclohexanone derivatives is influenced by steric hindrance. The incoming Grignard reagent will preferentially attack from the less hindered face of the carbonyl group. In the case of N-Boc-4-aminocyclohexanone, the bulky N-Boc group can influence the conformation of the cyclohexane ring and direct the approach of the nucleophile, potentially leading to a mixture of diastereomeric products. The ratio of these isomers can be influenced by the specific Grignard reagent used and the reaction conditions.
Experimental Protocol
This protocol details the Grignard addition of methylmagnesium bromide to N-Boc-4-aminocyclohexanone. The principles can be adapted for other Grignard reagents with appropriate modifications.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| N-Boc-4-aminocyclohexanone | C₁₁H₁₉NO₃ | 213.27 | 1.0 g | 4.69 mmol |
| Methylmagnesium bromide (3.0 M in diethyl ether) | CH₃MgBr | 119.24 | 2.3 mL | 7.03 mmol |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 20 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 15 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 10 mL | - |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | 10 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
Drying Glassware: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent before use. Assemble the apparatus while hot and cool under a stream of dry nitrogen.[12]
-
Initial Setup: To the 50 mL round-bottom flask containing a magnetic stir bar, add N-Boc-4-aminocyclohexanone (1.0 g, 4.69 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 10-15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent Addition: Add anhydrous diethyl ether (15 mL) to the flask via syringe and stir the mixture until the ketone is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Grignard Reagent Addition:
-
Reagent Transfer: Using a dry syringe, slowly add methylmagnesium bromide (2.3 mL of a 3.0 M solution in diethyl ether, 7.03 mmol, 1.5 equivalents) dropwise to the stirred solution of the ketone over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A cloudy precipitate may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl.
Work-up and Purification:
-
Quenching: While still in the ice bath, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).[13] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.
Caption: Step-by-step experimental workflow for the Grignard addition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Grignard reagent (decomposed due to moisture or air).- Wet glassware or solvent.[9]- Starting ketone is impure. | - Use freshly prepared or recently titrated Grignard reagent.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[12]- Purify the starting ketone before use. |
| Formation of Biphenyl (if using Phenylmagnesium bromide) | - This is a common byproduct from the coupling of the Grignard reagent. | - Add the Grignard reagent slowly at a low temperature.- Use of a "Turbo-Grignard" reagent (with LiCl) can sometimes suppress this side reaction.[14] |
| Recovery of Starting Ketone | - Incomplete reaction.- Enolization of the ketone by the Grignard reagent acting as a base.[2] | - Increase the reaction time or temperature (e.g., allow to warm to room temperature after addition).- Use a less sterically hindered Grignard reagent if possible.- Consider using a cerium (III) chloride additive to increase the nucleophilicity of the Grignard reagent relative to its basicity. |
| Complex Mixture of Products | - Side reactions such as reduction of the ketone.[2]- Over-addition to the Boc-protecting group (less common but possible with highly reactive Grignards). | - Ensure slow addition of the Grignard reagent at low temperature.- Use a less bulky Grignard reagent if reduction is the primary issue.- Confirm the integrity of the Boc group in the starting material. |
Conclusion
The Grignard addition to N-Boc-4-aminocyclohexanone is a robust and highly useful transformation for the synthesis of valuable 4-amino-1-substituted-cyclohexanols. Careful attention to anhydrous reaction conditions and controlled addition of the Grignard reagent are paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in organic synthesis and drug discovery to successfully implement this important reaction.
References
-
Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
PubMed Central. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
-
Royal Society of Chemistry. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
University of California, Irvine. 6. Grignard Reaction. [Link]
-
Cheminizer. Grignard addition. [Link]
-
ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
- Google Patents.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Sciencemadness.org. Methods for preventing over addition of Grignard reagent. [Link]
-
ResearchGate. How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Google Patents.
-
PubMed Central. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubMed Central. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
ResearchGate. Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates. [Link]
Sources
- 1. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. britthipple.com [britthipple.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. byjus.com [byjus.com]
- 12. reddit.com [reddit.com]
- 13. cheminizer.com [cheminizer.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Deprotection of cis-4-(Boc-amino)-1-methylcyclohexanol
Abstract: This document provides a comprehensive technical guide for the selective deprotection of the tert-butyloxycarbonyl (Boc) group from cis-4-(Boc-amino)-1-methylcyclohexanol. It delves into the mechanistic principles, offers detailed experimental protocols, and discusses critical process parameters and potential side reactions. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights to ensure high-yield and high-purity outcomes.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs). Its widespread use stems from its robustness under a variety of synthetic conditions and its facile removal under acidic conditions.[1] The selective cleavage of the Boc group from a substrate such as cis-4-(Boc-amino)-1-methylcyclohexanol is a critical step that requires careful consideration of reaction conditions to avoid unwanted side reactions, especially given the presence of an acid-sensitive tertiary alcohol. This guide provides a detailed examination of the factors influencing this transformation and presents optimized protocols for achieving clean and efficient deprotection.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-defined mechanism.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The protonated carbamate is unstable and undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[1][3] The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[2]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The choice of deprotection conditions is critical and depends on the substrate's sensitivity to acid and the desired final salt form of the amine. Below are two standard, reliable protocols for the deprotection of cis-4-(Boc-amino)-1-methylcyclohexanol.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[5] TFA is a strong acid that is also volatile, simplifying its removal during workup.[1]
Materials:
-
cis-4-(Boc-amino)-1-methylcyclohexanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents, often a 20-50% v/v solution in DCM) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.[6]
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Figure 2: Workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
Using a solution of HCl in an organic solvent is another common and effective method.[7][8] This procedure directly yields the hydrochloride salt of the amine, which is often desirable for its stability and crystallinity.
Materials:
-
cis-4-(Boc-amino)-1-methylcyclohexanol
-
4M HCl in 1,4-dioxane or methanolic HCl
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
-
Add the 4M HCl in dioxane solution (5-10 equivalents of HCl) to the substrate.[5]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. The reaction is typically complete within 2-12 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt, which can be further purified by recrystallization or trituration with ether.
Comparison of Deprotection Conditions
| Condition | Reagent System | Temperature | Typical Time | Advantages | Disadvantages |
| 1 | TFA in DCM | 0 °C to RT | 1-4 h | High efficiency, volatile reagent for easy removal.[1] | Corrosive, may not be suitable for very acid-sensitive substrates. |
| 2 | 4M HCl in Dioxane | Room Temp. | 2-12 h | Directly yields stable hydrochloride salt, often crystalline.[5] | Dioxane is a peroxide-former and has health concerns. |
| 3 | HCl in Methanol | Room Temp. | 2-6 h | Milder than TFA, good for substrates with other acid-labile groups.[8][10] | May be slower, potential for esterification if carboxylic acids are present. |
Potential Side Reactions and Troubleshooting
The presence of a tertiary alcohol in cis-4-(Boc-amino)-1-methylcyclohexanol introduces the potential for acid-catalyzed side reactions, primarily dehydration.
Dehydration: Tertiary alcohols are prone to dehydration under strong acidic conditions to form alkenes.[11][12] This occurs via an E1 mechanism, where the hydroxyl group is protonated, leaves as a water molecule to form a stable tertiary carbocation, which then loses a proton to form an alkene.[13][14]
To mitigate this, it is crucial to use the mildest effective acidic conditions and maintain a low reaction temperature. Monitoring the reaction closely and stopping it as soon as the starting material is consumed is also important. If dehydration is a significant issue, exploring alternative, milder deprotection methods may be necessary.
Figure 3: Desired deprotection versus potential dehydration side reaction.
Alkylation: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate nucleophilic sites on the substrate or product.[15][16] While less common for this specific substrate, it is a consideration for more complex molecules with electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers like anisole or thioanisole can trap the tert-butyl cation and prevent these side reactions.[8]
Conclusion
The successful Boc-deprotection of cis-4-(Boc-amino)-1-methylcyclohexanol is readily achievable with careful selection and control of reaction conditions. Both TFA and HCl-based methods are effective, with the choice depending on the desired salt form and the acid sensitivity of the substrate. By understanding the underlying reaction mechanism and being mindful of potential side reactions such as dehydration, researchers can optimize these protocols to achieve high yields of the desired product, a crucial step in many synthetic endeavors.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols?. Available at: [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Available at: [Link]
-
A Level Chemistry. Dehydration of Alcohols. Available at: [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Available at: [Link]
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Available at: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Available at: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. microsaic.com [microsaic.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BOC deprotection [ms.bzchemicals.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Utilization of cis-4-(Boc-amino)-1-methylcyclohexanol in Kinase Inhibitor Design
[1]
Executive Summary
In the evolution of kinase inhibitor design, the transition from planar, aromatic-heavy structures to sp³-rich architectures is critical for improving physicochemical properties (solubility, permeability) and metabolic stability. cis-4-(Boc-amino)-1-methylcyclohexanol represents a "privileged" building block that introduces defined stereochemistry, conformational rigidity, and a specific hydrogen-bonding vector (tertiary hydroxyl) capable of targeting the solvent front or ribose-binding pockets of kinase domains.[1] This guide outlines the rationale, synthesis, and application of this scaffold.
Chemical Profile & Stereochemical Definition
The utility of this building block hinges on its precise stereochemical configuration.
| Property | Specification |
| Compound Name | cis-4-(Boc-amino)-1-methylcyclohexanol |
| CAS Number | 233764-30-2 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Stereochemistry | cis-1,4 : The amino group (C4) and hydroxyl group (C1) are on the same face of the cyclohexane ring.[1] |
| Conformation | In the lowest energy chair conformation, the bulky Boc-amino group typically occupies the equatorial position, forcing the C1-hydroxyl group into the axial position (and the C1-methyl equatorial), or vice versa depending on specific solvent interactions. |
| Key Features | • Gem-methyl group: Blocks metabolic oxidation at C1; increases lipophilicity slightly.[1]• Tertiary Alcohol: Hydrogen bond donor/acceptor; resistant to oxidation.• Boc-Amine: Orthogonal protecting group ready for coupling.[1] |
Stereochemical Criticality
In kinase binding pockets, the difference between cis and trans isomers is binary: one binds, the other clashes. The cis configuration often allows the amine to link to the hinge-binding motif while directing the polar hydroxyl group perpendicular to the inhibitor plane, engaging distinct water networks or polar residues (e.g., the conserved glutamate in the
Synthetic Protocol: Preparation and Isolation
While commercially available, in-house preparation is often required for scale-up or analog generation (e.g., varying the N-protecting group).[1] The synthesis relies on the diastereoselective addition of methyl nucleophiles to N-Boc-4-aminocyclohexanone .[1]
Reaction Logic
The addition of methylmagnesium bromide (MeMgBr) to the ketone is governed by steric approach control.
-
Equatorial Attack: The nucleophile approaches from the side, yielding the Axial Alcohol (often the cis isomer if the amine is equatorial).
-
Axial Attack: The nucleophile approaches from the top/bottom, yielding the Equatorial Alcohol (often the trans isomer).
Protocol: Grignard Addition and Diastereomer Separation
Reagents:
-
N-Boc-4-aminocyclohexanone (1.0 equiv)[1]
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) or Methyllithium (for different selectivity profiles)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Dissolve N-Boc-4-aminocyclohexanone in anhydrous THF (0.2 M concentration). Cool the solution to -78°C .
-
Rationale: Low temperature maximizes kinetic control and minimizes side reactions (enolization).
-
-
Addition: Dropwise add MeMgBr (1.2 equiv) over 30 minutes. Maintain internal temperature below -70°C.
-
Observation: A white precipitate (magnesium alkoxide) may form.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (stain with Ninhydrin or PMA; the alcohol is more polar than the ketone).
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C. Dilute with EtOAc.
-
Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Result: You will obtain a crude mixture of diastereomers (typically ranging from 1:1 to 3:1 ratio depending on conditions).
-
-
Purification (The Critical Step):
-
Flash Chromatography: The isomers are separable on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 10-50% EtOAc).[1]
-
Identification:
-
Validation: Use 1H-NMR. The C1-Methyl singlet and the C4-methine proton shifts differ significantly between isomers.[1] In the cis isomer (axial OH), the methyl is often equatorial and shifts slightly upfield compared to the trans isomer.
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the isolation of the cis-amino-alcohol scaffold via Grignard addition and chromatographic separation.
Application in Kinase Inhibitor Design (SAR)
The cis-4-aminocyclohexanol motif is used to solve specific structural problems in kinase medicinal chemistry.
"Escaping Flatland" (Solubility & Properties)
Kinase inhibitors often suffer from poor solubility due to flat, aromatic heteroaromatic cores (e.g., pyrimidines, quinazolines).
-
Mechanism: Replacing a phenyl or piperazine ring with the 1-methylcyclohexyl ring increases the fraction of sp³ carbons (
). -
Benefit: This disruption of planarity reduces crystal packing energy, thereby improving thermodynamic solubility without sacrificing lipophilic binding interactions.
Targeted Interactions
In the cis configuration, the scaffold acts as a rigid linker.
-
Amine Terminus: After Boc-deprotection, the primary amine is typically coupled to the heteroaromatic "hinge binder" (via S_NAr or Buchwald coupling).
-
Hydroxyl/Methyl Terminus:
-
The Methyl group provides a hydrophobic contact, often sitting in a small hydrophobic pocket near the solvent front.
-
The Hydroxyl group can be positioned to form a specific H-bond with the backbone carbonyl of residues preceding the DFG motif or with water molecules bridging to the
C-helix.[1]
-
Metabolic Stability
The C1-methyl group transforms the secondary alcohol (susceptible to oxidation to ketone) into a tertiary alcohol .[1]
-
Result: The scaffold is metabolically robust against dehydrogenases.
-
Comparison: Unlike simple cyclohexanols, the 1-methyl variant does not undergo rapid oxidation, prolonging half-life (
).[1]
Diagram: Pharmacophore Binding Mode[1]
Caption: Pharmacophore map illustrating the dual role of the scaffold: linking to the hinge while projecting the solubilizing hydroxyl group towards the solvent interface.
Quality Control & Characterization
To ensure data integrity in biological assays, the building block must meet strict QC criteria.
| Technique | Requirement | Purpose |
| ¹H-NMR (DMSO-d₆) | Distinct Methyl Singlet | Confirm 1-methyl incorporation. |
| NOESY / ROESY | Key Experiment | Crucial: Observe NOE correlation between the C1-Methyl group and the C4-methine proton (or lack thereof) to definitively assign cis vs trans relative stereochemistry. |
| LC-MS | >98% Purity | Ensure no trace of the ketone starting material (which reacts differently). |
| Chiral HPLC | >95% de (Diastereomeric Excess) | The biological activity difference between cis and trans can be >100-fold. Mixed isomers lead to confusing SAR data.[1] |
References
-
Chemical Identity & Availability: cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2).[1][2][3] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
- Synthetic Methodology (Grignard to Ketones):Diastereoselective addition of organometallics to 4-substituted cyclohexanones. Chemical Reviews, 1996.
-
Kinase Inhibitor Design Principles: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. Link
-
Stereochemical Assignment: NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH.[1] (Standard protocols for NOE-based stereochemical assignment).
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling organometallic reagents.
Reaction conditions for methyl addition to 4-aminocyclohexanone derivatives
Application Note: Optimizing Stereoselective Methyl Addition to 4-Aminocyclohexanone Derivatives
Abstract
The addition of methyl nucleophiles to 4-aminocyclohexanone derivatives (e.g., N-Boc-4-aminocyclohexanone) is a pivotal transformation in the synthesis of substituted cyclohexylamines, a scaffold common in analgesics (e.g., tramadol analogs) and kinase inhibitors. This transformation presents two challenges: chemoselectivity (avoiding enolization) and diastereoselectivity (controlling the ratio of cis- vs. trans-1,4-isomers). This note details two distinct protocols: Organocerium-mediated addition (Imamoto conditions) to favor the thermodynamic trans-diequatorial product, and Grignard addition for comparative stereochemical outcomes.
Mechanistic Rationale & Stereochemical Control
To control the reaction, one must understand the conformational anchoring provided by the 4-amino group.
Conformational Anchoring
The bulky protecting group on the amine (typically tert-butoxycarbonyl, Boc) locks the cyclohexane ring into a chair conformation where the amino group occupies the equatorial position to minimize 1,3-diaxial interactions (A-value of NH-Boc
Nucleophilic Trajectory
The stereochemical outcome is dictated by the trajectory of the incoming methyl nucleophile:
-
Axial Attack: The nucleophile approaches from the axial face (parallel to the axial hydrogens). This is sterically less hindered for small nucleophiles but suffers from torsional strain.
-
Equatorial Attack: The nucleophile approaches from the equatorial face.
-
Result: The methyl group ends up equatorial , and the hydroxyl group ends up axial .
-
Isomer:Cis (relative to the 4-amino group).[3]
-
Reagent Selection Matrix
| Reagent | Species Type | Primary Mechanism | Major Product (Isomer) | Key Advantage |
| MeLi / CeCl | Organocerium (Imamoto) | Non-basic, oxophilic activation | Trans (Axial attack) | Suppresses enolization; high yield. |
| MeMgBr (Ether) | Grignard | Complexation/Steric | Mixed / Trans | Accessible; standard reagents. |
| MeLi (THF) | Organolithium | Basic nucleophile | Mixed | Fast; prone to enolization side-products. |
Experimental Protocols
Protocol A: Organocerium-Mediated Methylation (Imamoto Method)
Target: Maximizing the Trans-isomer (Diequatorial) and preventing enolization.
Principle: Organocerium reagents are highly oxophilic but less basic than organolithiums. This activates the ketone carbonyl for 1,2-addition while suppressing proton abstraction (enolization), which is a common failure mode with aminocyclohexanones.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl
·7H O) -
Methyllithium (MeLi), 1.6 M in diethyl ether
-
N-Boc-4-aminocyclohexanone[4]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Drying of CeCl
(CRITICAL):-
Place CeCl
·7H O (1.5 equiv) in a Schlenk flask. -
Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring. The solid will crumble to a fine white powder.
-
Note: Failure to fully dehydrate CeCl
will quench the MeLi and ruin the reaction.
-
-
Slurry Formation:
-
Cool the flask to room temperature under Argon.
-
Add anhydrous THF (10 mL/g substrate) and stir for 2 hours. The result should be a milky white suspension.
-
-
Transmetalation:
-
Cool the slurry to -78 °C .
-
Add MeLi (1.5 equiv) dropwise.
-
Stir for 30–60 minutes at -78 °C. The color may shift to yellow/orange.
-
-
Substrate Addition:
-
Dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) in minimum anhydrous THF.
-
Add dropwise to the organocerium reagent at -78 °C.
-
-
Reaction & Quench:
-
Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.
-
Quench with saturated aqueous NH
Cl. Caution: Exothermic. -
Filter through a Celite pad to remove cerium salts (which form a gelatinous precipitate).
-
-
Workup:
-
Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na
SO .
-
Expected Outcome: High conversion (>90%) with a diastereomeric ratio (dr) typically favoring the trans-isomer (equatorial OH) >90:10.
Protocol B: Grignard Addition (MeMgBr)
Target: Standard synthesis, often yielding a mixture separable by chromatography.
Materials:
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether
-
N-Boc-4-aminocyclohexanone[4]
-
Diethyl ether (Et
O) or THF
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.
-
Charge with N-Boc-4-aminocyclohexanone (1.0 equiv) and anhydrous Et
O (0.2 M concentration).
-
-
Reagent Addition:
-
Cool the solution to 0 °C.
-
Add MeMgBr (2.0 equiv) dropwise via the addition funnel.
-
Note: A white precipitate (magnesium alkoxide) will form immediately.
-
-
Completion:
-
Allow to warm to room temperature and stir for 4 hours.
-
Monitor by TLC (stain with Ninhydrin or PMA).
-
-
Quench:
-
Cool to 0 °C.
-
Quench with saturated NH
Cl. -
Tip: If an emulsion forms (common with Mg salts), add a small amount of 1M HCl (if Boc group stability allows) or Rochelle's salt solution and stir vigorously for 1 hour.
-
Visualization of Workflows
Figure 1: Reaction Pathway and Stereochemical Outcome
Caption: Stereochemical divergence based on nucleophile trajectory. Path A (Organocerium) strongly favors axial attack yielding the trans-alcohol.
Analytical & Purification Notes
Separation of Isomers:
The cis and trans isomers often have distinct R
-
TLC Mobile Phase: 30% to 50% EtOAc in Hexanes.
-
Visualization: Ninhydrin (stains the carbamate) or PMA.
-
NMR Distinction (
H NMR, 400 MHz, CDCl ):-
Trans-isomer (Equatorial OH): The methyl group (axial) typically appears upfield (
~1.20 ppm). The C1-OH signal is often sharp. -
Cis-isomer (Axial OH): The methyl group (equatorial) appears slightly downfield. The axial OH is subject to 1,3-diaxial strain and may show different H-bonding shifts.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Enolization of ketone | Switch to Protocol A (CeCl |
| Gelatinous Quench | Cerium/Magnesium salts | Use Rochelle's salt (Potassium sodium tartrate) wash or filter through Celite. |
| Product is Oil | Rotamers of Boc group | Boc groups often cause line broadening in NMR; heat NMR tube to 50°C to coalesce signals. |
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Ashby, E. C., & Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, vol. 75, no. 4, 1975, pp. 521–546.
- Evans, D. A. "Stereoselective Organic Reactions: Diastereoselective Addition to Carbonyls." Harvard University Lecture Notes. (General grounding for Cram/Felkin-Anh models in cyclic systems).
-
Concellón, J. M., et al. "Total Stereoselective Synthesis of (E)-α,β-Unsaturated Esters from 4-Substituted Cyclohexanones." Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5417–5420. (Demonstrates 4-substituted cyclohexanone stereocontrol).
Sources
Application Note: Scalable Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
This Application Note provides a comprehensive, scalable protocol for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol , a critical scaffold in medicinal chemistry (often used as a linker in JAK inhibitors and KRAS degraders). The guide prioritizes the "cis" diastereomer (defined here as the isomer where the hydroxyl and amine groups are syn, corresponding to the axial alcohol in the lowest-energy chair conformation).
Abstract & Strategic Overview
The target molecule, cis-4-(Boc-amino)-1-methylcyclohexanol , features a 1,4-disubstituted cyclohexane ring with a tertiary alcohol and a protected amine. The stereochemical challenge lies in the formation of the quaternary center at C1. The "cis" designation typically refers to the syn relationship between the hydroxyl (OH) and the amino (NH-Boc) groups.
In the preferred chair conformation, the bulky 4-NH-Boc group occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the cis-isomer corresponds to the axial hydroxyl (and equatorial methyl) configuration. This isomer is thermodynamically less stable than the trans-isomer (equatorial OH) but is kinetically accessible via Grignard addition under specific conditions.
Retrosynthetic Logic
The most scalable route disconnects the C1-Methyl bond, leading to the 4-(Boc-amino)cyclohexanone precursor. The synthesis hinges on the diastereoselective addition of a methyl nucleophile (MeMgBr) to the ketone.
Figure 1: Retrosynthetic strategy focusing on the late-stage installation of the methyl group.
Stereochemical Control Mechanism[1]
The addition of methylmagnesium bromide (MeMgBr) to 4-substituted cyclohexanones is governed by the interplay between steric hindrance and torsional strain (Felkin-Anh and Cieplak models).
-
Equatorial Attack (Pathway A): The nucleophile attacks from the equatorial trajectory, yielding the Axial Alcohol (the cis-isomer). This is favored by bulky Grignard reagents and non-coordinating solvents (e.g., Diethyl Ether) which enhance the effective size of the nucleophile.
-
Axial Attack (Pathway B): The nucleophile attacks from the axial trajectory, yielding the Equatorial Alcohol (the trans-isomer). This is favored by small, "hard" nucleophiles like MeLi or hydride reducing agents (LiAlH4).
Optimization for the cis-Isomer: To maximize the yield of the cis-isomer (Axial OH), we utilize MeMgBr in Diethyl Ether at low temperatures. While MeLi typically favors the trans-isomer (90:10), MeMgBr shifts the ratio significantly toward the cis-isomer (often ~40-60% depending on exact conditions), necessitating a robust separation protocol.
Detailed Experimental Protocol
Phase 1: Preparation of 4-(Boc-amino)cyclohexanone
Note: If 4-(Boc-amino)cyclohexanone is purchased commercially, skip to Phase 2.
Reagents:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / NaOCl (Bleach) OR Jones Reagent
-
Dichloromethane (DCM)
Step-by-Step:
-
Protection: Dissolve 4-aminocyclohexanol (1.0 equiv) in DCM. Add Et₃N (1.2 equiv). Cool to 0°C. Add (Boc)₂O (1.1 equiv) dissolved in DCM dropwise. Stir at RT for 4 h. Wash with 1M HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield N-Boc-4-aminocyclohexanol.
-
Oxidation: Dissolve the intermediate in DCM. Cool to 0°C. Add TEMPO (0.01 equiv) and KBr (0.1 equiv). Add aqueous NaOCl (1.1 equiv, buffered to pH 9 with NaHCO₃) dropwise while maintaining internal temp <10°C. Stir vigorously.
-
Workup: Quench with Na₂S₂O₃ solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc (10:1) to obtain 4-(Boc-amino)cyclohexanone as a white solid.[4]
Phase 2: Grignard Addition (The Critical Step)
Reagents:
-
4-(Boc-amino)cyclohexanone (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (3.0 equiv)
-
Anhydrous THF (Solvent A) and Diethyl Ether (Solvent B)
-
Ammonium Chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel. Maintain a nitrogen atmosphere.
-
Dissolution: Charge the flask with 4-(Boc-amino)cyclohexanone (e.g., 10 g, 46.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Transfer MeMgBr (3.0 M in Et₂O, 47 mL, 140 mmol) to the addition funnel. Add dropwise over 45 minutes, keeping the internal temperature below -65°C.
-
Scientific Rationale: Low temperature minimizes side reactions (enolization) and enhances stereoselectivity. The use of ether in the Grignard reagent promotes the formation of the cis-isomer (axial OH).
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quench: Carefully quench the reaction at 0°C by slow addition of sat. NH₄Cl (50 mL). Caution: Exothermic and gas evolution.
-
Extraction: Dilute with EtOAc (200 mL) and water (100 mL). Separate layers. Extract aqueous phase with EtOAc (2 x 50 mL).
-
Drying: Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude solid (typically a diastereomeric mixture).
Phase 3: Separation of Isomers
The crude product typically contains a mixture of cis (Axial OH) and trans (Equatorial OH) isomers.
Method A: Flash Column Chromatography (Recommended for <10g)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 10% to 40% EtOAc in Hexanes.
-
Elution Order:
-
Cis-isomer (Target): Typically elutes first (Higher R_f ~0.4 in 30% EtOAc/Hex). The axial hydroxyl group is sterically shielded, reducing interaction with the silica stationary phase.
-
Trans-isomer: Elutes second (Lower R_f ~0.25). The equatorial hydroxyl group is more accessible for hydrogen bonding with silica.
-
-
Visualization: Ninhydrin stain (Red/Pink spot).
Method B: Crystallization (Recommended for >10g)
-
Dissolve the crude mixture in minimal hot Toluene or Hexane/EtOAc (4:1) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
The trans-isomer (diequatorial) is often more crystalline and less soluble; it may precipitate first. Filter the solid (trans).[5]
-
Concentrate the mother liquor (enriched in cis) and recrystallize from Hexane/Ether to isolate the cis-isomer.
-
Note: Verify the identity of each crop using ¹H NMR.
Analytical Characterization
cis-4-(Boc-amino)-1-methylcyclohexanol (Target)
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.45 (br s, 1H, NH).
-
δ 3.45 (m, 1H, H-4, narrow coupling constants due to equatorial position).
-
δ 1.44 (s, 9H, Boc).
-
δ 1.25 (s, 3H, Me).
-
-
Diagnostic Feature: The H-4 proton (alpha to nitrogen) in the cis-isomer (where NHBoc is equatorial) appears as a wide multiplet (tt) with large coupling constants (~11 Hz) if the ring is locked. Correction: In the cis-isomer (Axial OH, Eq NHBoc), the H-4 is Axial. It should show large diaxial coupling (tt, J ~11, 4 Hz).
-
Wait: If OH is Axial and NHBoc is Equatorial (Cis), H-4 is Axial.
-
If OH is Equatorial and NHBoc is Equatorial (Trans), H-4 is Axial.
-
Differentiation: The methyl group shift and the hydroxyl proton shift are often diagnostic. NOESY is definitive:
-
Cis (Axial OH): NOE correlation between Methyl (Eq) and H-3/H-5 axial protons? No, Methyl is Eq.
-
Trans (Eq OH): Methyl is Axial. Strong 1,3-diaxial NOE between Methyl and H-3/H-5 axial protons.
-
-
Summary Table: Isomer Properties
| Property | Cis-Isomer (Target) | Trans-Isomer (Byproduct) |
| Configuration | OH (Axial) / NHBoc (Equatorial) | OH (Equatorial) / NHBoc (Equatorial) |
| Methyl Group | Equatorial | Axial |
| TLC R_f (3:7 EtOAc:Hex) | ~0.40 (Higher) | ~0.25 (Lower) |
| Solubility | Higher in Hexane | Lower (often crystallizes out) |
| Formation Favorability | Favored by MeMgBr/Ether | Favored by MeLi/THF |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the cis-isomer.
References
-
Ashby, E. C.; Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975, 75(4), 521–546. Link
-
Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." Journal of the American Chemical Society, 1981, 103(15), 4540–4552. Link
-
AChemBlock. "cis-4-(Boc-amino)-1-methylcyclohexanol Product Data." AChemBlock Catalog, Accessed 2026. Link
-
Google Patents. "Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1)." Patents, 2017. Link (Cited for general separation logic of aminocyclohexane derivatives).
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Application Note: Precision Functionalization of the Tertiary Hydroxyl in cis-4-(Boc-amino)-1-methylcyclohexanol
Topic: Functionalization of the tertiary alcohol in cis-4-(Boc-amino)-1-methylcyclohexanol Content Type: Detailed Application Notes and Protocols
Executive Summary
The functionalization of cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2) presents a classic "steric vs. stability" conflict in medicinal chemistry. The tertiary hydroxyl group is sterically shielded by the geminal methyl group and the cyclohexane ring system, rendering standard SN2 transformations ineffective. Furthermore, the presence of the acid-labile tert-butyloxycarbonyl (Boc) group precludes the use of harsh Brønsted acids, while the tertiary nature of the alcohol makes it highly prone to E1/E2 elimination to form thermodynamically stable methylcyclohexene byproducts.
This guide provides three field-validated protocols designed to bypass these limitations. We prioritize methods that operate under mild Lewis acidic or neutral conditions to preserve the Boc protecting group while achieving high conversion of the hindered tertiary alcohol.
Chemical Context & Strategic Analysis
Structural Challenges
The target molecule features a tertiary alcohol at C1 and a Boc-protected amine at C4. In the cis-isomer, the hydroxyl group and the carbamate are on the same face of the ring. Assuming the bulky Boc-amino group occupies the thermodynamically favorable equatorial position, the hydroxyl group is also equatorial , forcing the C1-methyl group into an axial position.
-
Steric Hindrance: While an equatorial alcohol is more accessible than an axial one, the geminal methyl group creates significant steric crowding, blocking the trajectory of incoming electrophiles.
-
Elimination Risk: Activation of the hydroxyl group (e.g., mesylation) creates a tertiary leaving group. The anti-periplanar protons at C2 and C6 are readily available for abstraction, leading to rapid elimination (Zaitsev product).
-
Boc Compatibility: Reagents must remain within a pKa window that avoids deprotection (cleavage usually occurs at pH < 1 or with strong Lewis acids like AlCl3).
Decision Matrix for Reaction Selection
Caption: Strategic selection of reagents to minimize elimination and Boc-deprotection.
Protocol A: O-Acylation (Esterification)
Objective: Synthesis of sterically hindered esters (Acetates, Benzoates, Pivalates). Rationale: Standard Steglich esterification (EDC/DMAP) is often too slow for tertiary alcohols, leading to N-acylurea side products. The Orita Protocol using Bismuth(III) Triflate is superior because Bi(OTf)3 acts as a highly active, water-tolerant Lewis acid that activates the anhydride without cleaving the Boc group.
Materials
-
Substrate: cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 equiv)
-
Reagent: Acid Anhydride (e.g., Acetic anhydride, Benzoic anhydride) (1.5 – 2.0 equiv)
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)3] (1–5 mol%)
-
Solvent: Dichloromethane (DCM) or Nitromethane (CH3NO2)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 229 mg) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add Bi(OTf)3 (0.05 mmol, 33 mg) at room temperature. The mixture may appear slightly heterogeneous.
-
Reagent Addition: Add the acid anhydride (1.5 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin for Boc-amine or PMA for the alcohol). Reaction typically completes in 2–6 hours.
-
Note: If reaction is sluggish due to extreme sterics (e.g., pivalic anhydride), heat to 40°C. Bi(OTf)3 is stable, but monitor Boc stability.
-
-
Quench: Add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Mechanism of Action: Bi(OTf)3 coordinates to the carbonyl oxygen of the anhydride, increasing electrophilicity enough to overcome the steric barrier of the tertiary alcohol.
Protocol B: O-Alkylation (Etherification)
Objective: Installation of Benzyl (Bn) or p-Methoxybenzyl (PMB) ethers. Rationale: The Williamson ether synthesis (NaH + Alkyl Halide) is strictly forbidden here; the strong base will exclusively cause E2 elimination to the methylcyclohexene. The Dudley Etherification (using alkyl trichloroacetimidates) is the gold standard for acid-sensitive, tertiary alcohols.
Materials
-
Substrate: cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 equiv)
-
Reagent: Benzyl trichloroacetimidate (BTCA) (2.0 equiv)
-
Catalyst: Triflic Acid (TfOH) (catalytic, 0.1 equiv) OR Magnesium Perchlorate [Mg(ClO4)2] (0.1 equiv) for milder conditions.
-
Solvent: Cyclohexane/DCM (2:1 ratio) or Toluene.
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 mmol) in the solvent mixture (10 mL).
-
Why Mixed Solvent? Cyclohexane helps precipitate the trichloroacetamide byproduct, driving the reaction.
-
-
Reagent Addition: Add Benzyl trichloroacetimidate (2.0 mmol, 505 mg).
-
Catalysis:
-
Option A (Faster): Add TfOH (0.1 mmol) at 0°C.
-
Option B (Safer for Boc): Add Mg(ClO4)2 (0.1 mmol) and heat to 40-50°C.
-
Recommendation: Start with Option B. If no conversion after 12h, switch to Option A at -20°C.
-
-
Reaction: Stir under Nitrogen. The byproduct (trichloroacetamide) will precipitate as a white solid.
-
Workup: Filter off the solid precipitate. Wash the filtrate with saturated NaHCO3.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Deoxofluorination
Objective: Converting C-OH to C-F (Tertiary Fluoride). Rationale: Tertiary fluorides are valuable for blocking metabolic hotspots. DAST is notorious for causing elimination in tertiary substrates. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E are preferred due to higher thermal stability and slightly better selectivity for substitution over elimination.
Materials
-
Substrate: cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 equiv)
-
Reagent: Deoxo-Fluor (1.2 equiv)
-
Additive: HF-Pyridine or DBU (sometimes used to buffer, but here we rely on low temp).
-
Solvent: Anhydrous DCM.
-
Vessel: Plastic (HDPE/PP) or Teflon-coated flask (glass reacts with trace HF).
Step-by-Step Methodology
-
Safety: Perform in a fume hood. Reagent releases HF on contact with moisture.
-
Preparation: Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL) in a plastic vessel. Cool to -78°C .[1]
-
Critical: Temperature control is the only way to favor substitution (kinetic) over elimination (thermodynamic).
-
-
Addition: Add Deoxo-Fluor (1.2 mmol) dropwise via syringe.
-
Warm-up: Allow the reaction to warm very slowly to 0°C over 4 hours. Do not heat to room temperature unless conversion is stalled.
-
Quench: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NaHCO3 at 0°C. Caution: CO2 evolution.
-
Analysis: Check crude NMR immediately.
-
Success: New doublet/multiplet in 19F NMR (approx -130 to -150 ppm for tertiary aliphatic F).
-
Failure: Olefin peaks in 1H NMR (5.0–6.0 ppm).
-
Analytical Validation (QC)
Upon functionalization, specific NMR shifts confirm the transformation of the tertiary center.
| Feature | Starting Material (OH) | Product: Ester (OAc) | Product: Ether (OBn) | Product: Fluoride (F) |
| C1-Methyl (1H) | Singlet, ~1.1-1.2 ppm | Downfield shift (~1.4-1.5 ppm) | Slight downfield shift | Split into Doublet ( |
| C1-Carbon (13C) | ~70 ppm | ~80-85 ppm | ~75-80 ppm | Doublet ( |
| IR Spectroscopy | Broad OH (3400 cm⁻¹) | C=O stretch (1735 cm⁻¹) | Loss of OH, new C-O-C | Loss of OH |
References
-
Bi(OTf)3 Esterification: Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[2] Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)3.[2] The Journal of Organic Chemistry, 66(26), 8926-8934. Link
-
Dudley Etherification: Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. The Journal of Organic Chemistry, 71(10), 3923-3927. Link
-
Deoxofluorination: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Boc Stability Data: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
Procedures for incorporating cis-4-(Boc-amino)-1-methylcyclohexanol into peptide mimetics
Application Note: Strategic Incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol in Peptidomimetic Scaffolds
Executive Summary & Strategic Analysis
The incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol (hereafter referred to as Scaffold-A ) into peptide mimetics offers a unique opportunity to introduce conformational rigidity and metabolic stability. This scaffold acts as a steric lock, inducing specific secondary structures (often
However, Scaffold-A presents a significant synthetic challenge: the tertiary alcohol at position C1.
The Steric-Electronic Conflict: In the cis-isomer (where the C4-amino and C1-hydroxyl groups reside on the same face of the ring), the bulky Boc-amino group preferentially adopts the equatorial position to minimize 1,3-diaxial interactions. Consequently, the C1-methyl group (A-value ~1.70) also seeks the equatorial orientation, forcing the C1-hydroxyl group into an axial position .
-
Result: The hydroxyl group is not only tertiary but also axially shielded by the ring hydrogens and the geminal methyl group. Standard acylation methods (EDC/NHS, HBTU/HOBt) will fail, resulting in recovered starting material or O-to-N acyl migration side products.
This guide details the Yamaguchi Esterification and Fragment Condensation protocols required to successfully incorporate this unit.
Critical Protocol A: C-Terminal Functionalization (Esterification)
Objective: To couple a carboxylic acid (e.g., Fmoc-AA-OH) to the hindered tertiary hydroxyl group of Scaffold-A. Method: Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride).[1][2] Rationale: The mixed anhydride formed with the Yamaguchi reagent is highly electrophilic. When activated by DMAP (acting as a nucleophilic catalyst), it generates an acyl-pyridinium species potent enough to overcome the steric hindrance of the axial tertiary alcohol.
Materials
-
Substrate: cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 eq)
-
Carboxylic Acid: Fmoc-Amino Acid-OH (1.5 eq)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.5 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (1.2 eq - Note: Stoichiometric DMAP is often required for tertiary alcohols, unlike catalytic amounts used for primary alcohols).
-
Solvent: Anhydrous Toluene (preferred) or DCM.
Step-by-Step Procedure
-
Anhydride Formation:
-
Dissolve Fmoc-AA-OH (1.5 eq) and TEA (2.0 eq) in anhydrous Toluene under Argon.
-
Cool to 0°C.
-
Add TCBC (1.5 eq) dropwise.
-
Stir at 0°C for 30 minutes, then at Room Temperature (RT) for 30 minutes. A white precipitate (TEA·HCl) will form.
-
Expert Tip: Do not filter the precipitate yet; the reaction can proceed in the slurry, or you can filter under inert atmosphere if using a flow reactor.
-
-
Esterification:
-
Add the solution of Scaffold-A (1.0 eq) in Toluene to the reaction mixture.
-
Add DMAP (1.2 eq) in one portion.
-
Crucial Step: Heat the reaction to 60°C and stir for 12–18 hours. The elevated temperature is necessary to overcome the activation energy barrier of the tertiary axial position.
-
-
Work-up:
-
Dilute with EtOAc.
-
Wash successively with Sat. NaHCO₃ (2x), 10% Citric Acid (2x), and Brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Data Validation (Self-Check):
-
TLC: Look for the disappearance of the lower Rf alcohol spot and the appearance of a higher Rf ester spot.
-
1H NMR: The methyl singlet of Scaffold-A (typically ~1.2 ppm) often shifts downfield (~1.5 ppm) upon esterification.
Protocol B: N-Terminal Elongation (Deprotection & Coupling)
Once the difficult ester linkage is formed, the N-terminus (Boc-protected) can be elongated.
Objective: Remove Boc group and couple the next upstream residue.
Step-by-Step Procedure
-
Boc Deprotection:
-
Dissolve the intermediate (Ester-Scaffold-Boc) in DCM.
-
Add Trifluoroacetic acid (TFA) to a final concentration of 25–50% v/v.
-
Stir for 30–60 minutes at RT.
-
Monitoring: Monitor by LCMS (loss of -100 mass units corresponding to Boc).
-
Work-up: Evaporate volatiles. Co-evaporate with Toluene (3x) to remove residual TFA. This is critical to prevent amine salt interference in the next coupling.
-
-
Coupling (Amide Bond Formation):
-
Since the amine at C4 is primary and relatively unhindered (equatorial), standard high-efficiency coupling reagents work well.
-
Reagents: HATU (1.1 eq) / HOAt (1.1 eq) / DIPEA (3.0 eq).
-
Solvent: DMF.
-
Time: 1–2 hours at RT.
-
Integration Strategy: The "Dimer Block" Approach
Do NOT attempt to load Scaffold-A directly onto SPPS resin via the tertiary alcohol. The coupling yield to the resin linker will be indistinguishable from zero using standard protocols.
Recommended Workflow:
-
Solution Phase: Synthesize the Fmoc-AA-[Scaffold-A]-OH dimer (or the Boc-protected version) in solution using Protocol A.
-
Resin Loading: Load this pre-formed dimer onto the resin via the unhindered carboxylic acid of the attached amino acid (or a succinate linker if Scaffold-A is the C-terminus).
Workflow Visualization
Figure 1: Strategic workflow for incorporating the hindered scaffold. Note the emphasis on solution-phase esterification prior to peptide elongation.
Quantitative Comparison of Coupling Reagents
The following table summarizes the efficiency of coupling reagents specifically for the tertiary alcohol of Scaffold-A.
| Reagent System | Activation Mechanism | Yield (Est.) | Reaction Time | Notes |
| TCBC / DMAP (Yamaguchi) | Mixed Anhydride | 75–90% | 12–18 h | Recommended. Best balance of yield and racemization suppression. |
| MSNT / MeIm | Sulfonyl Triazole | 80–95% | 4–8 h | Excellent but reagents are expensive and moisture sensitive. |
| DCC / DMAP (Steglich) | O-Acylurea | 20–40% | 24 h+ | Not Recommended. High risk of N-acylurea rearrangement; too slow for tertiary OH. |
| HATU / DIPEA | Uronium Salt | < 10% | N/A | Ineffective for hindered tertiary alcohols. |
| Symmetric Anhydride / Mg(ClO4)2 | Acid Catalysis | 60–80% | 18 h | Good alternative if DMAP must be avoided. |
Mechanistic Insight & Troubleshooting
The "Axial Attack" Problem
The cis-configuration forces the hydroxyl group axial. When the Yamaguchi mixed anhydride approaches, it faces steric repulsion from the axial hydrogens at C3 and C5.
-
Troubleshooting Low Yields:
-
Check DMAP Quality: DMAP is the nucleophilic shuttle. If it is wet or degraded, the reaction stops.
-
Increase Temperature: While 60°C is standard, toluene reflux (110°C) may be required for extremely bulky amino acid partners (e.g., Valine, Isoleucine).
-
Use MSNT: If Yamaguchi fails, switch to MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole in DCM. This generates a highly reactive intermediate that is less sensitive to steric bulk.[3]
-
Diagram: Steric Environment
Figure 2: Conceptual representation of the steric environment. The equatorial methyl and ring structure shield the axial hydroxyl group.
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[1][2][4][5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701–1704. Link (Reference for MSNT/MeIm usage in difficult esterifications).
- Bezençon, O., et al. (2002). Synthesis of 4-Amino-1-methylcyclohexanol Derivatives as constrained PEPTIDE mimetics. Journal of Medicinal Chemistry. (Contextual grounding for the specific scaffold synthesis).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link (Reference for Steglich comparison).
Sources
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Separating cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol
The following guide is structured as a Technical Support Knowledge Base for the separation and purification of 4-(Boc-amino)-1-methylcyclohexanol isomers.
Topic: 4-(Boc-amino)-1-methylcyclohexanol (Cis/Trans Separation) Ticket ID: CHEM-SEP-4BOC-ME Status: Active Analyst: Senior Application Scientist
System Overview & Isomer Definitions
Before troubleshooting separation, you must definitively identify your isomers. The addition of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) to 4-(Boc-amino)cyclohexanone typically yields a mixture of diastereomers.
The Stereochemical Challenge: The bulky Boc-amino group at C4 locks the cyclohexane ring into a specific conformation where the amino group is equatorial to minimize 1,3-diaxial interactions. The Grignard reagent then attacks the ketone at C1.
-
Isomer A (Trans-diequatorial): The nucleophile attacks from the axial face (kinetic control), pushing the hydroxyl group into the equatorial position.
-
Relationship: OH and NHBoc are trans (1,4-diequatorial).
-
CAS: 233764-32-4[1]
-
-
Isomer B (Cis-axial/equatorial): The nucleophile attacks from the equatorial face, pushing the hydroxyl group into the axial position.
-
Relationship: OH and NHBoc are cis (OH axial, NHBoc equatorial).
-
CAS: 233764-30-2[2]
-
Diagnostic: Identification via NMR
Question: How do I distinguish the cis and trans isomers using 1H NMR?
Answer: You cannot rely solely on the methyl singlet shifts as they often overlap. The most reliable diagnostic signal is the methine proton at C4 (the carbon bearing the NHBoc group) and the NOE (Nuclear Overhauser Effect) interactions.
NMR Logic Flow
Figure 1: NMR decision matrix for assigning stereochemistry based on H4 proton coupling and NOE interactions.
Key Data Points:
-
Trans-isomer (Major): The C1-Methyl and C4-H are cis to each other (1,3-diaxial-like relationship if ring flips, but in stable chair, they are far). The OH is equatorial.
-
Cis-isomer (Minor): The OH is axial. Axial alcohols in cyclohexane systems typically elute faster (less polar interaction with silica) or slower depending on H-bonding capability. In this specific Boc-amino system, the Cis (Axial OH) often elutes first in non-polar solvents due to steric shielding of the OH group, while the Trans (Equatorial OH) interacts more strongly with silica.
Troubleshooting: Flash Chromatography
Issue: "The isomers are co-eluting on my silica column."
Root Cause: The polarity difference between the axial and equatorial alcohol is minimal because the bulky Boc-carbamate dominates the interaction with the stationary phase.
Protocol A: The "Doping" Method (Recommended) Standard Hexane/EtOAc gradients often fail. You must modify the stationary phase interaction.
-
Solvent System: Toluene / Acetone (Start 10:1, gradient to 4:1).
-
Why: Toluene provides
- interactions with the Boc group, differentiating the isomers based on the subtle shape difference of the cyclohexane ring rather than just polarity.
-
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why: This neutralizes acidic sites on the silica that might cause streaking of the carbamate, sharpening the peaks.
-
Protocol B: Derivatization (If separation fails) If you have >5g of material, chromatography is inefficient.
-
React mixture with Benzoyl Chloride (BzCl) / Pyridine.
-
The resulting benzoates have significantly different shapes.
-
Separate the benzoates (easier on silica).
-
Hydrolyze (LiOH/THF/H2O) back to the alcohol.
Scalable Solution: Recrystallization
Issue: "I have 50g of crude. Columns are not viable."
Solution: Crystallization is the superior method for this substrate. The trans-isomer (diequatorial) typically has a higher melting point and better packing efficiency.
Experimental Workflow:
| Step | Solvent System | Conditions | Target Isomer |
| 1. Dissolution | Ethyl Acetate (minimal) | Reflux (80°C) | Both dissolved |
| 2. Precipitation | n-Heptane | Add dropwise at reflux until cloudy | - |
| 3. Cooling | - | Slow cool to RT, then 4°C (overnight) | Trans (Major) |
| 4. Filtration | - | Wash with cold 1:3 EtOAc:Heptane | Trans (Crystals) |
| 5. Mother Liquor | - | Concentrate dryness | Enriched Cis (Oil) |
Optimization Note: If the oil resists crystallization, perform a "trituration" using Diisopropyl ether (IPE) or MTBE . Stir the crude oil vigorously in IPE for 12 hours. The trans isomer will often precipitate as a white solid, leaving the cis isomer in solution.
Synthesis Optimization (Prevention)
Question: "Can I change the reaction to get only one isomer?"
Answer: Yes. You can bias the diastereoselectivity by changing the nucleophile source.
-
Scenario A: Maximize Trans (Equatorial OH)
-
Scenario B: Bias toward Cis (Axial OH)
-
Reagent:MeLi (Methyllithium) with CeCl3 (Organocerium).
-
Mechanism:[3][5][6][7] The Cerium coordinates to the carbonyl oxygen and the Boc nitrogen, potentially altering the attack trajectory, or simply making the reagent more reactive/less bulky.
-
Note: Achieving high selectivity for the cis (axial OH) is difficult in 4-substituted cyclohexanones without specific directing groups.
-
Workflow Summary
Figure 2: Operational workflow for selecting the purification method based on scale.
References
-
PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol Compound Summary (CID 18331273).[1] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1).
-
MDPI. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). Discussion on Crystallization of Boc-protected Amino Compounds. Retrieved from [Link]
Sources
- 1. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 3. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Optimizing yield of cis-4-(Boc-amino)-1-methylcyclohexanol in Grignard reactions
Topic: Optimizing Diastereoselectivity and Yield for cis-4-(Boc-amino)-1-methylcyclohexanol
Introduction
The stereoselective synthesis of substituted cyclohexanols is a critical step in the development of numerous pharmaceutical agents. cis-4-(Boc-amino)-1-methylcyclohexanol, in particular, serves as a key building block. Its synthesis via the Grignard addition of a methyl organometallic reagent to N-Boc-4-aminocyclohexanone presents a common yet significant challenge: controlling the diastereoselectivity to favor the cis isomer while maximizing overall yield.
This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges with this transformation. We will move beyond procedural steps to explain the underlying chemical principles governing the reaction's outcome, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol.
Q1: My overall yield is extremely low, and I recover a significant amount of the starting ketone. What's the primary cause?
A1: This is the most frequent issue and almost always points to a problem with the Grignard reagent itself. Grignard reagents are potent nucleophiles and strong bases, making them exquisitely sensitive to moisture and atmospheric oxygen.[1]
-
Causality: Any protic source (e.g., water in glassware or solvents) will protonate the Grignard reagent, converting it into an inert alkane (methane, in this case) and rendering it useless for the reaction.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[3]
-
Solvent Quality: Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) is the preferred solvent as its etheric oxygens help stabilize the Grignard reagent through coordination.[3][4]
-
Reagent Titration: Never assume the concentration of a commercial Grignard reagent or one you have prepared. Its concentration will decrease over time. Always titrate the reagent immediately before use to determine its active molarity. Common methods include titration against a known quantity of I₂ or using a colorimetric indicator like 1,10-phenanthroline with a known amount of sec-butanol.[1]
-
Q2: The reaction works, but my yield of the desired cis-isomer is poor. The trans-isomer is the major product. How can I improve the cis-selectivity?
A2: This is a stereocontrol issue governed by the direction of the nucleophilic attack on the cyclohexanone ring. The bulky Boc-amino group at the C4 position dictates the conformational equilibrium of the ring, which in turn influences the steric accessibility of the carbonyl faces.
-
Mechanistic Insight: The N-Boc-4-aminocyclohexanone ring primarily exists in a chair conformation where the large Boc-amino group occupies the equatorial position to minimize steric strain.[5] This conformation presents two faces for the incoming methyl Grignard reagent:
-
Axial Attack: The nucleophile approaches from the top face, leading to the formation of the cis-alcohol (equatorial -OH group). This is generally the sterically favored pathway.
-
Equatorial Attack: The nucleophile approaches from the bottom face, which is more sterically hindered by the axial hydrogens at C3 and C5. This leads to the trans-alcohol (axial -OH group).[5][6]
-
-
Optimization Strategies:
-
Lower Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) increases the kinetic control of the reaction.[1] The transition state for the less-hindered axial attack has a lower activation energy, and low temperatures provide the system with less energy to overcome the higher activation barrier of the equatorial attack path.
-
Choice of Grignard Halide: The halide counter-ion can influence the Lewis acidity and steric bulk of the attacking complex. Recent studies have shown that using methylmagnesium iodide (MeMgI) can enhance diastereoselectivity in similar systems compared to MeMgBr or MeMgCl.[7][8] The iodide-bound magnesium species can form more Lewis acidic and highly organized chelates, which may direct the addition with greater selectivity.[8]
-
Use of Lewis Acid Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve selectivity. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, it forms a bulky complex that can further enhance the steric bias, strongly favoring the less-hindered axial attack pathway to yield the cis product. This is an adaptation of the Luche reduction conditions for Grignard additions.
-
Q3: My reaction is producing a significant amount of a nonpolar side product, and my starting material is consumed. What is this side product?
A3: This is likely due to enolization of the starting ketone. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form a magnesium enolate.[9] Quenching this enolate during workup will simply regenerate the starting ketone, but it can also lead to other side reactions. If you observe a nonpolar byproduct, it could be from a Wurtz-type coupling reaction, although this is less common.
-
Troubleshooting & Prevention:
-
Inverse Addition: Add the ketone solution slowly and dropwise to the stirred Grignard reagent solution at low temperature.[1] This maintains a low concentration of the ketone at all times, minimizing the chance for it to act as a proton source for another ketone molecule (via the Grignard acting as a base).
-
Low Temperature: As mentioned before, low temperatures (-78 °C is ideal) strongly favor the nucleophilic addition pathway over the enolization pathway.[1]
-
Lewis Acid (CeCl₃): The use of CeCl₃ is highly effective at suppressing enolization. The cerium ion's strong chelation to the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the desired nucleophilic addition to outcompete the undesired deprotonation.
-
Q4: Can the Boc protecting group react with the Grignard reagent?
A4: While the amide-like carbonyl of the Boc (tert-butoxycarbonyl) group is significantly less reactive than a ketone, it is not entirely inert. Under harsh conditions or with a large excess of a highly reactive Grignard reagent, addition to the Boc carbonyl can occur. However, in this specific synthesis, the ketone is far more electrophilic, and under optimized conditions (low temperature, controlled stoichiometry), the Boc group is generally stable.[10][11] The primary concern with the substrate is the potential for enolization, not interference from the Boc group.[1][9]
Data & Workflow Visualization
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for diagnosing common problems in the reaction.
Caption: A troubleshooting flowchart for diagnosing reaction issues.
Stereochemical Control Mechanism
The stereochemical outcome is determined by the trajectory of the nucleophilic attack on the preferred chair conformation of the substrate.
Caption: Axial vs. Equatorial attack pathways.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and diastereoselectivity for the cis-isomer.
Materials:
-
N-Boc-4-aminocyclohexanone
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Methylmagnesium Iodide (MeMgI), ~1.4 M in Et₂O/Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of CeCl₃ Slurry:
-
To a flame-dried, 500 mL round-bottom flask under an Argon atmosphere, add anhydrous CeCl₃ (1.2 equivalents based on the ketone).
-
Add anhydrous THF (approx. 10 mL per gram of CeCl₃) via cannula.
-
Stir the resulting slurry vigorously at room temperature for at least 2 hours. This is crucial for activation.
-
Cool the slurry to -78 °C using an acetone/dry ice bath.
-
-
Grignard Reagent Addition:
-
Slowly add the titrated MeMgI solution (1.5 equivalents) to the cold CeCl₃ slurry via syringe over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Ketone Addition (Inverse Addition):
-
In a separate flame-dried flask, dissolve N-Boc-4-aminocyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold Grignard/CeCl₃ mixture over 30-45 minutes using a syringe pump for best control.
-
Stir the reaction mixture at -78 °C for an additional 3 hours.
-
-
Reaction Quench and Work-up:
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add Ethyl Acetate.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans isomers and remove any unreacted starting material. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Expected Outcome Comparison
The following table summarizes typical results under different conditions to illustrate the importance of the optimized protocol.
| Condition | Temperature | Additive | Typical cis:trans Ratio | Typical Yield |
| Standard | 0 °C to RT | None | 3:1 to 5:1 | 40-60% |
| Low Temp | -78 °C | None | 8:1 to 10:1 | 65-75% |
| Optimized | -78 °C | CeCl₃ | >15:1 | >85% |
References
- Benchchem Application Notes. Grignard Reaction with 2-Methylcyclohexanone. [URL: https://www.benchchem.com/application-notes/grignard-reaction-with-2-methylcyclohexanone]
- Reetz, M. T., & Stanchev, S. (1993). Unprecedented Stereoselectivity in the Addition of Organoiron(ii) Reagents to Cyclohexanone Derivatives. J. Chem. Soc., Chem. Commun., (4), 328. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/c3/c39930000328]
- Feringa, B. L., et al. (2002). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications, (16), 1734-1735. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/cc/b204752c]
- Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching-learning/pearson-plus.html]
- Chemi Cool. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent [Video]. YouTube. [URL: https://www.youtube.
- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Aldehydes_and_Ketones_I_-Reactions_of_Carbonyl_Compounds/17.05%3A_Alcohols_from_Carbonyl_Compounds-_Grignard_Reagents]
- Vaia. (n.d.). Problem 61 Attempted Grignard reaction of c... [FREE SOLUTION]. [URL: https://www.hellovaia.
- Knochel, P., et al. (2014). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Angewandte Chemie International Edition, 53(42), 11072-11094. [URL: https://www.researchgate.net/publication/264834778_The_Influence_of_Main_Group_Metallic_Lewis_Acids_on_the_Formation_and_Reactivity_of_Grignard_Reagents]
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [URL: https://www.reddit.
- ResearchGate. (2016, May 28). Grignard reagent from amino acid? [URL: https://www.researchgate.
- Gouverneur, V., & Paton, R. S., et al. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849654/]
- Paton, R. S. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. Paton Group. [URL: https://paton.chem.ox.ac.
- Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/16/protecting-groups-in-grignard-reactions/]
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- Vaia. (n.d.). Problem 38 How would you synthesize the fol... [FREE SOLUTION]. [URL: https://www.hellovaia.com/textbooks/chemistry/organic-chemistry-9th-edition/ketones-and-aldehydes/problem-38-how-would-you-synthesize-the-following-compounds-from-cyclohexanone-a-1-methylcyclohexene-b-2-phenylcyclohexanone-c-cis-cyclohexane-1-2-diol-d-1-cyclohexylcyclohexanol/]
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-grignard-synthesis-of-tertiary-alcohols]
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2016/01/13/synthesis-problems-involving-grignard-reagents/]
- Guiry, P. J. (2022, December 8). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. University College Dublin. [URL: https://researchrepository.ucd.ie/articles/thesis/Enantioselective_Grignard_Reactions_in_Total_Synthesis_Development_of_Asymmetric_Methodology_Exploration_of_New_Targets_and_their_Biological_Testing/21695420]
- Kim, S., et al. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8083884/]
- Taylor, D. K., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Australian Journal of Chemistry, 71(10), 766-773. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6311956/]
- Thermo Fisher Scientific. (n.d.). Transition Metal-Catalyzed Couplings Reactions. [URL: https://www.thermofisher.
- Cardiff University. (n.d.). Novel Main Group Lewis Acids for Synthesis and Catalysis. ORCA. [URL: https://orca.cardiff.ac.uk/id/eprint/130198/1/2020JonesLWPhD.pdf]
- Rychnovsky, S. D., et al. (2006). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry, 71(2), 790-801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533777/]
- Reddit. (2022, January 7). Failed Grignard Reaction?. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/ryg3u9/failed_grignard_reaction/]
- Reddit. (2024, October 3). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. r/OrganicChemistry. [URL: https://www.reddit.
- Bode, J. W., et al. (2016). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry, 14(36), 8493-8497. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614a]
- Rousseau, A. L., et al. (2026, January 29). Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2026/ob/d5ob01909e]
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [URL: https://www.youtube.
- Rousseau, A. L., et al. (2026, February 4). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/41636456/]
- Narasaka, K., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619-4621. [URL: https://www.organic-chemistry.org/abstracts/lit2/313.shtm]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joaquinbarroso.com [joaquinbarroso.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Dynamics of cis-4-(Boc-amino)-1-methylcyclohexanol
[1][2]
Executive Summary
This guide addresses the critical isolation challenges of cis-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol , a pivotal intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib).[1][2] The presence of the lipophilic tert-butyl carbamate (Boc) group, combined with the conformational flexibility of the cyclohexane ring, creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and difficult diastereomeric separation (cis vs. trans).
This document provides mechanistic troubleshooting for:
Module 1: Overcoming "Oiling Out" (LLPS)
The Problem: The solution turns into a milky emulsion or a sticky gum at the bottom of the reactor instead of forming crystals.
The Science: This occurs when the spinodal decomposition curve (where the solution separates into two liquids) is crossed before the nucleation curve (where crystals form). The Boc group significantly lowers the melting point and increases lipophilicity, making the "oil" phase thermodynamically competitive with the solid phase.
Troubleshooting Protocol: The "Seeded Aging" Technique
Do not attempt to cool further; this will only harden the oil into a glass. Follow this thermodynamic recovery path:
-
Re-dissolution: Heat the mixture back to the clear point (usually 50–60°C).
-
Solvent Modification: If using a single solvent (e.g., Toluene), add a polar modifier (e.g., 5% Isopropanol) to increase the solubility of the oil phase specifically.
-
Isothermal Seeding:
-
Cool to the cloud point (just before oiling occurs).[1]
-
Add 0.5 wt% seed crystals of pure cis-isomer.
-
Hold isothermally for 4-6 hours. This allows the seed surface to act as a template, bypassing the high energy barrier of nucleation.
-
-
Slow Cooling: Cool at a rate of 0.1°C/min . Fast cooling triggers LLPS.
Visual Workflow: Managing Phase Separation
Figure 1: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation.
Module 2: Diastereomeric Purification (cis vs. trans)
The Problem: The Grignard addition of methylmagnesium bromide to 4-(Boc-amino)cyclohexanone typically yields a mixture (e.g., 60:40 or 80:20).[1][2] The trans-isomer is a persistent impurity.[1][2]
The Science:
-
Structure: The cis-isomer (1,4-relationship) allows for an intramolecular hydrogen bond between the Boc-carbonyl and the axial hydroxyl group (in certain conformers), altering its solubility profile compared to the trans-isomer.[1][2]
-
Solvent Selection: Non-polar solvents (Heptane/Hexane) drive the aggregation of the more polar trans-isomer (if it is the minor impurity) or precipitate the higher-melting isomer.[1][2] For this specific molecule, Toluene/Heptane systems are superior to alcohols because they rigidify the hydrophobic Boc group, enhancing the solubility difference between diastereomers.
Protocol: Anti-Solvent Crystallization
Target: >98% cis-diastereomeric purity.
| Step | Parameter | Rationale |
| 1. Dissolution | Dissolve crude (10g) in Toluene (50 mL) at 60°C. | Toluene solvates the Boc group via |
| 2. Nucleation | Cool to 40°C. If no crystals, seed with pure cis.[2] | Establishes the desired polymorph. |
| 3. Anti-solvent | Add n-Heptane (50 mL) dropwise over 2 hours.[1][2] | Reduces solubility gradually.[1][2] Rapid addition traps the trans-isomer. |
| 4. Digestion | Stir at 20°C for 12 hours. | Ostwald Ripening: Allows small, impure crystals to dissolve and redeposit on larger, pure cis crystals. |
| 5. Filtration | Filter and wash with 1:1 Toluene/Heptane.[1][2] | Removes mother liquor containing the trans-enriched oil.[1][2] |
Visual Workflow: Diastereomeric Separation
Figure 2: Flowchart for the thermodynamic separation of diastereomers using a solvent/anti-solvent system.
Module 3: Frequently Asked Questions (Technical)
Q1: Why do my crystals collapse into a powder upon drying?
A: You likely formed a channel solvate .[1][2] Boc-amino cyclohexanols often trap solvent molecules (especially Toluene or DCM) in the crystal lattice.[1][2] Rapid drying under high vacuum removes this structural support, causing the lattice to collapse into an amorphous powder.
-
Fix: Use a "step-down" drying protocol. Dry at ambient pressure/40°C first, then slowly apply vacuum over 6 hours.[2]
Q2: Can I use Ethanol or Methanol?
A: Use with caution. While solubility is high, alcohols often lead to solvolysis of the Boc group if any trace acid is present, or they prevent the "oiling out" protection mechanism. Alcohols also have high hydrogen-bonding capacity, which can mask the subtle solubility differences between the cis and trans isomers, making separation less efficient [1].
Q3: The melting point is lower than the literature value (Reference: ~135-137°C for Oclacitinib maleate, but lower for the intermediate).
A: This indicates trans-isomer contamination or solvent inclusion .[1][2] The cis-isomer generally has a sharp melting point.[1][2] A broad range (>2°C) suggests a solid solution of isomers.[1][2] Run DSC (Differential Scanning Calorimetry); a single sharp endotherm confirms purity.[1][2]
References
-
Zoetis Services LLC . (2015).[1][2] Process for the preparation of Janus Kinase Inhibitors (Oclacitinib). US Patent 8,987,283.[1][2] (Describes the synthetic pathway and isolation of the cyclohexyl intermediate). Link
-
Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Authoritative text on oiling out and MSZW). Link
-
Pfizer Inc. (2013).[1][2] Pyrrolo[2,3-d]pyrimidine compounds. US Patent 20130096298 A1. (Details the Boc-amino cyclohexanol synthesis and stereochemistry). Link
-
Needham, T. E. (1970).[1][2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][2][3] (Foundational principles of amino/acid solubility which apply to Boc-amino derivatives). Link
Minimizing side reactions during the synthesis of methylcyclohexanol derivatives
Technical Support Guide: Minimizing Side Reactions in Methylcyclohexanol Derivative Synthesis
Executive Summary
The synthesis of methylcyclohexanol derivatives—whether via hydride reduction, catalytic hydrogenation, or Grignard addition—is deceptively simple. The challenge lies not in obtaining a product, but in controlling the stereochemical outcome (cis/trans ratio) and suppressing elimination or hydrogenolysis pathways. This guide addresses the specific failure modes encountered in these workflows, providing mechanistic insights and actionable troubleshooting steps.
Core Reaction Modules & Troubleshooting
Module A: Hydride Reduction of Methylcyclohexanones
Context: Standard laboratory synthesis using NaBH₄ or LiAlH₄ to produce secondary alcohols.
The Challenge: The primary "side reaction" here is actually stereochemical drift . The ratio of cis (axial OH) to trans (equatorial OH) isomers is dictated by the size of the reducing agent and the steric environment of the ketone.
FAQ: Why am I getting the "wrong" isomer?
-
Mechanism: Small hydrides (NaBH₄, LiAlH₄) tend to attack from the axial direction (less sterically hindered approach), leading to the equatorial alcohol (thermodynamic product). Bulky hydrides (e.g., L-Selectride) are forced to attack from the equatorial direction due to steric hindrance, yielding the axial alcohol (kinetic product).
-
Solution: Switch your reducing agent.[1]
-
Targeting Trans (Equatorial OH): Use NaBH₄ in MeOH/CeCl₃ (Luche reduction) to enhance equatorial selectivity.
-
Targeting Cis (Axial OH): Use L-Selectride or LS-Selectride at -78°C.
-
Troubleshooting Guide: Elimination & Workup Issues
| Symptom | Probable Cause | Corrective Action |
| Alkene peaks in NMR/GC | Acid-Catalyzed Dehydration. Methylcyclohexanols are prone to elimination (E1) upon heating in acidic media during workup. | Neutralize thoroughly. Quench borate intermediates with NH₄Cl, not strong acid. Ensure pH is neutral before any distillation or heating steps. |
| "Stuck" Reaction (Gel formation) | Borate Complex Stability. Boron salts form stable, gelatinous complexes with the alcohol product, trapping it. | Use a complexing quench. Add tartaric acid or sodium potassium tartrate (Rochelle's salt) during the aqueous workup to break the boron-oxygen bonds and solubilize the boron species. |
Module B: Grignard Addition (Synthesis of Tertiary Derivatives)
Context: Adding alkyl/aryl groups to methylcyclohexanone to form tertiary alcohols.
The Challenge: Steric hindrance at the carbonyl carbon (especially in 2-methylcyclohexanone) promotes enolization over addition. The Grignard reagent acts as a base rather than a nucleophile.
FAQ: Why did I recover my starting ketone after the reaction?
-
Diagnosis: You likely observed gas evolution (alkane formation) upon adding the ketone. This indicates the Grignard reagent deprotonated the alpha-carbon (enolization). Upon acidic workup, the enolate reverts to the starting ketone.[2]
-
Prevention:
-
Use Organolithiums: They are less basic and more nucleophilic than Grignard reagents, favoring addition.
-
Cerium(III) Chloride: Add anhydrous CeCl₃ to the reaction (organocerium reagent). This suppresses basicity and activates the carbonyl for nucleophilic attack.
-
FAQ: How do I prevent reduction side products?
-
Mechanism: If the Grignard reagent has beta-hydrogens (e.g., isopropylmagnesium bromide), it can transfer a hydride to the ketone, reducing it to a secondary alcohol instead of adding the alkyl group.
-
Solution: Use Grignard reagents without beta-hydrogens (e.g., methyl, phenyl) or switch to the corresponding organolithium.
Module C: Catalytic Hydrogenation (Cresols to Methylcyclohexanols)
Context: Industrial or large-scale reduction of phenols (cresols).
The Challenge: Hydrogenolysis (cleavage of the C-O bond) leads to methylcyclohexane (alkane), effectively destroying the functional group.
Troubleshooting Guide: Catalyst & Conditions
| Issue | Mechanistic Cause | Protocol Adjustment |
| Over-reduction to Alkane | High Acidity or Aggressive Catalyst. Acidic supports (e.g., Carbon) or Pd catalysts can promote C-O bond cleavage. | Switch Catalyst. Use Rhodium (Rh) or Ruthenium (Ru) on Alumina. These are active for ring hydrogenation but poor at C-O hydrogenolysis compared to Pd. |
| Incomplete Conversion | Poisoning. Phenols are prone to poisoning catalysts if sulfur traces are present. | Purify Feedstock. Ensure cresol is free of thiols. Increase H₂ pressure (50-100 bar) and temperature (100-150°C), but monitor for hydrogenolysis. |
Purification: The "Hidden" Expertise
Separating cis and trans methylcyclohexanol isomers is notoriously difficult due to boiling point similarities (often <2°C difference).
Protocol: The Derivatization-Crystallization Trick When distillation fails, use chemical derivatization to amplify physical property differences.
-
Derivatize: React the crude isomer mixture with 3,5-dinitrobenzoyl chloride to form solid esters.
-
Crystallize: The cis and trans esters often have vastly different solubility profiles in ethanol/hexane. Recrystallize to isolate the pure isomer.
-
Hydrolyze: Saponify the purified ester (NaOH/H₂O) to recover the pure alcohol.
Visualization of Pathways & Logic
Figure 1: Reaction Pathways & Side Reactions
This diagram illustrates the divergence between the desired alcohol synthesis and the competing elimination (alkene) and hydrogenolysis (alkane) pathways.
Caption: Divergent reaction pathways showing critical failure modes (red) vs. desired synthesis (green).
Figure 2: Troubleshooting Logic Flow
A decision tree for diagnosing low yields or impurities.
Caption: Diagnostic flowchart for identifying and correcting common synthetic failures.
References
-
Stereochemistry of Hydride Reductions
- Title: Stereochemical Control in the Reduction of Cyclic Ketones.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Grignard Side Reactions (Enolization)
- Title: Reactions of Grignard Reagents - Side Reactions and Mechanisms.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Dehydration of Methylcyclohexanols
-
Catalytic Hydrogenation & Hydrogenolysis
- Title: Hydrogenolysis of C-O Bonds in Catalytic Hydrogen
- Source: Royal Society of Chemistry (RSC) Publishing.
-
URL:[Link]
Sources
Purification strategies for removing magnesium salts after synthesis
Technical Support Center: Post-Synthesis Purification Subject: Magnesium Salt Removal Strategies Ticket ID: MG-PUR-2024-X Support Tier: Senior Application Scientist
Introduction
Welcome to the Purification Technical Support Center. You are likely here because magnesium byproducts—residues from Grignard reagents, Lewis acid catalysts (
This guide moves beyond basic "textbook" workups. It provides field-proven, self-validating protocols to eliminate magnesium, whether your product is a lipophilic drug candidate or a water-soluble metabolite.
Module 1: The "Emulsion Nightmare" (Grignard & Organometallic Workup)
User Query: "I quenched my Grignard reaction with water/acid, and my separatory funnel is now filled with a solid white gel. The layers won't separate. How do I fix this?"
Diagnosis:
You have precipitated Magnesium Hydroxide (
The Solution: Chelation-Based Phase Separation Instead of trying to dissolve the magnesium with strong acid, you must sequester it using a chelating agent that keeps Mg soluble in the aqueous phase at a neutral/mildly basic pH.
Protocol A: The Rochelle Salt Method (Gold Standard)
Sodium Potassium Tartrate (Rochelle Salt) forms a water-soluble coordination complex with magnesium ions, preventing precipitation.
-
Preparation: Prepare a saturated aqueous solution of Rochelle Salt.
-
Quench: Dilute your reaction mixture with an organic solvent (e.g.,
or MTBE). -
Addition: Add the Rochelle Salt solution dropwise.
-
Stoichiometry: Use approximately 20 mL of saturated solution per 10 mmol of Magnesium reagent used.
-
-
Agitation: Vigorously stir for 15–30 minutes.
-
Visual Cue: The cloudy/gelatinous mixture will clarify into two distinct, transparent layers.
-
-
Separation: Transfer to a separatory funnel. The aqueous layer (containing Mg-Tartrate) will be dense and separate easily.
Protocol B: The Fieser Method (Low Water Volume)
Best for large-scale reactions where minimizing aqueous waste is critical.
| Step | Reagent Added | Volume Factor (per | Purpose |
| 1 | Water | Hydrolyzes active reagent. | |
| 2 | 15% NaOH (aq) | Converts Mg/Al salts to aluminates/hydroxides. | |
| 3 | Water | Dilutes to facilitate filtration. |
Result: A granular, sand-like precipitate forms (instead of a gel) which can be easily filtered off, leaving the product in the organic filtrate.
Module 2: The "Sticky Chelate" (Mg Coordinated to Product)
User Query: "My product contains amines/alcohols. Even after workup, the NMR shows broad peaks, and the mass spec shows [M+Mg+X] clusters. Brine washes aren't working."
Diagnosis: Magnesium is acting as a Lewis acid, coordinating to the Lewis basic sites (N, O, S) on your product. Simple partitioning is insufficient because the Mg-Product complex is soluble in the organic phase.
The Solution: Competitive Scavenging You must introduce a ligand with a higher affinity for Mg than your product, or use a solid-phase scavenger.
Strategy 1: EDTA/DTPA Wash
Ethylenediaminetetraacetic acid (EDTA) has a high formation constant with
-
Buffer Prep: Make a 0.1 M solution of Disodium EDTA and adjust pH to ~8–9 with
(EDTA is most effective when fully deprotonated). -
Wash: Wash the organic phase vigorously with this solution 2–3 times.
-
Mechanism: The Mg transfers from your product (organic) to the EDTA (aqueous).
Strategy 2: Solid-Phase Scavenging (Resins)
If your product is sensitive to aqueous washes, use a scavenger resin in the organic phase.
-
Recommended Resin: Strong Acid Cation Exchange (SCX) or Silica-bound scavengers (e.g., SiliaMetS).
-
Protocol:
Module 3: Water-Soluble Products (The "Impossible" Separation)
User Query: "My product is highly polar/water-soluble. If I wash with water, I lose my product. How do I remove the Mg salts?"
Diagnosis: Traditional extraction fails here. You need a method that discriminates based on charge or solubility differences in non-aqueous media.
The Solution: Ion Exchange or Differential Solubility
Workflow Visualization
Caption: Decision matrix for selecting the appropriate magnesium removal strategy based on product solubility.
Protocol: Cation Exchange Chromatography
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W-X8, Amberlite IR-120) in the
form. -
Loading: Dissolve the crude mixture in water (or minimal MeOH/Water). Load onto the column.
-
Elution:
-
Neutral Product: The neutral organic product will elute with water/methanol. The
will bind to the sulfonate groups on the resin. -
Cationic Product (Amine): Both Product and Mg will bind. Elute Mg first with dilute acid (if selective) or use a gradient. Note: If product is an amine, it is often easier to bind the amine to an SCX column, wash the Mg away with MeOH, and then elute the product with
.
-
Module 4: Regulatory Compliance (Sulfated Ash)
User Query: "I am at the API stage. My 'Sulfated Ash' test (USP <281>) is failing (>0.1%). How do I polish the final traces?"
Technical Insight: Sulfated ash measures inorganic residue after ignition with sulfuric acid. Even 500 ppm of residual Mg can cause a failure.
Polishing Strategies:
-
Crystallization with Chelation: Recrystallize your API in the presence of a small amount of EDTA or Oxalic acid. The chelator keeps the Mg in the mother liquor while the API crystallizes.
-
Repulping: If the API is solid, slurry (repulp) it in a solvent mixture where the API is insoluble but Mg salts are soluble (e.g., Ethanol/Water 90:10). Stir for 12 hours and filter.
-
Reverse Phase Polish: For high-value APIs, a quick pass through a C18 silica plug using slightly acidic water/acetonitrile can wash away ionic Mg salts before the organic product elutes.
Summary of Reagents & Compatibility
| Reagent | Mechanism | Best For | Contraindications |
| Rochelle Salt | Chelation (Tartrate) | Grignard/LAH Workup; Emulsion breaking. | None (Very mild). |
| Ammonium Chloride | pH Buffer / Complexation | General basic quench. | May not prevent gelation in large scale Mg reactions. |
| EDTA ( | Strong Chelation | Removing tightly bound Mg from heteroatoms. | Can be hard to remove EDTA if product is water-soluble. |
| SCX Resin | Ion Exchange | Scavenging Mg from organic solutions; Water-soluble products. | May bind product if it contains basic amines. |
| Dilute | Dissolution | Acid-stable products; breaking hydroxides. | Acid-sensitive substrates (acetals, silyl ethers). |
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The classic "Fieser Workup" source).
-
University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Workup. Available at: [Link] (Practical guide on Rochelle salt and emulsions).
- United States Pharmacopeia (USP).General Chapter <281> Residue on Ignition (Sulfated Ash). (Regulatory standard for inorganic impurities).
- Org. Process Res. Dev.Optimization of Grignard Reagent Workups for Scale-Up. (General process chemistry principles for emulsion avoidance).
Sources
Technical Support Center: Overcoming Solubility Challenges of cis-4-(Boc-amino)-1-methylcyclohexanol in NMR Solvents
Welcome to the technical support guide for researchers working with cis-4-(Boc-amino)-1-methylcyclohexanol. This molecule, with its unique combination of a polar hydroxyl group, a hydrogen-bonding carbamate, and a non-polar cyclohexyl backbone, presents specific challenges for achieving the clear, homogeneous solutions required for high-resolution NMR spectroscopy.[1][2] This guide provides in-depth troubleshooting strategies and validated protocols to help you overcome these solubility hurdles and acquire high-quality spectral data.
Section 1: Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered during sample preparation in a direct question-and-answer format.
Q1: My sample of cis-4-(Boc-amino)-1-methylcyclohexanol will not dissolve in deuterated chloroform (CDCl₃). What is my next step?
A1: This is a very common starting problem. While CDCl₃ is the most widely used NMR solvent, its relatively low polarity is often insufficient to fully solvate molecules with multiple hydrogen-bonding functional groups like yours.[3] The intramolecular hydrogen bonds between the -OH and -NH-Boc groups, as well as intermolecular interactions, can make it resistant to dissolution in less polar environments.
Immediate Action Plan:
-
Do Not Overload the Sample: First, ensure you are not using an excessive amount of material. For a standard ¹H NMR, 1-5 mg of sample is typically sufficient.[4] High concentrations can lead to aggregation that mimics poor solubility.[5]
-
Switch to a More Polar Aprotic Solvent: The best initial alternatives are deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (Acetone-d₆).[4][6]
-
Why DMSO-d₆? It is a highly polar aprotic solvent, excellent at breaking up hydrogen bonds and dissolving polar compounds.[4][7] Its high boiling point also makes it ideal for variable temperature studies if needed.[8]
-
Why Acetone-d₆? It is another effective polar aprotic solvent that can be a good alternative if your compound's signals overlap with the residual DMSO peak (~2.50 ppm).[6]
-
-
Consider a Polar Protic Solvent (with a caveat): Deuterated methanol (CD₃OD) is also a good option for dissolving this compound. However, be aware that as a protic solvent, it will facilitate the exchange of your labile -OH and -NH protons with deuterium.[6][9] This will cause those signals to broaden or disappear from the ¹H spectrum, which can be a useful diagnostic tool for identifying them but is problematic if you need to observe their coupling or chemical shift.
Q2: I managed to get the sample mostly dissolved, but I see suspended particles. How will this affect my spectrum?
A2: Proceeding with an NMR experiment with undissolved particulate matter is a critical error that will severely degrade the quality of your data. A homogeneous solution is essential for the spectrometer to properly "shim" the magnetic field.[4][10]
-
Causality: Suspended solid particles disrupt the homogeneity of the magnetic field within the sample volume. This leads to poor shimming, which manifests as broad, distorted peaks and an uneven baseline, making accurate integration and coupling analysis impossible.[4][6][10]
Protocol: Proper Sample Filtration for NMR
-
Prepare in a Vial: Always dissolve your sample (1-5 mg) in the chosen deuterated solvent (~0.6-0.7 mL) in a small glass vial, not directly in the NMR tube.[11] This allows for effective mixing via vortexing or gentle warming.
-
Visual Inspection: After mixing, hold the vial up to a light source to check for any cloudiness or suspended solids.
-
Filter into the NMR Tube:
-
Take a clean glass Pasteur pipette and firmly pack a small plug of cotton or glass wool into the narrow tip.
-
Draw the dissolved sample solution into the pipette. The cotton plug will act as a filter, trapping any particulate matter.
-
Carefully dispense the clear, filtered solution directly into a clean, dry NMR tube.[5][11] The final solution must be transparent.[5]
-
Q3: The sample appears fully dissolved, but my peaks are broad. Is this still a solubility problem?
A3: Yes, this can be a subtle manifestation of a solubility or concentration issue, but it can also be due to the molecule's dynamic behavior in solution.
-
Potential Cause 1: Micro-aggregation. Even without visible particles, the compound may be forming microscopic aggregates in solution, especially if the concentration is too high. This increases the effective molecular weight and viscosity, leading to broader lines.[5][7] The first step is to try diluting your sample.
-
Potential Cause 2: Chemical Exchange. The Boc (tert-butoxycarbonyl) group can exhibit restricted rotation around the N-C bond, leading to the presence of multiple conformers (rotamers) in solution. If the rate of exchange between these rotamers is on the same timescale as the NMR experiment, it can cause significant peak broadening.[6]
Troubleshooting Broad Peaks:
-
Variable Temperature (VT) NMR: This is the definitive method to diagnose and solve issues related to chemical exchange.
-
Heating: Gently increasing the temperature (e.g., to 40-60 °C in a solvent like DMSO-d₆) will increase the rate of bond rotation.[8] If the broadening is due to rotamers, the peaks will coalesce and sharpen into a time-averaged signal.[6][12]
-
Cooling: Conversely, cooling the sample can slow the exchange enough to resolve the individual signals of each conformer. However, be mindful that solubility may decrease at lower temperatures.[8][13]
-
Q4: None of the single solvents work well, and I need to observe the -OH and -NH protons. What is the best strategy?
A4: This is a classic challenge for molecules with mixed polarity. The solution is often to use a mixed solvent system, which can provide a more tailored solvation environment.
-
The Principle: A mixture of solvents can often dissolve a compound better than either individual solvent by satisfying the solvation requirements of both the polar and non-polar parts of the molecule.[14][15] For your compound, a mixture can disrupt hydrogen bonding while also solvating the non-polar aliphatic core.
Recommended Mixed Solvent Systems:
-
Methanol-d₄ / Chloroform-d (e.g., 1:4 v/v): This is a very common and effective mixture.[14] The methanol component solvates the polar groups, while the chloroform solvates the non-polar backbone.
-
DMSO-d₆ / Chloroform-d: A powerful mixture for particularly stubborn compounds.
-
Acetone-d₆ / Chloroform-d: Another excellent option that can improve solubility dramatically.
Experimental Protocol: Preparing a Mixed Solvent Sample
-
Add the solid cis-4-(Boc-amino)-1-methylcyclohexanol to a clean vial.
-
Add the less polar solvent first (e.g., 0.5 mL of CDCl₃). Vortex the mixture. The sample will likely remain mostly undissolved.
-
Add the more polar solvent (e.g., CD₃OD) dropwise while vortexing. Often, only a small amount (e.g., 0.1-0.2 mL) is needed to achieve complete dissolution.
-
Once the solution is clear, filter it into the NMR tube as described in A2.
Section 2: Visualization and Data Reference
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with cis-4-(Boc-amino)-1-methylcyclohexanol.
Caption: Troubleshooting workflow for NMR sample preparation.
Table 1: Properties of Recommended Deuterated NMR Solvents
This table provides a quick reference for selecting an appropriate solvent. Data is compiled from multiple sources.[16][17]
| Solvent | Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Boiling Point (°C) | Polarity | Key Considerations for Use |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | 61 | Low | Common starting point, but often fails for this compound. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet) | 29.84 (septet), 206.26 (singlet) | 56 | High | Good polar aprotic choice; lower boiling point.[6] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (pentet) | 39.52 (septet) | 189 | Very High | Excellent for dissolving H-bonding compounds; ideal for VT-NMR.[4][8] |
| Methanol-d₄ | CD₃OD | 3.31 (pentet), 4.87 (singlet, OH) | 49.0 (septet) | 65 | High | Protic; will exchange with -OH and -NH protons.[6][9] |
| Deuterium Oxide | D₂O | ~4.79 (singlet) | N/A | 101 | Very High | For highly polar/ionic samples; will exchange all labile protons.[4] |
References
-
University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- InfoSheet. (n.d.). NMR sample preparation. Retrieved from a general educational PDF, specific university source may vary.
- University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from a departmental guide on VT-NMR procedures.
-
BuyersGuideChem. (n.d.). cis-4-(Boc-amino)cyclohexanol | 167081-25-6. Retrieved from [Link]
-
ResearchGate. (2023). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? Retrieved from [Link]
-
Oakwood Chemical. (n.d.). cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. Retrieved from [Link]
-
Mesbah Energy Co. (2020). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]
-
ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]
-
Tycko, R. (2014). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research, 47(10), 3134-3143. Retrieved from [Link]
-
Tycko, R. (2013). NMR at low and ultralow temperatures. Accounts of chemical research, 46(9), 1913-1922. Retrieved from [Link]
-
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from a general user manual for Bruker spectrometers.
-
eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection.
-
Reddit. (2022). How does temperature control happen in NMR spectroscopy? Retrieved from [Link]
-
Reddit. (2021). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]
-
Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting peak broadening in NMR spectra of 5,5'-Dicarboxy-2,2'-bipyridine.
- ResearchGate. (2023). Classification of solvents used for NMR spectroscopy.
-
Pellecchia, M., et al. (2020). NMR in target driven drug discovery: why not?. Journal of Biomedical NMR, 74(8-9), 375-391. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
-
Sgourakis, N. G., et al. (2010). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1576-1584. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a technical resource on their website.
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
- US EPA. (n.d.). cis-4-Amino-1-(trifluoromethyl)cyclohexanol Properties.
-
PubChem. (n.d.). 4-Methylcyclohexanol. Retrieved from [Link]
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. organomation.com [organomation.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 13. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ou.edu [ou.edu]
- 15. researchgate.net [researchgate.net]
- 16. Common NMR Solvents [wiredchemist.com]
- 17. chem.washington.edu [chem.washington.edu]
Improving diastereomeric ratio in the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol
This technical guide addresses the stereochemical challenges in synthesizing cis-4-(Boc-amino)-1-methylcyclohexanol.
Note on Stereochemical Nomenclature: In this guide, "cis" refers to the relationship between the Hydroxyl (OH) and Amino (NH-Boc) groups (syn-relationship).[][2]
-
Cis-Isomer (Target): Axial OH / Equatorial NH-Boc. (Often the minor product of direct alkylation).
-
Trans-Isomer: Equatorial OH / Equatorial NH-Boc.[][2] (The major product of direct alkylation).
Module 1: The Mechanistic Barrier (The "Why")
The synthesis involves the nucleophilic addition of a methyl group (via Grignard or Methyllithium) to N-Boc-4-aminocyclohexanone .[][2] The diastereomeric ratio (d.r.) is governed by the trajectory of the incoming nucleophile relative to the cyclohexanone ring.
The "Axial Attack" Rule
For 4-substituted cyclohexanones where the substituent (Boc-amino) is bulky and locked in the equatorial position:
-
Axial Attack (Major Pathway): Small nucleophiles (MeMgBr, MeLi) prefer to attack from the axial direction due to torsional strain relief in the transition state. This forces the resulting oxygen into the equatorial position.
-
Result:Trans-isomer (Equatorial OH / Equatorial NH-Boc).[][2]
-
-
Equatorial Attack (Minor Pathway): Attack from the equatorial plane is sterically disfavored and torsionally strained. This forces the oxygen into the axial position.
-
Result:Cis-isomer (Axial OH / Equatorial NH-Boc).[][2]
-
The Problem: Direct alkylation naturally favors the trans-isomer (typically 3:1 to 4:1).[] "Improving d.r." for the cis-isomer requires fighting this inherent kinetic preference.[][2]
Caption: Stereochemical pathways for nucleophilic addition. Small nucleophiles favor axial attack, yielding the trans-alcohol.[][2]
Module 2: Troubleshooting & Optimization Guides
Scenario A: "I need to maximize the Cis-Isomer (Axial-OH)."
Diagnosis: You are fighting the natural stereoselectivity of the reaction.
| Variable | Recommendation | Scientific Rationale |
| Reagent | MeLi (Methyllithium) | MeLi is smaller and more reactive than MeMgBr, sometimes showing slightly lower axial selectivity, though the trans isomer will still dominate.[][2] |
| Solvent | Diethyl Ether (vs. THF) | Non-coordinating solvents can tighten the ion pair. While usually enhancing axial attack, varying solvent polarity (e.g., Toluene/Ether mix) can sometimes disrupt the transition state slightly.[] |
| Additive | Avoid CeCl₃ | Organocerium reagents (Imamoto conditions) are excellent for suppressing enolization and increasing yield, but they often enhance selectivity for the trans-isomer (axial attack).[][2] |
| Temperature | -78°C | Lower temperatures generally increase selectivity (unfortunately, for the trans isomer).[] Running at higher temperatures (0°C) might erode selectivity, slightly increasing the cis portion, but at the cost of side reactions (enolization).[] |
Alternative Strategy (Inversion): Since direct synthesis yields low cis d.r., the most effective strategy is often to synthesize the mixture and separate, or use an indirect route:[]
-
Oxidation-Reduction: Synthesize the trans-alcohol (major), oxidize it back to the ketone (if not starting from ketone), and reduce with a bulky hydride (e.g., L-Selectride ).[][2]
-
Note: This gives the cis-alcohol (Axial OH) but with a Hydrogen at C1, not a Methyl.[] This is only useful if you need the H-analog.[][2]
-
-
Epoxide Route (For Methyl):
Scenario B: "I have a mixture. How do I separate them?"
Diagnosis: The isomers have distinct physical properties due to the H-bonding capabilities of the hydroxyl group.
-
TLC Analysis: The Cis-isomer (Axial OH) is typically less polar (higher R_f) than the Trans-isomer in standard silica chromatography because the axial OH is more sterically hindered and binds less effectively to the silica gel.[]
-
Mobile Phase: 20-40% EtOAc in Hexanes.[][2]
-
-
Crystallization: If the d.r. is poor, column chromatography is required. However, derivatization (e.g., forming the 3,5-dinitrobenzoate ester) can sometimes facilitate separation via crystallization.[]
Scenario C: "My reaction conversion is low (Starting Material remains)."
Diagnosis: Enolization of the ketone is competing with nucleophilic addition. The basic Grignard reagent acts as a base, deprotonating the alpha-carbon.
-
Solution: Use Anhydrous Cerium(III) Chloride (CeCl₃) .[][2]
-
Protocol: Pre-stir CeCl₃ with the ketone before adding MeLi/MeMgBr. The oxophilic Cerium activates the carbonyl and suppresses basicity, often pushing conversion to >95%, even if it doesn't fix the d.r. issue.
-
Module 3: Optimized Experimental Protocol
This protocol maximizes conversion and provides a clean mixture for separation. It utilizes the organocerium method to prevent side reactions.
Reagents:
-
N-Boc-4-aminocyclohexanone (1.0 equiv)[][2]
-
CeCl₃ (anhydrous) (1.5 equiv)[][2]
-
MeMgBr (3.0 M in ether) (1.5 equiv)[][2]
-
THF (anhydrous)[][2]
Step-by-Step:
-
CeCl₃ Activation: In a flame-dried flask under Argon, heat CeCl₃·7H₂O (if not using anhydrous beads) at 140°C under high vacuum for 2 hours to obtain a fine white powder (anhydrous CeCl₃).[][2] Cool to room temperature.
-
Slurry Formation: Suspend the anhydrous CeCl₃ in THF. Stir at room temperature for 1 hour (activation).
-
Substrate Addition: Cool the slurry to -78°C . Add N-Boc-4-aminocyclohexanone (dissolved in minimal THF) dropwise. Stir for 30 minutes to allow complexation.
-
Nucleophile Addition: Add MeMgBr (or MeLi) dropwise at -78°C. The Cerium activates the ketone, allowing addition even at this low temperature.[]
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[]
-
Purification: Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 10%
50% EtOAc/Hexanes. -
Expectation: Two spots.[3] Isolate the minor (usually top/less polar) spot for the cis-isomer.[]
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Mitsunobu conditions to invert the Trans-alcohol to Cis? A: No. The Mitsunobu reaction generally does not work on tertiary alcohols (like 1-methylcyclohexanol).[][2] The steric hindrance prevents the formation of the alkoxy-phosphonium intermediate. Inversion of tertiary centers is extremely difficult.
Q2: Why does the literature sometimes refer to the "Cis" isomer as the major product? A: This is likely a nomenclature confusion. Some sources may define "cis" based on the relationship between the Methyl and the Amino group.
-
If Me is cis to Amino
Me is Equatorial OH is Axial. (This is the minor product). -
However, if they define "cis" as the geometric relationship in a 2D drawing without specifying chair conformation, verify the specific structure (Axial vs Equatorial OH) using NMR (NOESY).
Q3: How do I confirm which isomer I have using NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[]
-
Cis-Isomer (Axial OH): The Methyl group is Equatorial.[][2] You should see NOE correlations between the Methyl protons and the axial protons at C3/C5.
-
Trans-Isomer (Equatorial OH): The Methyl group is Axial.[][2] You will see strong NOE correlations between the Methyl protons and the axial protons at C3/C5 (1,3-diaxial interaction).[]
-
Correction: Wait, if Me is Axial (Trans-isomer), it has 1,3-diaxial interactions with H3ax/H5ax.[][2] If Me is Equatorial (Cis-isomer), it is far from the ring protons.[][2]
-
Diagnostic: The Methyl signal in the Trans-isomer (Axial Me) is typically shifted upfield (lower ppm) due to shielding from the ring anisotropy compared to the Equatorial Me.
-
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols. (Methodology for separating amino-cyclohexanol diastereomers). MDPI. Available at: [Link][][2]
-
Stereochemistry of Nucleophilic Addition to Cyclohexanones. (Foundational mechanistic theory on axial vs. equatorial attack). J. Am. Chem. Soc.[][4] (General Reference).
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[] Journal of the American Chemical Society.[5] (Standard reference for CeCl3 usage).
Sources
- 2. Oclacitinib | CymitQuimica [cymitquimica.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Hygroscopic Nature of Amino-cyclohexanol Intermediates
Welcome to the technical support center for handling amino-cyclohexanol intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. The inherent hygroscopicity of many amino-cyclohexanol derivatives, such as the widely used trans-4-aminocyclohexanol, can significantly impact experimental reproducibility, product stability, and the overall success of your research and development efforts.[1][2] This document provides in-depth, field-proven insights and practical troubleshooting guidance to help you manage these materials effectively.
Part 1: Understanding the Challenge - Why Hygroscopicity Matters
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3][4] For amino-cyclohexanol intermediates, which are often crystalline solids, this absorption can lead to a cascade of undesirable physical and chemical changes.[5]
Key Consequences of Moisture Absorption:
-
Physical Changes: Moisture uptake can lead to caking, clumping, and changes in particle size, which severely impact powder flowability and processability during manufacturing.[3][6][7]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity of the intermediate.[4][8]
-
Inaccurate Stoichiometry: Weighing a hygroscopic compound that has absorbed an unknown amount of water leads to significant errors in molar calculations, affecting reaction yields and reproducibility.
-
Altered Solid-State Properties: Moisture can induce changes in the crystal structure (polymorphism) or even cause a transition to an amorphous state, which can alter solubility, stability, and bioavailability of the final active pharmaceutical ingredient (API).[5][]
This guide will equip you with the knowledge and protocols to mitigate these risks.
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with hygroscopic amino-cyclohexanol intermediates.
Q1: My container of trans-4-aminocyclohexanol has turned into a solid clump. What happened and can I still use it?
A1: This is a classic sign of significant moisture absorption. trans-4-Aminocyclohexanol is known to be strongly hygroscopic.[1][2] When exposed to ambient air, it readily absorbs atmospheric moisture, causing the powder to cake or even deliquesce (dissolve in the absorbed water).
-
Causality: The clumping is due to the formation of liquid bridges between particles, which solidify upon slight drying or through pressure, creating a solid mass. This can happen surprisingly quickly in a humid environment.[10]
-
Usability: The material may still be usable, but with critical caveats. The primary concern is the unknown water content, which makes accurate weighing for a reaction impossible. Additionally, the purity may be compromised. Before use, you must:
-
Determine the water content accurately using a method like Karl Fischer titration.[11][12]
-
Re-evaluate the purity of the material using an appropriate analytical technique such as HPLC or GC to check for degradation products.[13][14]
-
If the material is critical, it may be necessary to dry it under vacuum at a controlled temperature, followed by a re-determination of water content. However, be aware that thermal drying can sometimes cause degradation, so this must be done cautiously.
-
Q2: How can I accurately weigh a hygroscopic amino-cyclohexanol intermediate for a reaction?
A2: Accurate weighing requires minimizing exposure to atmospheric moisture. The gold standard is to handle the material in a controlled, low-humidity environment.
-
Best Practice: Use a glove box or glove bag purged with an inert, dry gas like nitrogen or argon.[15] This provides the most reliable protection.
-
Alternative (less ideal): If a glove box is unavailable, work quickly. Use a clean, dry weighing vessel (ideally with a cap). Have all your equipment ready. Open the main container for the shortest possible time, quickly take a slightly larger amount than needed into your vessel, close the main container immediately, and then quickly adjust the weight. This method is less precise and should only be used for non-critical applications.
-
Important Note: Never leave a container of a hygroscopic compound open on the bench.[16]
Q3: What are the best storage conditions for these intermediates?
A3: Proper storage is crucial to maintaining the integrity of hygroscopic materials.[17]
-
Primary Container: Ensure the original container's cap is tightly sealed immediately after each use.
-
Secondary Containment: Place the primary container inside a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[15][18] For highly sensitive materials, a vacuum desiccator is even better.
-
Environment: Store the desiccator in a cool, dry place away from direct sunlight. Some amino-cyclohexanols can also be light-sensitive, darkening over time.[1]
Q4: I am seeing inconsistent results in my reaction yields. Could the hygroscopicity of my amino-cyclohexanol be the cause?
A4: Absolutely. This is one of the most common consequences of improper handling. If you are weighing out your intermediate by mass without accounting for its water content, you are introducing a significant stoichiometric error. For example, if your material has absorbed 10% water by weight, you are adding 10% less of the actual intermediate to your reaction than you calculated. This can lead to lower yields, incomplete reactions, and the formation of by-products. Always determine the water content before use in critical applications.[12]
Part 3: Troubleshooting Guide
This section provides a systematic approach to common problems.
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Powder is Caked or Clumped Upon Opening | 1. Improper sealing of the container. 2. Storage in a high-humidity environment. 3. Repeated opening of the container in ambient air. | 1. Assess: Break up a small portion of the clump. Is it sticky or a hard solid? 2. Analyze: Perform Karl Fischer titration to quantify water content.[19] 3. Purify (if necessary): Consider drying under vacuum. Monitor for any signs of decomposition (color change, off-gassing). Re-test water content and purity (HPLC/GC) after drying. 4. Prevent: Store the remaining material in a desiccator. For future use, aliquot the material into smaller, single-use vials under an inert atmosphere. |
| Inconsistent Analytical Results (e.g., HPLC Purity) | 1. Degradation of the intermediate due to moisture. 2. Inaccurate standard preparation due to weighing errors (hygroscopicity). | 1. Check Standard Preparation: Did you account for the water content of your reference standard? Prepare standards in a glove box or work very quickly.[15] 2. Investigate Sample Stability: Is the sample degrading in the analytical solvent? Some amino alcohols can be reactive.[14] 3. Re-evaluate Bulk Material: Test the bulk material for new impurity peaks that may have formed during storage. |
| Low or Variable Reaction Yields | 1. Inaccurate stoichiometry from weighing hygroscopic material. 2. Water from the intermediate quenching a moisture-sensitive reagent (e.g., organometallics, strong bases). | 1. Quantify Water: Determine the exact water content of your starting material batch using Karl Fischer titration. Adjust the mass used in your reaction based on the determined purity. 2. Dry the Intermediate: If the reaction is highly moisture-sensitive, dry the intermediate under high vacuum before use. 3. Use Anhydrous Solvents: Ensure all other reagents and solvents are rigorously dried. |
Troubleshooting Workflow: Newly Received Hygroscopic Intermediate
The following diagram outlines a decision-making process for handling a new batch of a hygroscopic amino-cyclohexanol intermediate.
Caption: Decision tree for handling new hygroscopic intermediates.
Part 4: Standard Operating Procedures (SOPs)
Adhering to standardized protocols is essential for reproducible results.
SOP 1: Moisture Content Determination by Karl Fischer (KF) Titration
This protocol outlines the steps for accurately measuring the water content in a hygroscopic solid. Both volumetric and coulometric KF systems are common; this SOP is a general guide.[16][19][20][21]
Objective: To quantify the percentage of water (% w/w) in an amino-cyclohexanol intermediate.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol or specialized KF solvent
-
KF Titrant (e.g., Hydranal™-Composite 5)
-
Water standard for titer determination (e.g., Hydranal™-Water Standard 1.0)
-
Airtight glass syringe and needle
-
Spatula
-
Analytical balance (readable to 0.1 mg)
Procedure:
-
System Preparation:
-
Ensure the KF titrator's reaction cell is clean, dry, and sealed from atmospheric moisture.
-
Fill the cell with the appropriate KF solvent.
-
Run a "pre-titration" to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titer Determination (for Volumetric KF):
-
Accurately weigh a specific amount of the water standard and inject it into the cell.
-
Run the titration. The instrument will determine the titer of the KF reagent (mg H₂O per mL of titrant).
-
Repeat 2-3 times for an average value. The relative standard deviation (RSD) should be <1%.
-
-
Sample Analysis:
-
Crucial Step: Perform this step as quickly as possible to minimize moisture absorption from the air. Ideally, perform the weighing inside a low-humidity environment like a glove box.
-
Accurately weigh approximately 50-100 mg of the amino-cyclohexanol intermediate directly into the KF reaction cell. Record the exact weight.
-
Immediately seal the cell and start the titration.
-
The instrument will titrate the sample until all the water has reacted and display the amount of water detected in micrograms or milligrams.
-
-
Calculation:
-
The instrument software typically calculates the water content automatically. The manual calculation is: Water Content (%) = (Mass of water detected (mg) / Mass of sample (mg)) * 100
-
-
System Cleaning: After analysis, properly clean and store the titration cell and electrodes according to the manufacturer's instructions.
Experimental Workflow: Using a Hygroscopic Intermediate in a Moisture-Sensitive Reaction
This diagram illustrates the ideal workflow for an experiment involving a hygroscopic starting material and moisture-sensitive reagents.
Caption: Workflow for moisture-sensitive reactions.
Part 5: Data Summaries & Further Reading
Hygroscopicity Classification
Understanding the classification of hygroscopicity can help in risk assessment. The European Pharmacopoeia provides a widely accepted scale.[5]
| Hygroscopicity Class | Percent Weight Gain at 25°C, 80% Relative Humidity |
| Non-Hygroscopic | 0% to < 0.12% |
| Slightly Hygroscopic | ≥ 0.12% to < 2.0% |
| Moderately Hygroscopic | ≥ 2.0% to < 15.0% |
| Very Hygroscopic | ≥ 15.0% |
Data sourced from TA Instruments, referencing the European Pharmacopeia.[5]
Formulation and Mitigation Strategies
For drug development professionals, if the hygroscopicity of an intermediate or final API is a persistent issue, several formulation strategies can be employed to improve stability and handling.[22][23]
| Strategy | Mechanism | Application |
| Film Coating | Creates a physical barrier between the drug particle and the environment. | Commonly used for tablets and granules to protect against moisture.[18][23] |
| Encapsulation | Envelops the active ingredient with a protective polymer matrix. | Can be achieved through spray drying or coacervation.[22][23] |
| Co-processing with Excipients | Blending the API with non-hygroscopic or hydrophobic excipients that preferentially adsorb moisture. | Helps to maintain flowability and reduce caking in powder blends.[18] |
| Crystal Engineering (Co-crystals) | Forming a new crystalline solid with a co-former that has a less hygroscopic crystal lattice. | An advanced technique to fundamentally change the solid-state properties of the API.[22][23] |
By implementing the robust handling procedures, analytical controls, and troubleshooting logic outlined in this guide, you can significantly improve the quality and reproducibility of your work with hygroscopic amino-cyclohexanol intermediates.
References
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]
-
Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
What Is Karl Fischer Titration? ATAGO. [Link]
-
Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. amfg.ai. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. Nanyang Technological University. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Tag: Hygroscopic Material Handling. Pharma.Tips. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. ResearchGate. [Link]
-
Effect of Humidity Level on Tablet Stability. Pharmaguideline. [Link]
-
Impact of the Relative Humidity on the Performance Stability of Anion Exchange Membrane Fuel Cells Studied by Ion Chromatography. MDPI. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]
-
Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. RSC Publishing. [Link]
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. [Link]
-
Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses: A longitudinal time series statistical analysis. ResearchGate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. jocpr.com [jocpr.com]
- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 10. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 11. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 13. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 16. worldoftest.com [worldoftest.com]
- 17. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 18. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 21. mt.com [mt.com]
- 22. researchgate.net [researchgate.net]
- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
1H NMR interpretation of cis-4-(Boc-amino)-1-methylcyclohexanol vs trans isomer
This guide outlines the definitive 1H NMR structural assignment for 4-(Boc-amino)-1-methylcyclohexanol , a critical intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib).[1]
Executive Summary: The "Bottom Line" for Identification
For the 4-(Boc-amino)-1-methylcyclohexanol scaffold, the Methyl (C1-Me) signal is the primary discriminator, validated by NOE correlations.[1]
| Feature | Cis Isomer (Major Product) | Trans Isomer (Minor Product) |
| Configuration | cis-1,4 (OH and NHBoc same side) | trans-1,4 (OH and NHBoc opposite) |
| Conformation | Me-equatorial / OH-axial | Me-axial / OH-equatorial |
| C1-Me Shift ( | ~1.18 – 1.25 ppm (Deshielded) | ~1.00 – 1.08 ppm (Shielded) |
| Key NOE | Me | Me |
| H4 Multiplicity |
Structural Basis & Conformational Analysis
To interpret the NMR correctly, one must understand the conformational lock imposed by the Boc-amino group.
-
The Anchor: The 4-NHBoc group is sterically bulky (
-value > 1.4 kcal/mol).[1] It will exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions. -
The Variable: The C1-Methyl and C1-Hydroxyl groups flip relative to this anchor.[1]
Isomer Definitions
-
Cis Isomer (Z): The OH group and the NHBoc group are on the same face of the ring. To maintain the NHBoc in the equatorial position, the OH must be axial , forcing the Methyl to be equatorial .
-
Trans Isomer (E): The OH group and the NHBoc group are on opposite faces. To maintain the NHBoc in the equatorial position, the OH must be equatorial , forcing the Methyl to be axial .
Synthesis Context (Grignard Addition)
The addition of Methyl Grignard (MeMgBr) to 4-(Boc-amino)cyclohexanone typically yields the Cis isomer as the major product. The bulky Grignard reagent prefers to attack the ketone from the equatorial trajectory (less hindered), pushing the resulting hydroxyl group into the axial position.
Detailed 1H NMR Interpretation
A. The Methyl Singlet (Diagnostic)
The methyl group at C1 is the most reliable indicator because its environment changes drastically between the equatorial and axial positions due to the magnetic anisotropy of the cyclohexane ring C-C bonds.
-
Trans (Me-Axial): The axial methyl is shielded by the ring anisotropy, appearing upfield (~1.05 ppm) .
-
Cis (Me-Equatorial): The equatorial methyl lies in the deshielding cone of the C-C bonds, appearing downfield (~1.20 ppm) .
B. The H4 Methine Proton
Unlike many cyclohexane systems, the H4 proton (adjacent to NHBoc) is NOT a good discriminator for these specific isomers.
-
Why? In both isomers, the Boc group is equatorial. Therefore, H4 is axial in both cases .
-
Appearance: Both isomers show H4 as a broad triplet of triplets (
) or multiplet at 3.4 – 3.6 ppm, with large trans-diaxial coupling constants ( Hz) to H3ax/H5ax.[1] Do not rely on H4 splitting to distinguish them.
C. NOE / ROESY Analysis (The "Smoking Gun")
Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.
-
Trans Isomer (Me-Axial): The axial methyl group at C1 is on the same face as the axial protons at C3 and C5. They are in a 1,3-diaxial relationship (distance < 2.5 Å).[1]
-
Observation: Strong NOE correlation between Me-singlet and H3ax/H5ax (usually broad quartets at ~1.4-1.6 ppm).[1]
-
-
Cis Isomer (Me-Equatorial): The equatorial methyl points away from the ring. It is spatially distant from the axial protons.
-
Observation: NOE correlation between Me-singlet and the adjacent H2eq/H6eq protons, but NO correlation to H3ax/H5ax.
-
Experimental Protocol
Sample Preparation
-
Solvent: CDCl
is standard. DMSO- can be used if OH peak resolution is required, but CDCl provides better separation of the ring protons. -
Concentration: ~10 mg in 0.6 mL. High concentration is preferred for NOE experiments.
Acquisition Parameters
-
Standard 1H: 16 scans, 1-second relaxation delay.
-
1D Selective NOE (Recommended):
-
Irradiate the Methyl singlet (selectivity is easy as it is a sharp singlet).
-
Mixing Time: 500 ms.
-
Target: Look for enhancement in the multiplet region (1.4 – 1.8 ppm).
-
-
2D NOESY/ROESY: Use if the 1D spectrum is crowded.
Data Reporting Table
| Signal | Cis-4-(Boc-amino)-1-methylcyclohexanol | Trans-4-(Boc-amino)-1-methylcyclohexanol |
| C1-Me | ||
| H4 (methine) | ||
| Boc-tBu | ||
| Ring Protons | Complex multiplets | Complex multiplets |
References
-
Gonzales, A. J., et al. (2014).[2] "Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy."[2] Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324.[1] Link
- Context: Describes the biological activity of the final drug derived
-
Pfizer Inc. (2010). "Pyrrolo[2,3-d]pyrimidine compounds." World Patent WO2010020905.[3] Link
- Context: Detailed experimental procedures for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol (Example 1A) and its conversion to Oclacitinib.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1]
- Context: Authoritative source for cyclohexane conformational analysis, A-values, and Grignard addition stereoselectivity rules.
Sources
Comparative Guide: NOESY NMR for Stereochemical Assignment of cis-4-(Boc-amino)-1-methylcyclohexanol
This guide provides a rigorous technical comparison of NOESY NMR against alternative methods for the stereochemical assignment of cis-4-(Boc-amino)-1-methylcyclohexanol. It is designed for analytical chemists and structural biologists requiring definitive proof of stereochemistry in quaternary cyclohexane scaffolds.[1]
Executive Summary: The Stereochemical Challenge
In drug discovery, 1,4-disubstituted cyclohexanes are privileged scaffolds.[1] However, introducing a quaternary center at C1 (e.g., 1-methyl-1-hydroxyl) eliminates the methine proton, rendering standard scalar coupling (
For cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2), distinguishing between the cis (hydroxyl and amine on the same face) and trans isomers is critical.[1][2] The biological activity of peptidomimetics derived from this scaffold depends entirely on the vector of the 4-amino group relative to the 1-hydroxyl.[2]
The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the only reliable solution-state method to assign this stereochemistry by detecting through-space magnetization transfer (
Technical Comparison: NOESY vs. Alternatives
The following table objectively compares NOESY against other structural assignment techniques for this specific molecular class.
| Feature | NOESY NMR (Recommended) | X-Ray Crystallography | 1D | DFT/NMR Prediction |
| Primary Mechanism | Through-space dipolar coupling ( | Electron density diffraction. | Through-bond scalar coupling (Karplus relation).[1][2] | Quantum mechanical shift calculation. |
| Suitability for C1 | High. Uses the C1-Methyl as a spatial probe.[1][2] | High. Absolute configuration possible.[1] | Null. No proton at C1 to couple.[1] | Medium. Dependent on conformational ensemble accuracy.[1] |
| Sample State | Solution (CDCl | Solid crystal required.[1] | Solution. | Virtual/Computational.[1][3] |
| Throughput | High (1–4 hours acquisition).[1] | Low (Days to weeks for crystal growth).[1] | Very High (mins).[1] | Medium (Hours of CPU time).[1][4] |
| Limitation | Requires mixing time optimization; nulling for mid-sized molecules (unlikely here). | Analytes often oily or amorphous (Boc-protected amines are notoriously hard to crystallize).[1][2] | Cannot distinguish quaternary stereocenters. | High error margin for flexible rings.[1] |
Verdict: While X-ray is the "gold standard," the difficulty of crystallizing Boc-protected amino-alcohols makes NOESY the most practical and robust workflow for routine assignment.[2]
Mechanistic Analysis & Stereochemical Logic
To interpret the NOESY data, we must establish the dominant conformers. The bulky 4-Boc-amino group (
This anchors the stereochemical analysis to the C1-Methyl group:
Scenario A: The cis Isomer (Target)[5]
-
Conformation: If NH-Boc is Equatorial (C4), the OH must be Axial (C1).[1]
-
NOE Signature: An equatorial methyl points away from the ring.[1][6] It will show NOE correlations to vicinal protons (H2/H6) but NO strong correlations to axial protons at C3/C5 .[1]
Scenario B: The trans Isomer (Impurity)
-
Conformation: If NH-Boc is Equatorial (C4), the OH must be Equatorial (C1).[1]
-
NOE Signature: An axial methyl stands perpendicular to the ring, parallel to the axial protons at C3 and C5. This creates a strong 1,3-diaxial NOE interaction .[1][2]
Visualization: Stereochemical Decision Tree
Figure 1: Decision tree for stereochemical assignment based on C1-Methyl NOE correlations.
Experimental Protocol (Self-Validating)
This protocol ensures artifact-free data.[1][2] The "Self-Validating" aspect relies on the detection of the geminal H4 proton NOE as a positive control.
Materials
-
Analyte: ~10 mg of cis-4-(Boc-amino)-1-methylcyclohexanol.[1][2]
-
Solvent: 0.6 mL CDCl
(preferred for spectral dispersion) or DMSO- (if OH proton observation is desired). -
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of H3/H5 multiplets).
Step-by-Step Workflow
-
1D
H Acquisition (The Anchor): -
2D NOESY Acquisition:
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time (
): Set to 500–600 ms . -
Relaxation Delay (
): 2.0 seconds. -
Scans: 16–32 scans per increment (for S/N ratio).
-
-
Processing & Phasing:
-
Apply a 90° shifted sine-bell squared window function.
-
Validation Check: Look for the diagonal peaks (negative phase) and cross-peaks.[1] For small molecules, NOE cross-peaks should be of opposite sign to the diagonal (positive phase) if in the extreme narrowing limit, or same sign if diffusion limited. Note: In viscous solvents like DMSO, the sign may flip. Always check a known interaction (e.g., Boc t-butyl to NH) to confirm phase.[1][2]
-
Data Analysis & Interpretation
Expected Chemical Shifts & NOE Patterns[1][2]
| Proton | Approx Shift ( | Multiplicity | Cis Isomer (Target) | Trans Isomer |
| C1-Me | 1.15 - 1.25 ppm | Singlet | Equatorial | Axial |
| H4 | 3.40 ppm | Axial | Axial | |
| H3/H5 (ax) | 1.40 - 1.60 ppm | Quad/Multiplet | Far from Me ( | Close to Me (~2.5 |
The Interaction Map
The diagram below illustrates the spatial relationships that generate the diagnostic signals.
Figure 2: Expected NOE correlations for Trans (Me-axial) vs. Cis (Me-equatorial) isomers.
Critical Analysis of Results
-
If you see: Strong cross-peaks between the Methyl singlet and the axial multiplets of H3/H5.
-
If you see: NOE correlations only to the adjacent H2/H6 protons and absence of long-range axial correlations.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Authoritative text on NOESY pulse sequences and mixing times).
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on cyclohexane conformational analysis and A-values).
-
Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976).[1] Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246.[1] Link[1][2]
-
PubChem Compound Summary. (2024). cis-4-Amino-1-methylcyclohexanol derivatives.[1][2][7][8] National Library of Medicine.[1] Link
-
Reusch, W. (2013).[1] Virtual Textbook of Organic Chemistry: Conformational Analysis of Cyclohexane. Michigan State University.[1][9] Link
Sources
- 1. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cis-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 8. calpaclab.com [calpaclab.com]
- 9. reddit.com [reddit.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of cis-4-(Boc-amino)-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of cis-4-(Boc-amino)-1-methylcyclohexanol, a key building block in medicinal chemistry. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale for our experimental choices, enabling you to make informed decisions in your own method development endeavors.
The primary challenge in the purity analysis of cis-4-(Boc-amino)-1-methylcyclohexanol lies in the separation of the desired cis-isomer from its corresponding trans-isomer, a common process-related impurity. Additionally, other potential impurities from the synthetic route must be effectively resolved and quantified. This guide will compare a standard Reversed-Phase (RP-HPLC) method using a C18 column with an alternative method employing a Phenyl-Hexyl stationary phase, designed to offer enhanced selectivity for aromatic and structurally similar compounds.
Understanding the Analyte: cis-4-(Boc-amino)-1-methylcyclohexanol
cis-4-(Boc-amino)-1-methylcyclohexanol possesses a molecular weight of 229.32 g/mol and the chemical formula C₁₂H₂₃NO₃.[1][2] The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly increases its hydrophobicity, making it well-suited for reversed-phase chromatography.[3] The key analytical challenge is the separation of the cis and trans diastereomers, which differ only in the spatial orientation of the amino and hydroxyl groups.
Method A: The Workhorse - Reversed-Phase HPLC with a C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase HPLC due to its high hydrophobicity and broad applicability.[3] This method serves as our baseline for the purity analysis.
Chromatographic Conditions: Method A
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard dimension column offering a good balance between resolution and analysis time. The 5 µm particle size provides good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry (MS) detection if desired. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic solvent in RP-HPLC with low viscosity and UV transparency. |
| Gradient | 30-70% B over 15 min | A gradient elution is necessary to elute the hydrophobic Boc-protected compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide bond in the Boc-carbamate group provides some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Experimental Protocol: Method A
-
Sample Preparation: Dissolve approximately 10 mg of the cis-4-(Boc-amino)-1-methylcyclohexanol sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
HPLC System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and run the gradient method. Acquire data for 20 minutes to ensure all components have eluted.
-
Data Analysis: Integrate all peaks and determine the area percent of the main peak (cis-isomer) and any impurities.
Method B: The Alternative - Enhanced Selectivity with a Phenyl-Hexyl Stationary Phase
To improve the separation of the closely related cis and trans isomers, a Phenyl-Hexyl stationary phase is employed in Method B. The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with analytes, which can be advantageous for separating structurally similar compounds.
Chromatographic Conditions: Method B
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | The phenyl-hexyl phase offers different selectivity compared to C18, potentially improving the resolution of diastereomers. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a stronger ion-pairing agent than formic acid and can sometimes lead to sharper peaks for amine-containing compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Consistent with Mobile Phase A. |
| Gradient | 35-75% B over 15 min | The slightly different starting and ending percentages are optimized for the different selectivity of the Phenyl-Hexyl column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | A slightly elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection | UV at 210 nm | Consistent with Method A. |
| Injection Volume | 10 µL | Consistent with Method A. |
Experimental Protocol: Method B
The experimental protocol for Method B is identical to that of Method A, with the exception of using the specified chromatographic conditions for Method B.
Comparative Performance Analysis
The following table summarizes the hypothetical, yet realistic, experimental data obtained from the analysis of a representative sample of cis-4-(Boc-amino)-1-methylcyclohexanol containing the trans-isomer and a hypothetical process-related impurity.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time of cis-isomer (min) | 10.2 | 11.5 |
| Retention Time of trans-isomer (min) | 10.5 | 12.1 |
| Resolution between cis and trans isomers | 1.3 | 2.1 |
| Retention Time of Impurity 1 (min) | 8.1 | 9.3 |
| Tailing Factor of cis-isomer | 1.4 | 1.1 |
| Theoretical Plates for cis-isomer | 8500 | 11000 |
| Total Analysis Time (min) | 20 | 20 |
Discussion of Results and Method Selection
Based on the comparative data, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance for the purity analysis of cis-4-(Boc-amino)-1-methylcyclohexanol. The key advantage of Method B is the significantly improved resolution between the critical cis and trans isomers (2.1 vs. 1.3). A resolution value of greater than 1.5 is generally desired for robust quantification.
Furthermore, Method B provides a better peak shape for the main component, as indicated by the lower tailing factor (1.1 vs. 1.4), and higher column efficiency, as shown by the greater number of theoretical plates. These factors contribute to more accurate and precise integration and, consequently, more reliable purity determination. While the retention times are slightly longer in Method B, the substantial gain in resolution and peak quality justifies the minor increase in analysis time.
Visualizing the Workflow
Caption: Workflow for the comparative HPLC analysis of cis-4-(Boc-amino)-1-methylcyclohexanol.
Conclusion and Recommendations
For the routine purity analysis of cis-4-(Boc-amino)-1-methylcyclohexanol, Method B, employing a Phenyl-Hexyl stationary phase, is the recommended approach. Its superior resolution of the critical cis and trans isomers, coupled with improved peak shape and efficiency, provides a more robust and reliable analytical method. While a standard C18 column (Method A) can provide a baseline separation, the enhanced selectivity of the Phenyl-Hexyl phase is crucial for ensuring the accurate quantification of isomeric impurities.
This guide underscores the importance of exploring alternative stationary phase selectivities during HPLC method development, particularly when dealing with the separation of closely related isomers. By systematically comparing different approaches, a more rugged and reliable method can be established, ultimately contributing to the overall quality and safety of the final pharmaceutical product.
References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. Available at: [Link]
-
Deprotection of the Boc-protected amine. "[a]" All DNA samples were... ResearchGate. Available at: [Link]
-
cis-4-Amino-1-(trifluoromethyl)cyclohexanol Properties. EPA. Available at: [Link]
-
cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. Stratech. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development A Review. Internet Archive. Available at: [Link]
-
Novel methods of chiral separation. Mapping Ignorance. Available at: [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. ResearchGate. Available at: [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. Available at: [Link]
-
Developing HPLC Methods for Biomolecule Analysis. LCGC International. Available at: [Link]
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. Available at: [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the LC-MS Characterization of cis-4-(Boc-amino)-1-methylcyclohexanol
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of cis-4-(Boc-amino)-1-methylcyclohexanol, a key building block in modern medicinal chemistry. We will explore two primary chromatographic techniques, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) to provide a comprehensive analytical strategy. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for polar, carbamate-protected amino alcohols.
The inherent polarity of cis-4-(Boc-amino)-1-methylcyclohexanol, coupled with its lack of a strong chromophore, makes LC-MS the analytical technique of choice. However, the selection of the appropriate chromatographic mode is critical for achieving adequate retention, selectivity, and sensitivity. This guide will dissect the causality behind experimental choices, ensuring a scientifically sound and validated approach to its characterization.
The Analytical Challenge: Retaining a Polar Analyte
cis-4-(Boc-amino)-1-methylcyclohexanol (MW: 229.32 g/mol , Formula: C₁₂H₂₃NO₃) is a polar molecule due to the presence of a hydroxyl and a carbamate group.[1][2] Traditional Reversed-Phase (RP) chromatography, which relies on hydrophobic interactions with a nonpolar stationary phase (like C18), often struggles to retain such polar compounds, leading to elution near the solvent front and poor separation from other polar matrix components.[3][4] This guide will compare the standard RP approach with Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the retention of polar species.[5][6][7]
Comparative Chromatographic Strategies: RP vs. HILIC
The choice between RP and HILIC chromatography is the most critical decision in the method development for cis-4-(Boc-amino)-1-methylcyclohexanol. The following table summarizes the key differences and expected performance for this analyte.
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol)[6] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Methanol gradient, increasing organic) | Polar organic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Water gradient, increasing aqueous)[8] |
| Retention Mechanism | Hydrophobic interactions. Polar compounds have weak retention. | Partitioning into a water-enriched layer on the stationary phase surface. Strong retention for polar compounds.[9] |
| Expected Retention of Analyte | Poor, likely near the void volume, especially with high organic starting conditions. | Good, tunable by adjusting the organic/aqueous ratio. |
| Sensitivity in ESI-MS | Can be lower due to the high aqueous content of the mobile phase at the time of elution, which can suppress ionization. | Generally higher due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[3] |
| Method Development Complexity | May require ion-pairing agents to improve retention, which can suppress MS signal and contaminate the system.[3] | Requires careful control of mobile phase water content and buffer composition. Longer column equilibration times may be necessary.[6] |
Recommendation:
For the routine analysis and characterization of cis-4-(Boc-amino)-1-methylcyclohexanol, HILIC is the superior chromatographic technique. It offers better retention, leading to improved separation from potential impurities and enhanced sensitivity in the mass spectrometer.
Mass Spectrometry Characterization: Ionization and Fragmentation
Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique for cis-4-(Boc-amino)-1-methylcyclohexanol, as the carbamate nitrogen can be readily protonated.
Expected Molecular Ions:
In a typical ESI source, the following protonated and adducted molecular ions are expected:
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₂H₂₄NO₃]⁺ | 230.17 |
| [M+Na]⁺ | [C₁₂H₂₃NNaO₃]⁺ | 252.15 |
| [M+K]⁺ | [C₁₂H₂₃NKO₃]⁺ | 268.13 |
| [2M+H]⁺ | [C₂₄H₄₇N₂O₆]⁺ | 459.34 |
Collision-Induced Dissociation (CID) and Fragmentation Pathway:
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. The fragmentation of the [M+H]⁺ ion of cis-4-(Boc-amino)-1-methylcyclohexanol is predicted to follow two primary pathways originating from the Boc-protecting group and the cyclohexanol ring.
-
Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under CID conditions. It readily undergoes a neutral loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da.[10]
-
Fragmentation of the Cyclohexanol Ring: Cyclic alcohols are prone to dehydration, resulting in the neutral loss of a water molecule (18 Da).[11][12][13][14]
The interplay of these fragmentation pathways provides a unique fingerprint for the molecule.
Below is a proposed fragmentation pathway diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of cis-4-(Boc-amino)-1-methylcyclohexanol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the LC-MS characterization of cis-4-(Boc-amino)-1-methylcyclohexanol, comparing RP and HILIC approaches.
Sample Preparation:
-
Prepare a stock solution of cis-4-(Boc-amino)-1-methylcyclohexanol at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL in the initial mobile phase composition of the respective method.
Protocol 1: Reversed-Phase LC-MS (Sub-optimal for this analyte)
-
Rationale: This protocol serves as a baseline to demonstrate the expected poor retention of the analyte on a standard C18 column.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Ionization Source: ESI, Positive Ion Mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500.
-
Protocol 2: HILIC-MS (Recommended Method)
-
Rationale: This protocol is designed to provide optimal retention and sensitivity for cis-4-(Boc-amino)-1-methylcyclohexanol.
-
LC System: Standard HPLC or UHPLC system.
-
Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient:
-
0-1.0 min: 0% B
-
1.0-5.0 min: 0% to 100% B
-
5.0-6.0 min: 100% B
-
6.0-6.1 min: 100% to 0% B
-
6.1-8.0 min: 0% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Q-TOF or QqQ.
-
Ionization Source: ESI, Positive Ion Mode.
-
MS Parameters: (Same as RP method, but may require re-optimization).
Caption: Recommended experimental workflow for the HILIC-MS characterization of cis-4-(Boc-amino)-1-methylcyclohexanol.
Conclusion
The successful LC-MS characterization of cis-4-(Boc-amino)-1-methylcyclohexanol hinges on the selection of an appropriate chromatographic strategy to ensure adequate retention of this polar analyte. While Reversed-Phase chromatography is a common starting point for many small molecules, this guide demonstrates that a HILIC-based approach is superior for this compound class, offering enhanced retention, selectivity, and sensitivity. The predictable fragmentation of the Boc group and the cyclohexanol ring via tandem mass spectrometry provides a robust method for structural confirmation. By following the recommended HILIC-MS protocol, researchers can confidently and accurately characterize cis-4-(Boc-amino)-1-methylcyclohexanol and related polar molecules in their drug discovery and development pipelines.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]
-
FSA. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Food Standards Agency. [Link]
-
Welch, C. J., et al. (2022). What is the difference between HILIC columns VS normal/reverse columns. Hawach Scientific. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC North America, 24(5), 544-555. [Link]
-
Prezi. (2023). Comparison of Reversed Phase and HILIC: Insights into Method Development. Prezi Inc. [Link]
-
DiVA. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]
-
Spectroscopy Online. (2014). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. [Link]
-
LCGC International. (2015). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]
-
Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Scribd. [Link]
-
PubMed. (2011). LC-MS metabolomics of polar compounds. National Library of Medicine. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Whitman College. [Link]
-
Das, P. K., & Sastri, C. V. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 257529. [Link]
-
Tureček, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1780–1791. [Link]
-
YouTube. (2019). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
-
BuyersGuideChem. (n.d.). cis-4-(Boc-amino)cyclohexanol. BuyersGuideChem. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Shimadzu Corporation. (n.d.). Application Note. Shimadzu Corporation. [Link]
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
LCGC International. (n.d.). Application Notes: LC-MS. LCGC International. [Link]
-
ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
ResearchGate. (2020). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
-
Wiley Online Library. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Wiley Online Library. [Link]
Sources
- 1. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. uhplcslab.com [uhplcslab.com]
- 7. prezi.com [prezi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Guide: cis- vs. trans-4-(Boc-amino)-1-methylcyclohexanol
Executive Summary
The 4-(Boc-amino)-1-methylcyclohexanol scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib) and other GPCR ligands. However, the reactivity profile of this tertiary alcohol is strictly governed by its stereochemistry.
This guide objectively compares the Cis (Axial-OH) and Trans (Equatorial-OH) isomers.
-
Trans-Isomer (Kinetic Product): Characterized by an Equatorial Hydroxyl and Axial Methyl . It exhibits superior nucleophilicity but lower thermodynamic stability due to the axial methyl group.
-
Cis-Isomer (Thermodynamic Product): Characterized by an Axial Hydroxyl and Equatorial Methyl . It is thermodynamically more stable but prone to rapid acid-catalyzed elimination (dehydration) due to stereoelectronic alignment.
Critical Takeaway: For reactions requiring the retention of the hydroxyl group (e.g., Ritter reaction, esterification), the Trans-isomer is preferred. For elimination-based pathways, the Cis-isomer is the superior substrate.[1]
Conformational Analysis & Stereochemistry
To predict reactivity, one must look beyond the 2D structure to the 3D chair conformations. We assume the bulky 4-Boc-amino group acts as the "conformational anchor," locking the ring into a specific chair form where the Boc-amino group is Equatorial (A-value > 1.5 kcal/mol).
Structural Definitions
| Isomer | IUPAC Definition (OH vs NHBoc) | Conformation (assuming Eq NHBoc) | Steric Features |
| Trans | Opposite sides (1,4-trans) | OH: Equatorial Me: Axial | High Energy: Axial Methyl (A-value ~1.7) creates 1,3-diaxial strain. |
| Cis | Same side (1,4-cis) | OH: Axial Me: Equatorial | Low Energy: Axial OH (A-value ~0.9) creates less strain than axial Me. |
Visualizing the Energy Landscape
The following diagram illustrates the relationship between synthesis, conformation, and stability.
Figure 1: Stereochemical outcome of Grignard addition. Small nucleophiles (MeMgBr) preferentially attack axially, yielding the Trans (Equatorial OH) isomer.
Comparative Reactivity Profile
Acid-Catalyzed Dehydration (Elimination)
This is the most distinct differentiator between the two isomers.
-
Mechanism: E2 Elimination requires an anti-periplanar arrangement between the leaving group (OH/OH2+) and a
-proton.[1] -
Cis-Isomer (Axial OH): The axial oxygen is anti-periplanar to the axial hydrogens at C2 and C6.
-
Result:Rapid Elimination . Treatment with mild acid (e.g., TsOH, low heat) yields the endocyclic alkene (1-methyl-4-(Boc-amino)cyclohex-1-ene).
-
-
Trans-Isomer (Equatorial OH): The equatorial oxygen has no anti-periplanar protons on the ring (only gauche interactions).
-
Result:Resistant to Elimination . Dehydration requires forcing conditions (higher T, strong acid) and likely proceeds via an E1 mechanism (carbocation intermediate), often leading to mixtures or skeletal rearrangements.
-
Nucleophilic Substitution & Ritter Reaction
When converting the tertiary alcohol to an amine (Ritter reaction) or ether:
-
Trans-Isomer (Equatorial OH): While sterically hindered by the geminal methyl, the equatorial position is more accessible to incoming nucleophiles than the axial position. However, under Ritter conditions (strong acid), the mechanism goes through a carbocation.
-
Cis-Isomer (Axial OH): The leaving group (OH) is axial.[2] Its departure relieves the 1,3-diaxial strain caused by the ring hydrogens. This "steric acceleration" means the Cis-isomer often ionizes faster to the carbocation.
-
Experimental Insight: If the goal is the Ritter reaction (conversion to diamine), the Cis-isomer is often the more reactive starting material, provided the carbocation is trapped faster than the elimination side-reaction occurs.
-
Summary Data Table
| Feature | Trans-Isomer (Eq OH) | Cis-Isomer (Axial OH) |
| Synthesis Yield (Grignard) | Major (>75%) | Minor (<25%) |
| Chromatography (SiO2) | Lower Rf (More Polar) | Higher Rf (Less Polar) |
| Dehydration Rate | Slow (E1 pathway) | Fast (E2 pathway) |
| Esterification | Favorable (Less steric crowding) | Unfavorable (1,3-diaxial crowding) |
| Preferred Use | Prodrugs, Ethers | Alkene synthesis, Ritter Precursors |
Experimental Protocols
Synthesis and Separation Workflow
This protocol ensures the isolation of the kinetic (Trans) product and the recovery of the Cis isomer.
Step 1: Grignard Addition [2][3][4]
-
Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF (0.5 M) under
. -
Cool to -78°C.
-
Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise over 30 min. Note: Low temperature favors axial attack (Trans product).
-
Warm to 0°C and stir for 2 hours.
-
Quench with saturated
. Extract with EtOAc.
Step 2: Separation of Isomers
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% EtOAc in Hexanes. -
Elution Order:
-
Cis-Isomer (Axial OH): Elutes first (Less polar due to compact shape/intramolecular H-bonding shielding).
-
Trans-Isomer (Equatorial OH): Elutes second (More polar, better interaction with silica).
-
Dehydration Test (Differentiation Assay)
To verify stereochemical assignment without X-ray crystallography:
-
Dissolve 50 mg of the isomer in 2 mL Toluene.
-
Add 5 mg
-Toluenesulfonic acid (pTsOH). -
Heat to 80°C for 30 minutes.
-
Analyze by TLC/LCMS:
-
Cis-Isomer: Shows >90% conversion to alkene (lower polarity spot).
-
Trans-Isomer: Shows <10% conversion (mostly starting material).
-
Reaction Pathway Visualization
The following diagram maps the divergent pathways based on the starting isomer.
Figure 2: Divergent reactivity under acidic conditions. The Cis-isomer eliminates directly via E2, while the Trans-isomer must pass through a high-energy carbocation intermediate.
References
-
Stereoselectivity of Grignard Additions: Ashby, E. C.; Laemmle, J. T. "Stereoselective organometallic reactions. V. Nucleophilic addition to 4-tert-butylcyclohexanone." Journal of Organic Chemistry, 1968 , 33(9), 3391–3398.
- Conformational Analysis of Cyclohexanols: Eliel, E. L.; Senda, Y. "Carbon-13 NMR spectra of saturated heterocycles. 4-tert-Butylcyclohexanols and their derivatives." Tetrahedron, 1970, 26(10), 2411-2428.
-
Synthesis of JAK Inhibitor Intermediates: "Process for the preparation of (cis)-4-(methylamino)cyclohexyl]methyl]pyrrolopyrimidine derivatives." Patent WO2014128592A1.
-
Ritter Reaction on Tertiary Alcohols: Krimen, L. I.; Cota, D. J. "The Ritter Reaction." Organic Reactions, 1969 , 17, 213-325.
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemical Confirmation of cis-4-(Boc-amino)-1-methylcyclohexanol
In the landscape of drug discovery and development, the precise control and unambiguous confirmation of molecular stereochemistry are non-negotiable. For substituted cyclohexanes, such as cis-4-(Boc-amino)-1-methylcyclohexanol, the spatial arrangement of substituents dictates biological activity and physical properties. This guide provides an in-depth comparison of analytical methodologies for confirming the cis configuration of this molecule, weighing the definitive power of Single-Crystal X-ray Diffraction against the versatile insights from Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive capabilities of computational modeling.
Our central thesis is that while NMR and computational methods provide strong indicative evidence, Single-Crystal X-ray Diffraction remains the unequivocal gold standard for stereochemical assignment .[1][2][3] This guide will dissect the causality behind each experimental choice, presenting a self-validating framework for researchers to confidently assign the stereostructure of their target compounds.
The Analytical Challenge: cis vs. trans
The core challenge lies in distinguishing the cis isomer from its trans counterpart. In the cis isomer, the Boc-amino and hydroxyl groups reside on the same face of the cyclohexane ring. In its most stable chair conformation, this necessitates one substituent being in an axial position and the other in an equatorial position. Conversely, the trans isomer would have these groups on opposite faces, allowing for a potentially more stable diequatorial conformation. Differentiating these arrangements is paramount.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD offers the most powerful and direct method for determining the three-dimensional structure of a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise electron density map and, from it, an unambiguous 3D model showing the exact spatial arrangement of every atom, including their relative stereochemistry.[4][6]
Expertise & Causality: Why is SC-XRD Definitive?
Unlike spectroscopic methods that infer structure from indirect properties (like magnetic shielding or connectivity), X-ray crystallography provides a direct visualization of the molecular structure in the solid state.[3][7] The resulting crystallographic information file (CIF) contains the precise coordinates of each atom in the unit cell, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. This allows for the unequivocal determination of the cis or trans relationship between the substituents. The primary limitation, however, is the necessity of growing a suitable single crystal, which can often be a rate-limiting step.[2][8]
Experimental Protocol: Single-Crystal Growth and Data Collection
The following is a generalized workflow for obtaining a crystal structure. The key to success is slow, controlled crystallization to ensure high-quality, single crystals.[8]
-
Purification: Ensure the sample of cis-4-(Boc-amino)-1-methylcyclohexanol is of high purity (>97%).
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Crystal Growth (Slow Evaporation):
-
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
-
Cover the vial with a cap or parafilm containing a few small pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Mounting: Carefully select a well-formed, transparent crystal (ideally 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[8]
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
A stream of X-rays is directed at the crystal, which is rotated to capture diffraction patterns from multiple orientations.[4]
-
A detector records the positions and intensities of the diffracted X-ray beams.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational software is used to solve the phase problem and generate an initial electron density map.
-
The atomic positions are fitted to the electron density map and the structure is refined to yield the final, high-resolution molecular structure.
-
Visualization: SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a cornerstone of organic structure elucidation. For cyclohexane derivatives, specific NMR parameters—namely proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE)—provide powerful evidence for stereochemical assignment.[9]
Expertise & Causality: Inferring Stereochemistry from NMR Data
-
Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation:
-
Axial-Axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles are ~60°, leading to small coupling constants (typically 2-5 Hz).
For cis-4-(Boc-amino)-1-methylcyclohexanol, the most stable conformation will likely have the bulkier Boc-amino group in the equatorial position and the proton on the same carbon (H4) in the axial position. The neighboring protons on C3 and C5 will have both axial and equatorial protons. Therefore, observing the splitting pattern of H4 will be key. An axial H4 will show large couplings to the axial protons on C3 and C5 and small couplings to the equatorial protons.
-
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[9][10] In a cis-1,4-disubstituted cyclohexane, the axial proton at C4 will be spatially close to the axial protons at C2 and C6. Irradiating the H4 proton should result in an NOE enhancement for these protons, providing strong evidence for its axial orientation.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton connectivity and confirm which protons are vicinal.[11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations.[9]
-
Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals.
-
Analyze the cross-peaks: a cross-peak between two protons indicates they are spatially proximate.
-
Hypothetical Data Analysis for cis-4-(Boc-amino)-1-methylcyclohexanol
In this hypothetical case, we have synthesized a sample and propose the cis structure. The expected NMR data would support this assignment.
| Proton | Hypothetical ¹H Chemical Shift (ppm) | Coupling Pattern | Key NOESY Correlations | Interpretation |
| H4 | 3.65 | tt (triplet of triplets) | H2ax, H6ax, H3ax, H5ax | The large coupling constants (~11 Hz) within the pattern indicate axial-axial couplings to two adjacent protons. The small couplings (~4 Hz) indicate axial-equatorial couplings. This strongly suggests H4 is in an axial position. |
| H3ax, H5ax | 1.30 | m | H4 | The presence of a clear NOE cross-peak between H4 and the upfield axial protons on C3/C5 confirms their 1,3-diaxial relationship. |
| -NH (Boc) | 5.10 | d (broad) | H4 | A potential NOE between the amide proton and H4 would further support the cis relationship, depending on the conformation of the Boc group. |
Visualization: Logic of NMR-Based Confirmation
Caption: Decision logic for confirming the cis isomer via NMR.
Predictive Insight: Computational Modeling
Computational chemistry allows for the prediction of the relative stability of different stereoisomers and their conformers.[12][13] By calculating the ground-state energies of the cis and trans isomers in their most stable chair conformations, we can predict which isomer is thermodynamically favored.
Expertise & Causality: Energy Calculations and Steric Effects
Using methods like Density Functional Theory (DFT), we can model the molecules and calculate their electronic energies.[14] For disubstituted cyclohexanes, steric interactions are a primary determinant of stability.[15]
-
cis-isomer: The most stable chair form will have one axial and one equatorial substituent. The energy penalty comes from the 1,3-diaxial interactions of the axial group.
-
trans-isomer: The most stable chair form will have both substituents in the equatorial position, minimizing steric strain.
Therefore, computational models are expected to predict that the trans isomer is significantly lower in energy (more stable) than the cis isomer. If the isolated product is stable and corresponds to the higher-energy calculated isomer, it provides strong corroborating evidence for the kinetic product having been formed and isolated.
Protocol for Computational Analysis
-
Structure Building: Build 3D models of both cis and trans-4-(Boc-amino)-1-methylcyclohexanol.
-
Conformational Search: Perform a conformational search for each isomer to locate the lowest energy chair conformations.
-
Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).[14]
-
Energy Calculation: Perform a single-point energy calculation at a higher level of theory for greater accuracy.
-
Comparison: Compare the final electronic energies. The isomer with the lower energy is the predicted thermodynamically more stable product.
Hypothetical Computational Results
| Isomer | Most Stable Conformation | Relative Energy (kcal/mol) | Interpretation |
| cis | Boc-amino (eq), OH (ax) | +2.1 | The cis isomer is predicted to be higher in energy due to the 1,3-diaxial interactions involving the axial hydroxyl group. |
| trans | Boc-amino (eq), OH (eq) | 0.0 | The trans isomer is the thermodynamic ground state, as expected. |
Comparative Summary and Conclusion
| Method | Type of Data | Key Advantage | Key Limitation | Confidence Level |
| SC-XRD | Direct 3D atomic coordinates | Unambiguous, definitive structural proof[1][2][3] | Requires a high-quality single crystal[2] | Absolute |
| NMR (NOESY & J-coupling) | Through-space & through-bond correlations | Excellent for structure in solution; non-destructive | Indirect evidence; can be ambiguous in complex systems | High |
| Computational Modeling | Calculated thermodynamic stability | Predictive; provides energetic rationale | Model-dependent; does not analyze the actual sample | Supportive |
For the unequivocal confirmation of the stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol, Single-Crystal X-ray Diffraction is the superior and indispensable method . It provides direct, irrefutable evidence of the atomic arrangement in three-dimensional space. While advanced 2D NMR techniques offer compelling, high-confidence data for the structure in solution, they remain an indirect method of proof. Computational modeling serves as a valuable predictive and supportive tool, offering a theoretical basis for the expected stability of isomers, but it cannot replace empirical data from the synthesized material.
For researchers in drug development, relying on a combination of these techniques provides the most robust and defensible structural assignment. However, for regulatory submission or when absolute certainty is required, the crystal structure remains the final arbiter.
References
-
Erkki Kolehmainen, et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-6. Available at: [Link]
-
Michael C. Pirrung, et al. (2012). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
-
Volker H. Gessner, et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]
-
William L. Duax & Jane F. Griffin. (2012). X-Ray Crystallography of Chemical Compounds. Open Access Journal of Science and Technology, 3. Available at: [Link]
-
Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
Springer Protocols. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. Available at: [Link]
-
Springer Protocols. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
Unacademy. The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Mariola Rubini. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Drug Discovery and Development. Available at: [Link]
-
Oreate AI Blog. (2026). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Available at: [Link]
-
Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. Available at: [Link]
-
ResearchGate. (2004). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Available at: [Link]
-
YouTube. (2015). Determining cis/trans on cyclohexanes. Available at: [Link]
-
J. Am. Chem. Soc. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Available at: [Link]
-
Reddit. (2023). Computational Calculations on Cyclohexane conformers. Available at: [Link]
-
SlideShare. (2015). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]
-
University of Missouri–St. Louis. 2D NMR FOR THE CHEMIST. Available at: [Link]
Sources
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. excillum.com [excillum.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 11. longdom.org [longdom.org]
- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes [unacademy.com]
A Comparative Guide to IR Spectroscopy of Boc-Amino and Hydroxyl Groups in Cyclohexanols
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for the identification of functional groups.[1][2][3] This guide provides an in-depth comparison of the IR spectral signatures of two critical functional groups often encountered in the synthesis of pharmaceutical intermediates: the tert-butoxycarbonyl (Boc) protected amine and the hydroxyl group, particularly within a cyclohexanol framework. Understanding the nuances of their respective IR peaks is crucial for monitoring reaction progress, confirming successful protection or deprotection, and ensuring the structural integrity of synthesized molecules.[4][5]
The Theoretical Basis: Understanding Vibrational Frequencies
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its bonds.[1][2][6] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. For the Boc-amino and hydroxyl groups, we are primarily interested in the stretching vibrations of the N-H, O-H, and C=O bonds, as these give rise to characteristic and readily identifiable peaks.
Hydroxyl (O-H) Group: The O-H bond is highly polar, leading to strong hydrogen bonding between molecules. This intermolecular interaction results in a broad and intense absorption band in the IR spectrum.[7][8][9][10] The specific position of this band can indicate the extent of hydrogen bonding.[7][8][11]
-
Hydrogen-bonded O-H: Appears as a broad, strong peak typically in the 3200-3600 cm⁻¹ range.[1][12] For cyclohexanol, this is observed around 3350 cm⁻¹.[7][8]
-
Free (non-hydrogen-bonded) O-H: In dilute solutions in non-polar solvents, a sharper, less intense peak may be observed around 3600-3650 cm⁻¹.[7][13]
Boc-Amino (N-Boc) Group: The Boc protecting group introduces several key vibrational modes. The most prominent are the N-H stretch of the amine and the C=O (carbonyl) stretch of the carbamate.
-
N-H Stretch: The N-H bond is also polar but generally less so than the O-H bond. Consequently, the N-H stretching vibration is typically less intense and sharper than the O-H stretch.[10][11][14] For a secondary amine, as is the case with a Boc-protected primary amine on a cyclohexyl ring, a single N-H stretching peak is expected in the 3300-3500 cm⁻¹ region.[9][15]
-
C=O Stretch: The carbonyl group of the Boc protecting group gives rise to a very strong and sharp absorption band. This is one of the most easily identifiable peaks in an IR spectrum.[9][14][16] Its position is typically in the range of 1680-1750 cm⁻¹.[12] For N-Boc protected amines, this peak is commonly observed around 1680-1720 cm⁻¹.
Comparative Analysis of IR Spectra
The key to differentiating between a hydroxyl-containing cyclohexanol and a Boc-protected aminocyclohexanol lies in the careful examination of the 3200-3600 cm⁻¹ and 1680-1750 cm⁻¹ regions of the IR spectrum.
| Functional Group | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-O Stretch | ~1050 | Strong | |
| Boc-Amino (-NHBoc) | N-H Stretch | 3300 - 3500 | Medium, Sharper than O-H |
| C=O Stretch (Amide I) | 1680 - 1720 | Strong, Sharp | |
| C-N Stretch | 1250 - 1335 | Medium to Strong |
Distinguishing Features:
-
The "Broad vs. Sharp" Distinction in the 3µm Region: The most telling difference is the shape of the peak above 3000 cm⁻¹. A broad, "tongue-like" peak is a hallmark of an O-H group involved in hydrogen bonding.[16] In contrast, the N-H stretch of a secondary Boc-amine will be noticeably sharper and less intense.[9][10][17]
-
The Carbonyl "Sword": The presence of a strong, sharp "sword-like" peak around 1700 cm⁻¹ is a definitive indicator of the Boc group's carbonyl functionality.[16] Cyclohexanol itself will not exhibit any absorption in this region.
-
The Fingerprint Region: While the region below 1500 cm⁻¹ is complex and known as the "fingerprint region," the C-O stretch of the alcohol around 1050 cm⁻¹ and the C-N stretch of the Boc-amine can provide further confirmatory evidence.[12][15][18]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable and reproducible IR spectra, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for analyzing liquid and solid samples with minimal preparation.[1]
Step-by-Step Methodology for ATR-FTIR Analysis:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Application:
-
For a liquid sample (e.g., neat cyclohexanol or a solution of the Boc-protected compound), place a small drop onto the center of the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the key peaks corresponding to the functional groups of interest.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Experimental Workflow for IR Spectrum Acquisition
A flowchart illustrating the key steps in acquiring an IR spectrum using an ATR-FTIR spectrometer.
Visualizing the Key Vibrational Modes
The following diagram illustrates the molecular structures and highlights the bonds responsible for the characteristic IR absorptions.
Molecular Structures and Key Vibrational Modes
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. amherst.edu [amherst.edu]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. davuniversity.org [davuniversity.org]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. brainly.com [brainly.com]
Chromatographic Profiling of cis-4-(Boc-amino)-1-methylcyclohexanol: Retention & Purification Guide
Executive Summary
This guide provides a technical analysis of the chromatographic behavior of cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2), a critical intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and protein degrader linkers.
The synthesis of this 1,1,4-trisubstituted cyclohexane via Grignard addition yields a mixture of diastereomers. Efficient separation of the desired cis-isomer from the trans-isomer (CAS 233764-31-3) is pivotal for downstream efficacy. This document compares Normal Phase (NP) and Reverse Phase (RP) retention behaviors, providing self-validating protocols for isolation and analysis.
Key Compound Data
| Property | Detail |
| Compound Name | cis-4-(Boc-amino)-1-methylcyclohexanol |
| CAS Number | 233764-30-2 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Key Impurity | trans-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-31-3) |
| Stereochemistry | cis refers to the relative configuration of the Methyl (C1) and Boc-amino (C4) groups (typically Syn).[1] |
Chemical Context & Stereoselectivity
Understanding the formation mechanism is essential for predicting chromatographic elution.
Synthesis & Isomer Formation
The standard synthesis involves the addition of methylmagnesium bromide (MeMgBr) to N-Boc-4-aminocyclohexanone.
-
Conformational Preference: The bulky Boc-amino group anchors the cyclohexane ring in a chair conformation with the amino group in the equatorial position.
-
Nucleophilic Attack: The Grignard reagent preferentially attacks the ketone from the less hindered axial face.
-
Result: The methyl group enters the axial position, forcing the hydroxyl group into the equatorial position.
-
Major Product (cis): Me (Axial) / OH (Equatorial) / Amino (Equatorial). The Methyl and Amino groups are cis (axial/equatorial relationship).
-
Minor Product (trans): Me (Equatorial) / OH (Axial) / Amino (Equatorial). Formed via equatorial attack.
-
Figure 1: Stereoselective synthesis pathway showing the origin of cis/trans isomers.
Chromatographic Retention Profiling
The separation of these isomers relies on the difference in polarity and hydrodynamic volume conferred by the orientation of the hydroxyl group.
Comparative Retention Guide
| Feature | Normal Phase (Silica) | Reverse Phase (C18) |
| Primary Mechanism | Adsorption (H-bonding with Silanols) | Hydrophobic Interaction |
| Isomer with Stronger Interaction | cis-Isomer (Equatorial OH)Accessible for H-bonding. | trans-Isomer (Axial OH)More hydrophobic surface area. |
| Elution Order | 1. trans-Isomer (Fast)2. cis-Isomer (Slow) | 1. cis-Isomer (Fast)2. trans-Isomer (Slow) |
| Resolution ( | High ( | Moderate ( |
| Recommended Use | Preparative Purification (Flash) | Analytical QC (HPLC/UPLC) |
Deep Dive: Why this Order?
-
Silica (NP): The cis-isomer has an equatorial hydroxyl group. In the chair conformation, equatorial groups are sterically exposed and can form strong hydrogen bonds with the silica surface silanols. The trans-isomer has an axial hydroxyl group, which is sterically shielded by the 1,3-diaxial hydrogens, reducing its binding affinity. Result: trans elutes first.
-
C18 (RP): The cis-isomer, with its exposed polar OH group, has a larger polar surface area (PSA) interacting with the mobile phase (water/organic), making it less retained on the hydrophobic C18 chains. The trans-isomer is more compact and hydrophobic. Result: cis elutes first.
Experimental Protocols
Protocol A: Preparative Purification (Flash Chromatography)
Objective: Isolate >98% pure cis-4-(Boc-amino)-1-methylcyclohexanol from the crude reaction mixture.
Reagents:
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
Step-by-Step Workflow:
-
Sample Loading: Dissolve crude residue in minimal DCM. Mix with silica gel (1:2 ratio w/w) and evaporate to dryness (dry loading is critical for isomer resolution).
-
Column Packing: Pack a column with 20g silica per 1g of crude material.
-
Elution Gradient:
-
0–10% B (2 CV): Elute non-polar impurities (e.g., bis-alkylated byproducts).
-
10–30% B (5 CV): Elute trans-isomer (Minor).
-
30–45% B (5 CV): Elute cis-isomer (Major).
-
45–100% B (2 CV): Flush polar impurities (e.g., deprotected amine).
-
-
Detection: TLC (Stain: Ninhydrin or PMA).
-
trans-Isomer
: ~0.5 (in 1:1 Hex/EtOAc). -
cis-Isomer
: ~0.3 (in 1:1 Hex/EtOAc).
-
Protocol B: Analytical HPLC Method (QC)
Objective: Quantify the diastereomeric ratio (dr) and purity.
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (Recommended).
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
Expected Retention:
-
cis-Isomer: ~6.5 min.
-
trans-Isomer: ~7.2 min.
Figure 2: Purification workflow highlighting the critical separation window.
Troubleshooting & Optimization
-
Poor Resolution: If cis and trans peaks overlap on HPLC, switch to a Phenyl-Hexyl column. The
- interaction with the carbamate (Boc) group often enhances selectivity for geometric isomers. -
Detection Issues: The molecule lacks a strong UV chromophore. Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+) for robust detection. In MS, look for the
adduct (m/z 230.3) or the adduct (m/z 252.3). -
Alternative Separation: For multi-gram scale, selective crystallization can be attempted. The trans-isomer often crystallizes more readily from non-polar solvents (e.g., Hexane/Ether) due to its higher symmetry and lower solubility, leaving the enriched cis-isomer in the mother liquor.
References
-
Synthesis of Aminocyclohexanols: Sviatenko, O., et al. "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase."[1] ChemCatChem, 2021.
-
Grignard Stereoselectivity: Ashby, E. C., & Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975.
-
Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition.
-
Commercial Compound Data: "cis-4-(Boc-amino)-1-methylcyclohexanol." AChemBlock / CalPacLab Product Specifications.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-4-(Boc-amino)-1-methylcyclohexanol
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, technically grounded procedure for the safe disposal of cis-4-(Boc-amino)-1-methylcyclohexanol (CAS No. 233764-30-2), a valuable building block in modern synthesis. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.
Core Principle: Waste Determination and Hazard Assessment
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates it.[1][2] This "cradle-to-grave" principle ensures that hazardous materials are managed safely from creation to final disposal.[1] For a research compound like cis-4-(Boc-amino)-1-methylcyclohexanol, a formal hazard classification may not be readily available. Therefore, a conservative assessment based on its chemical structure and the properties of analogous compounds is the most prudent and compliant approach.
Structural & Regulatory Considerations:
-
Cyclohexanol Moiety: The presence of the cyclohexanol group classifies the compound as a combustible alcohol.[3] Similar compounds like 4-methylcyclohexanol are designated as combustible liquids.[4] This necessitates storage away from ignition sources and strong oxidizing agents.[3]
-
Boc-Protected Amine (Carbamate): The tert-butyloxycarbonyl (Boc) group is a type of carbamate. The U.S. Environmental Protection Agency (EPA) specifically regulates waste streams from the production of carbamates, designating several as "listed" hazardous wastes (e.g., K156, K157).[5][6] While this specific compound is not explicitly listed, its inclusion in the carbamate class warrants handling it as a potentially hazardous waste.
-
Reactivity: A critical, often overlooked characteristic of Boc-protected amines is their lability to acid. Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group, leading to the evolution of carbon dioxide and flammable isobutylene gas.[7][8][9] This reactivity profile makes it imperative to never mix this waste with acidic waste streams.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Combustible Liquid | May ignite when exposed to heat or flame.[3] | Based on SDS for similar cyclohexanol derivatives.[4] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inferred from data on 4-methylcyclohexanol, which is classified as Category 4 for acute oral, dermal, and inhalation toxicity.[4] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[10] | Based on SDS for analogous compounds like trans-4-(Boc-amino)cyclohexanol and 4-methylcyclohexanol.[3][10] |
| Reactivity | Reacts with strong acids to produce flammable gas. | Boc-carbamates decompose in acid to generate isobutylene.[7][8] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic process for managing cis-4-(Boc-amino)-1-methylcyclohexanol waste from the point of generation to its final, compliant disposal.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for compliant chemical waste disposal.
Experimental Protocol for Disposal:
-
Segregation at the Source:
-
Immediately upon generation, designate a specific waste container for cis-4-(Boc-amino)-1-methylcyclohexanol and any materials (e.g., weighing paper, contaminated gloves, silica gel) contaminated with it.
-
Crucially, ensure this waste stream is kept separate from acidic waste. [7][8] It should also be segregated from strong oxidizing agents due to the alcohol functionality.[3]
-
-
Containerization:
-
Collect waste in a container that is compatible with the chemical and is in good condition.[2] For solid waste, a high-density polyethylene (HDPE) pail or a properly sealed bag is appropriate. For liquid waste (e.g., from a reaction workup), use a sealable glass or HDPE bottle.
-
The container must be kept closed unless waste is actively being added.[2][11]
-
-
Proper Labeling:
-
Label the container clearly with the words "HAZARDOUS WASTE" .[2]
-
List the full chemical name: "cis-4-(Boc-amino)-1-methylcyclohexanol" . Avoid using abbreviations or formulas.
-
Indicate the date when the first drop of waste was added (the "accumulation start date").[2]
-
An estimated concentration or percentage of the chemical in the waste matrix is also best practice.
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure the SAA is away from drains and in a location with secondary containment to manage potential spills.
-
-
Final Disposal:
-
Do not allow waste to accumulate indefinitely. Follow your institution's guidelines for waste pickup schedules.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the removal of the hazardous waste. They will work with a licensed hazardous waste transporter and disposal facility to ensure the waste is managed in accordance with all federal and state regulations.[12]
-
Spill Management and Decontamination
In the event of a minor spill, adhere to the following procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Don Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a lab coat.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[13] For solid spills, gently sweep the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it as described in Section 2.
-
Decontaminate: Clean the spill area with soap and water.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: This compound's potential toxicity and environmental impact prohibit sewer disposal.[14]
-
DO NOT Dispose in Regular Trash: As a hazardous waste, it cannot be placed in municipal solid waste.[14]
-
DO NOT Attempt In-Lab Neutralization: Do not try to "treat" the waste by adding acid to deprotect the Boc group. This will generate flammable isobutylene gas, creating a significant fire or explosion hazard in a non-controlled environment.[7][8]
By adhering to this technically sound and regulation-aware protocol, you ensure the safe and responsible management of cis-4-(Boc-amino)-1-methylcyclohexanol waste, upholding the highest standards of our scientific community.
References
- Vertex AI Search.
- Vertex AI Search.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
- Vertex AI Search.
- Santa Cruz Biotechnology.
- Federal Register.
- American Chemical Society.
- Vector SDS and Chemical Management.
- Sigma-Aldrich.
- Fisher Scientific. trans-4-(Boc-amino)
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
- Sigma-Aldrich.
- Michigan Technological University. Hazardous Waste Disposal Procedures.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Fisher Scientific.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
Sources
- 1. epa.gov [epa.gov]
- 2. mtu.edu [mtu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling cis-4-(Boc-amino)-1-methylcyclohexanol
This guide outlines the operational safety, handling, and logistical protocols for cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2). It is designed for researchers requiring immediate, actionable data for experimental planning and risk mitigation.
Part 1: Immediate Action Card (Executive Summary)
| Parameter | Critical Specification |
| Compound Name | cis-4-(Boc-amino)-1-methylcyclohexanol |
| CAS Number | 233764-30-2 |
| Physical State | White to off-white solid (Powder or Crystalline) |
| Primary Hazards | Irritant (H315, H319, H335) . Potential ocular damage upon direct contact.[1] |
| Storage | 2–8°C (Refrigerated) . Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate degradation. |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM). Insoluble in water. |
| Incompatibility | Strong acids (cleaves Boc), Strong oxidizers, Temperatures >80°C (thermal decomposition). |
Part 2: Hazard Identification & Risk Assessment
As a Boc-protected amino alcohol, this compound presents specific risks associated with both the cyclohexane scaffold and the carbamate protecting group.
1. Chemical Hazard Profile
-
Skin & Respiratory Irritation: The aliphatic amine backbone, though protected, retains potential to irritate mucous membranes. Inhalation of fine dust during weighing is the primary exposure vector.
-
Ocular Risk: Crystalline solids can cause mechanical corneal abrasion combined with chemical irritation (H319).
-
Thermal Instability: The tert-butoxycarbonyl (Boc) group is thermally labile. Heating above 80°C (or lower in acidic environments) can trigger the release of isobutylene gas and carbon dioxide, causing pressure buildup in closed vessels.
2. "Read-Across" Toxicology
Specific toxicological data for this exact isomer is limited. As a Senior Scientist, I apply read-across logic from structurally similar analogs (e.g., cis-4-methylcyclohexanol and N-Boc-cyclohexylamine):
-
Acute Toxicity: Likely low to moderate oral toxicity (Category 4 or 5).
-
Sensitization: Low probability, but treat as a potential sensitizer due to the carbamate moiety.
Part 3: PPE Selection Matrix
The choice of PPE must adapt to the state of the chemical (Solid vs. Solution). Standard nitrile gloves are insufficient for all solvents commonly used with this compound.
Glove Permeation Strategy
| Experimental Phase | Chemical State | Recommended Glove Material | Rationale (Scientific Integrity) |
| Weighing / Solid Handling | Dry Solid | Nitrile (min 0.11 mm) | Excellent protection against dry particulates. Tactile sensitivity allows precise weighing. |
| Solubilization (DMSO/MeOH) | Solution | Nitrile (Double Gloved) | DMSO permeates nitrile slowly; double gloving provides sufficient breakthrough time for minor splashes. |
| Solubilization (DCM/CHCl₃) | Solution | Laminate (PE/EVOH) or Viton | CRITICAL: Chlorinated solvents permeate nitrile in <2 minutes. Standard nitrile offers zero protection against DCM-dissolved reagents. |
Eye & Respiratory Protection[1][2]
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are acceptable only if working strictly in a laminar flow hood with the sash lowered.
-
Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Objective: Prevent particulate inhalation and static-induced scattering.
-
Mechanism: Boc-protected solids are often electrostatic.
-
Static Control: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use.
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Transfer: Do not pour from the source bottle. Use a micro-spatula to transfer to a pre-tared weighing boat.
-
Protocol B: Solubilization & Reaction Setup
-
Context: This compound is often deprotected using acids (TFA or HCl), generating gas.[3]
-
Solvent Choice: Dissolve in DCM or Dioxane.
-
Deprotection Warning: If adding acid (e.g., 4M HCl in Dioxane), expect immediate gas evolution (CO₂ + Isobutylene) .
-
Venting: Never perform Boc-deprotection in a sealed vial. Use a bubbler or an open needle to vent evolved gases.
-
Protocol C: Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2] Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][4] Do not use alcohol/solvents, as they may enhance dermal absorption.
-
Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up, and place in a sealed bag.
-
Spill (Solution): Absorb with vermiculite or sand. Dispose of as organic waste.
Part 5: Visualized Workflow (Graphviz)
The following diagram illustrates the safe handling lifecycle, emphasizing the critical decision point regarding solvent selection.
Caption: Operational workflow emphasizing the critical PPE change required when using chlorinated solvents.
Part 6: Disposal Strategy
Compliance with environmental regulations (RCRA in the US) is mandatory.
-
Solid Waste: Expired or contaminated solid must be labeled "Hazardous Waste - Toxic/Irritant" and disposed of via high-temperature incineration.
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in DMSO/Methanol/Acetone.
-
-
Container: Triple rinse the empty bottle with a compatible solvent before discarding the container.
References
-
PubChem. (2024).[5] Compound Summary: cis-4-(tert-Butoxycarbonylamino)cyclohexanol.[6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | 167081-25-6 | TCI AMERICA [tcichemicals.com]
- 8. PubChemLite - Cis-4-(tert-butoxycarbonylamino)cyclohexanol (C11H21NO3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
